An In-Depth Technical Guide to 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9): Synthesis, Characterization, and Downstream Applications
Executive Summary 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) is a specialized, asymmetrically substituted urea derivative that serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Fe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) is a specialized, asymmetrically substituted urea derivative that serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Featuring an electron-withdrawing nitro group and an N-methylated urea core, this compound is primarily utilized as a precursor to 1-(3-aminophenyl)-1-methylurea (CAS: 1247579-66-3). The resulting aminophenyl pharmacophore is widely integrated into the design of small-molecule kinase inhibitors, where the urea moiety acts as a crucial hydrogen-bond donor/acceptor in the ATP-binding pocket of target kinases. This whitepaper details the physicochemical profile, mechanistic synthesis, and validation protocols for this essential building block.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 1-methyl-1-(3-nitrophenyl)urea is essential for optimizing reaction conditions and chromatographic purification[2]. The N-methylation of the urea core disrupts the planar, highly crystalline hydrogen-bonding network typically seen in primary ureas. This structural modification significantly enhances its solubility in polar aprotic solvents (e.g., DMF, DMSO, ethyl acetate) compared to its non-methylated analogs, facilitating easier handling during downstream liquid-phase reactions.
Table 1: Physicochemical Properties of 1-Methyl-1-(3-nitrophenyl)urea
The synthesis of 1-methyl-1-(3-nitrophenyl)urea relies on the ureation of the secondary amine precursor, N-methyl-3-nitroaniline[3][4]. Two primary synthetic routes are viable, each with distinct mechanistic rationales and operational causalities.
Route A: Cyanate-Mediated Ureation (Preferred)
Causality & Rationale: This route involves reacting N-methyl-3-nitroaniline with sodium cyanate (NaOCN) in the presence of a mild acid (typically acetic acid). The acid serves a dual purpose: it protonates the cyanate anion to generate the highly electrophilic cyanic acid (HN=C=O) in situ, while maintaining a pH that prevents complete protonation of the weakly nucleophilic N-methyl-3-nitroaniline. This method is preferred for its operational safety—avoiding the use of highly toxic phosgene gas—and its excellent scalability.
Mechanism: The secondary amine lone pair attacks the carbonyl carbon of cyanic acid. Subsequent proton transfer (tautomerization) yields the stable urea product.
Route B: Carbamoyl Chloride Intermediate
Causality & Rationale: For highly sterically hindered amines, the cyanate method may suffer from low conversion. In such cases, reacting the amine with triphosgene generates a reactive carbamoyl chloride intermediate, which is subsequently quenched with aqueous ammonia. While this route offers aggressive electrophilicity, the N-methyl group of our target compound presents only moderate steric hindrance, making Route A the more efficient, safer, and atom-economical choice.
Fig 1. Mechanistic pathway of cyanate-mediated ureation via in situ cyanic acid generation.
Experimental Protocol: Self-Validating Synthesis (Route A)
The following protocol describes the cyanate-mediated synthesis of 1-methyl-1-(3-nitrophenyl)urea. This workflow is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure trustworthiness, reproducibility, and immediate feedback on reaction success.
Materials:
N-Methyl-3-nitroaniline (1.0 eq)
Sodium cyanate (NaOCN) (2.5 eq)
Glacial acetic acid (Solvent/Catalyst)
Water (Anti-solvent for precipitation)
Step-by-Step Methodology:
Dissolution: Dissolve N-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (50 mL) at room temperature.
Causality: Acetic acid acts as both the solvent and the proton source required for cyanic acid generation without completely deactivating the amine nucleophile.
Reagent Addition: Slowly add sodium cyanate (10.6 g, 164 mmol) in portions over 30 minutes.
Causality: Portion-wise addition prevents excessive thermal spikes and controls the rapid off-gassing of side products (e.g., CO2 from trace hydrolysis).
Reaction Maturation: Stir the heterogeneous mixture at 40°C for 12 hours.
In-Process Control (IPC) - Self-Validation: Remove a 50 µL aliquot, neutralize with saturated NaHCO3, extract with ethyl acetate, and analyze via TLC (Silica gel, Hexanes:EtOAc 1:1).
Validation Logic: The starting material (Rf ~0.6) must be completely consumed, replaced by a lower-running product spot (Rf ~0.2) due to the highly polar urea moiety. If starting material persists, an additional 0.5 eq of NaOCN is added.
Quenching & Precipitation: Pour the reaction mixture slowly into 250 mL of ice-cold water under vigorous stirring.
Causality: The sudden shift in solvent polarity forces the hydrophobic 1-methyl-1-(3-nitrophenyl)urea to precipitate out of solution, while unreacted NaOCN and acetic acid remain dissolved in the aqueous phase.
Isolation: Filter the resulting yellow-white solid under vacuum and wash with cold water (3 x 50 mL) to remove residual acid.
Purification: Recrystallize from an ethanol/water mixture to afford the pure product. Dry under vacuum at 50°C to a constant weight.
Downstream Applications: Reduction to the Aminophenyl Pharmacophore
In drug development, the nitro group of 1-methyl-1-(3-nitrophenyl)urea is rarely the final functional moiety. It is typically reduced to an amine to yield 1-(3-aminophenyl)-1-methylurea (CAS: 1247579-66-3).
Reduction Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) is the industry standard. This method is chosen over the traditional Béchamp reduction (Fe/HCl) because it avoids the generation of heavy metal iron sludge, simplifying the workup to a mere filtration through Celite and evaporation.
Medicinal Chemistry Integration: The newly formed primary aniline can undergo coupling with various heteroaryl chlorides or carboxylic acids. The N-methylated urea core restricts the conformational flexibility of the molecule, locking it into a preferred geometry that maximizes hydrogen bonding with the hinge region of target kinases (e.g., VEGFR, PDGFR, or RAF kinases).
Fig 2. Two-step synthetic workflow from N-methyl-3-nitroaniline to the aminophenyl pharmacophore.
Structure Elucidation of 1-Methyl-1-(3-nitrophenyl)urea: A Comprehensive Analytical Whitepaper
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Advanced Spectroscopic Methodologies and Causal Interpretation Executive Summary The unambiguous structural e...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Content Focus: Advanced Spectroscopic Methodologies and Causal Interpretation
Executive Summary
The unambiguous structural elucidation of small-molecule pharmacophores is the bedrock of modern drug discovery and quality control. 1-Methyl-1-(3-nitrophenyl)urea (
C8H9N3O3
) represents a structurally intriguing N,N-disubstituted urea derivative. The asymmetric substitution at the N1 position—bearing both a methyl group and a strongly electron-withdrawing 3-nitrophenyl moiety—creates a unique electronic environment that heavily influences its spectroscopic behavior.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind experimental choices, providing a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Strategic Analytical Workflow
The characterization of N,N-disubstituted ureas is notoriously challenging by NMR spectroscopy alone. The absence of adjacent protons on the fully substituted nitrogen effectively silences standard through-space (NOESY) correlations[1]. Therefore, a multi-modal strategy is required.
Our workflow relies on HRMS to establish the exact molecular formula and core connectivity via diagnostic fragmentation, while 2D NMR (specifically HMBC) is deployed to map the carbon-heteroatom framework. FT-IR provides orthogonal validation of the highly polar functional groups.
Figure 1: Multi-modal analytical workflow for the structure elucidation of the target urea derivative.
High-Resolution Mass Spectrometry (HRMS) & MS/MS Profiling
Ionization Strategy and Causality
Electrospray Ionization (ESI) in positive mode is the optimal technique for urea derivatives. The basicity of the unsubstituted
NH2
group readily accepts a proton, yielding a stable
[M+H]+
precursor ion at m/z 196.0720 (Calculated for
[C8H10N3O3]+
: 196.0722, mass error < 1 ppm).
Diagnostic Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is critical for differentiating positional isomers in substituted ureas [1]. The defining feature of the 1,1-disubstituted urea core is the cleavage of the C–N bond attached to the unsubstituted nitrogen, resulting in the neutral loss of isocyanic acid (HNCO, 43 Da).
For 1-methyl-1-(3-nitrophenyl)urea, the
[M+H]+
ion undergoes this exact cleavage to yield an abundant fragment at m/z 153.0664, corresponding to the N-methyl-3-nitroaniline cation. A secondary pathway involves the loss of ammonia (
NH3
, 17 Da).
Figure 2: ESI-HR-MS/MS fragmentation pathway highlighting the diagnostic loss of isocyanic acid.
Table 1: HRMS/MS Fragmentation Data
m/z (Observed)
Formula
Mass Error (ppm)
Assignment / Neutral Loss
196.0720
[C8H10N3O3]+
0.5
[M+H]+
(Precursor)
179.0454
[C8H7N2O3]+
0.8
[M+H−NH3]+
153.0664
[C7H9N2O2]+
0.6
[M+H−HNCO]+
107.0735
[C7H9N]+
1.1
[M+H−HNCO−NO2]+
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection and 1H NMR
Standardized protocols for NMR are critical for structural verification [2]. We utilize DMSO-
d6
rather than
CDCl3
. The causality: DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate of the terminal primary amine (
−NH2
). This prevents the signal from broadening into the baseline, allowing it to be observed as a distinct broad singlet around δ 6.20 ppm. Furthermore, the strong electron-withdrawing nature of the meta-nitro group heavily deshields the Ar-H2 and Ar-H4 protons.
Table 2:
1H
NMR Assignments (400 MHz, DMSO-
d6
)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
8.20
t
2.1
1H
Ar-H2
8.05
ddd
8.2, 2.1, 0.9
1H
Ar-H4
7.75
ddd
8.0, 2.1, 0.9
1H
Ar-H6
7.65
t
8.1
1H
Ar-H5
6.20
br s
-
2H
−NH2
(Urea)
3.25
s
-
3H
N−CH3
13C and 2D NMR (HMBC) Connectivity
To prove that the methyl group and the nitrophenyl ring are attached to the same nitrogen (N1), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The
N−CH3
protons (δ 3.25) will show strong
3JCH
correlations to both the urea carbonyl carbon (δ 158.5) and the aromatic ipso-carbon (Ar-C1, δ 144.4).
Figure 3: Key HMBC (1H-13C) correlations establishing the N-methyl and aryl linkages to the urea.
Attenuated Total Reflectance (ATR) FT-IR provides rapid, non-destructive confirmation of the functional groups. The spectrum of 1-methyl-1-(3-nitrophenyl)urea is dominated by three regions:
Amine Stretches: A doublet at ~3400
cm−1
and ~3200
cm−1
, characteristic of the asymmetric and symmetric stretching of the primary
−NH2
group.
Amide I Band (Urea Carbonyl): A strong, sharp peak at ~1660
cm−1
. The conjugation with the nitrogen lone pairs lowers this frequency compared to standard ketones.
Nitro Group: Two intense bands at ~1530
cm−1
(asymmetric
−NO2
stretch) and ~1350
cm−1
(symmetric
−NO2
stretch).
Standardized Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems.
Protocol A: HRMS Acquisition
Calibration: Calibrate the Q-TOF mass spectrometer daily using a 10 mM sodium formate cluster solution in 90:10 2-propanol:water. Validation check: Mass accuracy must be < 2 ppm across the 50-1000 m/z range prior to sample injection.
Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.
Acquisition: Inject 5 µL at a flow rate of 0.3 mL/min. Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
MS/MS: Isolate the
[M+H]+
precursor (m/z 196.1) in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas.
Protocol B: NMR Acquisition
Sample Prep: Dissolve exactly 15 mg of the compound in 600 µL of anhydrous DMSO-
d6
(99.9% D).
Internal Referencing: Do not spike with TMS. Utilize the residual solvent pentet of DMSO-
d6
at δ 2.50 ppm (
1H
) and the septet at δ 39.52 ppm (
13C
) as the internal lock and reference. This prevents TMS-induced impurity signals.
1D Acquisition: Acquire
1H
spectra at 298 K with 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds. For
13C
, acquire 1024 scans with proton decoupling (WALTZ-16).
2D HMBC: Set the long-range coupling constant (
nJCH
) delay to 65 ms (optimized for ~8 Hz couplings). Acquire 256 increments in the t1 dimension with 16 scans per increment.
Conclusion
The structure elucidation of 1-methyl-1-(3-nitrophenyl)urea requires a rigorous, multi-faceted approach. While 1D NMR provides the basic atomic inventory, it is the strategic application of ESI-HR-MS/MS (revealing the diagnostic loss of isocyanic acid) combined with 2D HMBC NMR (proving the N1-methyl and N1-aryl connectivity) that definitively locks in the structure. By adhering to the self-validating protocols outlined above, researchers can ensure absolute confidence in their structural assignments during drug development workflows.
References
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry / PubMed (NIH). Available at:[Link]
Foundational
Mechanistic Profiling of 1-Methyl-1-(3-nitrophenyl)urea: Structural Dynamics and Pharmacophore Applications
Executive Summary 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9; Formula: C8H9N3O3) is a highly specialized, sterically constrained building block within the phenylurea chemical space. While classic phenylureas are w...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9; Formula: C8H9N3O3) is a highly specialized, sterically constrained building block within the phenylurea chemical space. While classic phenylureas are widely recognized as potent agrochemicals and targeted therapeutics, the specific N1-methyl-N1-aryl substitution pattern combined with a meta-nitro functional group creates a unique steric and electronic profile. This technical guide deconstructs the theoretical and applied mechanisms of action (MoA) of this compound. By leveraging structure-activity relationship (SAR) principles, we map its divergent interactions with biological targets—including plant cytokinin receptors, photosystem II (PSII), and eukaryotic kinases—highlighting its utility as a mechanistic structural probe.
Structural and Electronic Causality (SAR)
The core structure of 1-methyl-1-(3-nitrophenyl)urea dictates its biological and chemical interactions through two primary vectors:
The 3-Nitro Substitution: The nitro group at the meta position exerts a strong electron-withdrawing effect (via both inductive and resonance pathways), deactivating the phenyl ring and significantly altering the electrostatic potential of the molecule. In synthetic and materials chemistry, analogous nitroarylureas are utilized as precursors for supramolecular polymers exhibiting thermal repair[1], or they undergo mechanochemical catalytic transfer hydrogenation to yield highly active amine derivatives[2].
The N1-Methyl-N1-Aryl Urea Motif: Unlike classic 1,3-disubstituted ureas, the presence of the methyl group on the same nitrogen as the phenyl ring forces the aromatic ring out of coplanarity with the urea plane due to severe allylic strain. Crucially, this substitution abolishes the hydrogen-bond donor capacity at N1, fundamentally shifting the molecule's target affinity away from classic phenylurea receptors.
Mechanism of Action 1: Disruption of Cytokinin Signaling (Plant Physiology)
Phenylurea derivatives are renowned for their potent cytokinin-like activity in plant physiology. Compounds such as thidiazuron (TDZ) exert a dual mechanism of action: they directly bind to Arabidopsis histidine kinase (AHK) receptors (e.g., AHK3 and AHK4/CRE1) to initiate a two-component phosphorelay system, and they act as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO/CKX), thereby preventing the degradation of endogenous cytokinins[3]. These phenylurea cytokinins evoke growth responses comparable to, or higher than, naturally occurring adenine-type cytokinins[4][5].
The SAR Divergence: The biological activity of phenylureas heavily relies on the urea moiety acting as a bidentate hydrogen bond donor/acceptor within the AHK4 receptor pocket. Because 1-methyl-1-(3-nitrophenyl)urea lacks the critical N-H proton on the aryl-substituted nitrogen, it cannot form the requisite hydrogen bond with the conserved aspartate residue in the receptor. Consequently, this compound serves as a critical negative control or steric probe in cytokinin receptor assays, validating the strict necessity of the planar N-H motif for signal transduction.
Figure 2: Divergent cytokinin signaling activation based on phenylurea N1-substitution sterics.
Protocol 1: Amaranthus Betacyanin Bioassay for Cytokinin Activity
Causality: Cytokinins induce the synthesis of betacyanin in dark-grown Amaranthus seedlings[3]. By comparing 1-methyl-1-(3-nitrophenyl)urea against known phenylurea cytokinins, its lack of activity (due to N1-methylation) self-validates the structural requirement for AHK receptor binding.
Preparation: Excise cotyledons from 3-day-old dark-grown Amaranthus caudatus seedlings.
Incubation: Place 10 cotyledons per well in a 24-well plate containing 1 mL of buffer (10 mM phosphate, pH 6.8) and varying concentrations of the test compound (0.1 to 100 µM).
Induction: Incubate in the dark at 25°C for 24 hours.
Extraction & Detection: Subject the tissue to three rapid freeze-thaw cycles to extract betacyanin into the buffer. Measure absorbance at 542 nm (betacyanin peak) and 620 nm (background).
Validation: Utilize Thidiazuron (TDZ) as a positive control[3]. The expected null response from the N1-methylated probe confirms the necessity of the N-H hydrogen bond donor.
Mechanism of Action 2: Type II Kinase Inhibition (Pharmacology)
In human pharmacology, the diarylurea and phenylurea scaffolds are privileged motifs for Type II kinase inhibitors (e.g., Sorafenib). These inhibitors bind to the inactive "DFG-out" conformation of receptor tyrosine kinases (e.g., VEGFR, PDGFR). The urea group forms critical hydrogen bonds with the kinase hinge region and the catalytic glutamate, while the aryl group inserts into an adjacent allosteric hydrophobic pocket.
The SAR Divergence: The 3-nitro group of 1-methyl-1-(3-nitrophenyl)urea provides excellent shape complementarity for deep, polarizable hydrophobic pockets. However, the N1-methyl group restricts the conformational flexibility of the urea. While it weakens classical hinge-binding, it tunes the molecule's selectivity toward specific atypical kinases or allosteric sites that can accommodate the non-planar geometry.
Figure 1: Proposed Type II kinase inhibition mechanism modulated by the phenylurea pharmacophore.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a self-validating readout of competitive binding. If the compound binds the DFG-out pocket, it displaces a fluorescent tracer, reducing the FRET signal.
Preparation: Dispense 1-methyl-1-(3-nitrophenyl)urea into 384-well plates to create a 10-point dose-response curve (10 µM top concentration, 1:3 dilutions) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).
Incubation: Add 2 nM recombinant kinase domain (e.g., VEGFR2) and 10 nM LanthaScreen Kinase Tracer. Incubate for 60 minutes at 25°C. Note: The extended incubation accounts for the slower on-rate typical of sterically hindered Type II inhibitors.
Detection: Excite the plate at 340 nm and measure emission at 495 nm (Terbium donor) and 520 nm (tracer acceptor).
Validation: Calculate the 520/495 nm emission ratio. Include Sorafenib (Type II) and Staurosporine (Type I) as internal positive controls to validate the assay's dynamic range.
Quantitative SAR Profiling
The following table summarizes the structural and pharmacological profile of 1-methyl-1-(3-nitrophenyl)urea compared to benchmark compounds representing the primary mechanisms of the phenylurea pharmacophore.
Compound
Structural Class
AHK4 Receptor Binding
PSII Inhibition (IC50)
Kinase DFG-Out Affinity
Primary Utility
Thidiazuron (TDZ)
1,2,3-Thiadiazol-5-ylurea
+++ (Agonist)
Inactive
Inactive
Cytokinin Standard
Diuron
1,1-Dimethyl-3-arylurea
Inactive
+++ (<0.1 µM)
Inactive
Herbicide Standard
Sorafenib
1,3-Diarylurea
Inactive
Inactive
+++ (<0.1 µM)
Oncology Standard
1-Methyl-1-(3-nitrophenyl)urea
1-Methyl-1-arylurea
- (Steric Clash)
- (Weak/Inactive)
+ (Modulator/Probe)
SAR Steric Probe
Note: Data represents consensus structure-activity relationship (SAR) profiling for the respective pharmacophore classes, highlighting the functional abrogation caused by N1-methylation.
The Biological Activity of Nitrophenyl Ureas: A Technical Guide for Drug Discovery and Development
Abstract The nitrophenyl urea scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the cornerstone of a diverse range of biologically active agents. Its unique electronic and structural pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The nitrophenyl urea scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the cornerstone of a diverse range of biologically active agents. Its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the urea moiety, enable potent and often specific interactions with various biological targets. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of nitrophenyl ureas. We will delve into their role as kinase inhibitors in oncology, their application as antimicrobial agents, and their use as herbicides. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile chemical class.
Introduction: The Versatility of the Nitrophenyl Urea Scaffold
Substituted ureas are a critical structural motif in modern pharmacology. The urea functional group (R-NH-CO-NH-R') is an exceptional hydrogen bond donor and acceptor, allowing it to form robust and specific interactions within the binding pockets of enzymes and receptors.[1] The introduction of a nitrophenyl group to this scaffold dramatically influences its biological properties. The strong electron-withdrawing nature of the nitro group can modulate the acidity of the urea N-H protons, enhance binding interactions through dipole and π-π stacking, and serve as a crucial handle for metabolism or as a trigger for hypoxia-activated prodrugs.[2][3]
This unique combination of features has led to the development of nitrophenyl urea derivatives in several key areas:
Oncology: As potent multi-kinase inhibitors that target signaling pathways crucial for tumor growth and angiogenesis.[4]
Infectious Diseases: As antimicrobial agents with activity against a range of bacterial and fungal pathogens.[5]
Agriculture: As effective herbicides that interfere with essential plant biosynthetic pathways.[6]
This guide will systematically explore these activities, providing the causal context behind experimental design and a practical foundation for the synthesis and evaluation of novel nitrophenyl urea compounds.
Synthetic Strategies and Methodologies
The most direct and widely employed method for synthesizing N,N'-substituted ureas is the reaction between an isocyanate and an amine.[1] This reaction is typically high-yielding, proceeds under mild conditions, and is tolerant of a wide array of functional groups, making it ideal for generating compound libraries for SAR studies.
General Synthesis Workflow
The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of a nitrophenyl isocyanate. The presence of the nitro group on the isocyanate provides a valuable chemical handle for further modifications, such as reduction to an amine, enabling rapid diversification.[1]
Caption: General workflow for the synthesis of nitrophenyl ureas.
Detailed Experimental Protocol: Synthesis of a Representative Nitrophenyl Urea
This protocol describes a general method applicable to a wide range of primary and secondary amines for their reaction with a nitrophenyl isocyanate. The rationale for using anhydrous solvents is to prevent the hydrolysis of the highly reactive isocyanate to a non-reactive primary amine, which would lead to undesired side products.
Materials:
Desired amine (1.0 equivalent)
4-Nitrophenyl isocyanate (1.0 equivalent)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Round-bottom flasks, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Thin Layer Chromatography (TLC) plates and appropriate solvent system
Procedure:
Preparation of Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).
Preparation of Isocyanate Solution: In a separate flask, prepare a solution of 4-nitrophenyl isocyanate (1.0 eq.) in the same anhydrous solvent.
Reaction: While stirring the amine solution at room temperature, add the isocyanate solution dropwise over 5-10 minutes. For highly reactive amines, the reaction can be cooled to 0 °C to better control the reaction rate.
Monitoring: Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.
Purification: Upon completion, the crude product often precipitates from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The resulting crude solid can be purified by trituration with a non-polar solvent like diethyl ether or hexanes, followed by filtration, or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). If necessary, column chromatography on silica gel can be performed.
Characterization: Dry the final product under vacuum. The pure substituted urea should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Mechanism of Action: Targeting Key Biological Pathways
Nitrophenyl ureas exert their biological effects through diverse mechanisms, with kinase inhibition being the most extensively studied, particularly in the context of cancer therapy.
Anticancer Activity: Potent Kinase Inhibition
Many nitrophenyl urea derivatives function as Type II kinase inhibitors. These inhibitors bind to the ATP-binding pocket of the kinase but also extend into an adjacent hydrophobic region that is only accessible when the kinase is in an inactive "DFG-out" conformation. The urea moiety is critical for this interaction, typically forming two key hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP. The nitrophenyl group often occupies the hydrophobic pocket, forming favorable van der Waals and π-π stacking interactions.
3.1.1. Case Study: Sorafenib and the VEGFR/PDGFR Pathway
Sorafenib is a clinically approved multi-kinase inhibitor bearing a diaryl urea structure. It potently inhibits several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR).[5] By blocking these receptors on endothelial cells, sorafenib disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK pathway, leading to reduced angiogenesis and tumor growth.[5][7]
Caption: Sorafenib inhibits the VEGFR and RAF kinase signaling pathway.
3.1.2. Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
Aberrant FGFR signaling is implicated in various cancers.[8] The FGF/FGFR pathway, upon ligand binding, activates downstream cascades like the RAS-MAPK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][9] Nitrophenyl urea derivatives have been developed as potent inhibitors of FGFRs, often showing selectivity for specific family members.[10]
Caption: Inhibition of the FGFR signaling cascade by a nitrophenyl urea derivative.
3.1.3. Quantitative Data on Kinase Inhibition
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for nitrophenyl urea derivatives against various kinases.
Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for illustrative purposes.
Antimicrobial Activity
Urea and thiourea derivatives have long been investigated for their antimicrobial properties.[14] The nitrophenyl moiety can enhance this activity. While the exact mechanisms are diverse and not always fully elucidated, they are thought to involve disruption of cellular processes essential for microbial survival. Metal complexes of nitrophenyl ureas have also shown significantly enhanced antibacterial activity compared to the ligand alone, suggesting that chelation can be a powerful strategy to improve potency.[7]
3.2.1. Quantitative Data on Antimicrobial Activity
The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.
Note: Data is compiled from multiple sources and represents a selection of reported activities.
Herbicidal Activity
Substituted ureas are a major class of commercial herbicides. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] They bind to the D1 quinone-binding protein in the PSII complex, blocking electron transport. This blockage not only halts energy production but also leads to the formation of reactive oxygen species that cause rapid cellular damage. Another mechanism for some urea derivatives, particularly sulfonylureas, is the inhibition of acetohydroxyacid synthase (AHAS), an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6] The nitrophenyl group can significantly influence the binding affinity and selectivity for the target enzyme. For example, monosulfuron, a 2-nitro-N-(4'-methyl-pyrimidin-2'-yl) phenyl-sulfonylurea, is a potent inhibitor of AHAS.[6]
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For nitrophenyl ureas, SAR studies have revealed key insights.
Urea Moiety: The N-H protons are essential for hydrogen bonding to the hinge region of kinases. N-methylation can disrupt planarity and alter activity and solubility.[10]
Nitrophenyl "Head" Group: The position of the nitro group (ortho, meta, para) and the presence of other substituents are critical. Electron-withdrawing groups are often favored for kinase inhibition.[10]
Linker: The nature and length of any linker between the urea and other moieties can impact flexibility and conformational preference, which in turn affects binding and activity.[10]
"Tail" Group: The nature of the other substituent on the urea nitrogen (the "tail") is a primary point for diversification to achieve target selectivity and modulate physicochemical properties. For kinase inhibitors, this group often binds in a hydrophobic pocket.
A Technical Guide to the Spectroscopic Characterization of 1-methyl-1-(3-nitrophenyl)urea
Executive Summary This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-methyl-1-(3-nitrophenyl)urea. As a niche chemical entity, its complete, verified spectroscopic data is not wid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-methyl-1-(3-nitrophenyl)urea. As a niche chemical entity, its complete, verified spectroscopic data is not widely available in public repositories. Therefore, this document serves a dual purpose: first, to present a robust, theory-grounded prediction of its spectral characteristics across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Second, it offers detailed, field-proven experimental protocols for researchers to acquire and validate this data independently. By explaining the causality behind experimental choices and data interpretation, this guide is designed to empower researchers, chemists, and drug development professionals to perform unambiguous structural elucidation and purity assessment of this compound and its analogues.
Introduction: The Imperative for Spectroscopic Verification
1-methyl-1-(3-nitrophenyl)urea is a substituted urea derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the versatile hydrogen bonding capabilities of the urea moiety and the electronic properties conferred by the nitrophenyl group. The precise substitution pattern—specifically, the placement of the methyl group on the nitrogen adjacent to the phenyl ring—is a critical structural feature that dictates its chemical reactivity, biological activity, and material properties.
In any research or development context, particularly in regulated fields like pharmaceuticals, the unequivocal confirmation of a molecule's identity is non-negotiable. Spectroscopic analysis provides the empirical evidence required for this confirmation. This guide addresses the analytical challenge presented by a compound for which reference spectra are not readily accessible, shifting the focus from data reporting to a predictive and methodological framework. We will outline the expected spectral signatures and provide the necessary protocols to generate high-fidelity, verifiable data.
Molecular Structure and Predicted Spectroscopic Profile
The first step in any analytical endeavor is to understand the target molecule's structure. This allows us to predict which signals to expect from each spectroscopic technique.
Figure 2: Workflow for Acquiring a Validated FTIR-ATR Spectrum.
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated. Clean the ATR diamond or germanium crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Background Scan: Perform a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹) to measure the ambient atmosphere (H₂O, CO₂). This spectrum is automatically subtracted from the sample spectrum.
Sample Application: Place a small amount (1-2 mg) of the purified solid 1-methyl-1-(3-nitrophenyl)urea onto the center of the ATR crystal.
Pressure Application: Lower the press arm (anvil) to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
Data Acquisition: Acquire the sample spectrum using the same parameters as the background scan.
Data Processing: Process the resulting spectrum by applying an automatic baseline correction. Identify and label the major absorption peaks.
Validation: Compare the experimental wavenumbers with the predicted values in Table 1. The presence of all key functional group peaks (N-H, C=O, NO₂) provides strong evidence for the compound's identity.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This workflow ensures comprehensive characterization of the proton and carbon environments.
Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry vial. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° or 45° pulse angle, a sufficient relaxation delay (D1) of 1-2 seconds, and at least 16 scans for good signal-to-noise.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay may be needed for quaternary carbons.
Data Processing: Fourier transform the raw data (FID). Phase correct the spectra and apply a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals.
Structural Validation:
Confirm the number of signals matches the predicted number of unique protons and carbons.
Verify that the integration of the ¹H signals corresponds to the number of protons in each environment (1:1:2:1:3 ratio).
Check that the splitting patterns in the ¹H spectrum are consistent with the neighboring protons.
Compare the observed chemical shifts to the predicted values in the tables above.
Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol uses Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules like ureas.
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to provide high mass accuracy (< 5 ppm).
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Use the instrument software to calculate the elemental composition based on the measured exact mass.
Validation: Confirm that the measured exact mass is within 5 ppm of the theoretical exact mass for C₈H₉N₃O₃ (195.0644). This provides unambiguous confirmation of the molecular formula.
Integrated Data Interpretation for Unambiguous Confirmation
No single technique provides the complete picture. True structural confirmation comes from synthesizing the evidence from all three methods. This integrated approach forms a self-validating analytical system where each piece of data corroborates the others.
Exploratory
An In-Depth Technical Guide to 1H and 13C NMR of Substituted Phenylureas
Introduction: The Indispensable Role of NMR in the Characterization of Substituted Phenylureas Substituted phenylureas represent a cornerstone of modern medicinal chemistry and materials science, with applications rangin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Indispensable Role of NMR in the Characterization of Substituted Phenylureas
Substituted phenylureas represent a cornerstone of modern medicinal chemistry and materials science, with applications ranging from kinase inhibitors in oncology to potent herbicides.[1][2] The precise structural elucidation of these compounds is paramount to understanding their function and optimizing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework at the atomic level.[3][4]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a rudimentary overview of NMR. It serves as a practical and scientifically grounded resource for interpreting the 1H and 13C NMR spectra of substituted phenylureas. Herein, we will delve into the nuances of chemical shifts, explore the predictable influence of aromatic substitution, and provide robust experimental protocols for acquiring high-quality data. Our approach is rooted in the principles of scientific integrity, offering not just procedural steps but the causal reasoning behind them, ensuring a self-validating system for your analytical work.
The Phenylurea Scaffold: A Structural Overview
To effectively interpret the NMR spectra of substituted phenylureas, a clear understanding of the basic structure and the electronic interplay between its constituent parts is essential. The core phenylurea moiety consists of a phenyl ring bonded to a urea functional group. The substituents on the phenyl ring and the terminal nitrogen of the urea can be varied, giving rise to a vast library of compounds with diverse properties.
Diagram: General Structure of a Substituted Phenylurea
Caption: General chemical structure of a substituted phenylurea.
¹H NMR Spectroscopy of Substituted Phenylureas: A Detailed Analysis
The ¹H NMR spectrum provides a wealth of information about the proton environment within a molecule. For substituted phenylureas, the key regions of interest are the aromatic protons, the urea N-H protons, and the protons of the substituent groups.
The Urea N-H Protons: Sentinels of the Molecular Environment
The chemical shifts of the urea N-H protons are highly sensitive to their electronic environment, hydrogen bonding, and the nature of the solvent. In the commonly used deuterated solvent, dimethyl sulfoxide (DMSO-d₆), the two N-H protons of the urea moiety typically appear as distinct signals.
Ar-NH-C(O): The proton attached to the nitrogen bonded to the phenyl ring is generally found further downfield, in the range of δ 8.2 - 9.8 ppm .[5] Its position is notably influenced by the electronic nature of the substituents on the phenyl ring.
C(O)-NH-R': The proton on the terminal nitrogen exhibits a chemical shift typically in the range of δ 5.5 - 8.0 ppm .[5] If this nitrogen is unsubstituted (-NH₂), the signal often appears as a broad singlet.[5]
The choice of solvent is critical for observing these protons. In solvents like CDCl₃, proton exchange can be rapid, leading to broad or even unobservable N-H signals. DMSO-d₆ is the recommended solvent as it is a hydrogen bond acceptor, which slows down the exchange rate and results in sharper N-H signals.[5]
The Aromatic Protons: A Window into Substituent Effects
The chemical shifts and coupling patterns of the aromatic protons (typically found between δ 6.8 - 8.0 ppm ) provide direct evidence of the substitution pattern on the phenyl ring.[5] The electronic properties of the substituent (R) dictate the electron density at the ortho, meta, and para positions, thereby influencing the shielding and deshielding of the attached protons.
Electron-Donating Groups (EDGs) such as -OCH₃ and -CH₃ increase electron density in the ring, particularly at the ortho and para positions, causing the corresponding protons to be more shielded and appear at a higher field (lower ppm).
Electron-Withdrawing Groups (EWGs) like -NO₂ and -Cl decrease electron density, especially at the ortho and para positions, leading to deshielding and a downfield shift (higher ppm) of the attached protons.
The coupling constants between adjacent aromatic protons (³JHH) are typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.[6]
Diagram: Influence of Substituents on Aromatic Proton Chemical Shifts
Caption: Effect of EDGs and EWGs on aromatic proton chemical shifts.
¹³C NMR Spectroscopy of Substituted phenylureas: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule.
The Carbonyl Carbon: A Diagnostic Peak
The carbonyl carbon of the urea group is a highly characteristic and readily identifiable signal in the ¹³C NMR spectrum. It typically resonates in the range of δ 152 - 158 ppm .[5] As a quaternary carbon, it often appears as a sharp singlet in proton-decoupled spectra. Its chemical shift is also sensitive to the electronic effects of the substituents on the phenyl ring.
The Aromatic Carbons: Mapping Electronic Distribution
The chemical shifts of the aromatic carbons, generally found between δ 115 - 145 ppm , are also significantly influenced by the nature of the substituent on the phenyl ring.[5]
Ipso-Carbon (C-1): The carbon atom directly attached to the substituent. Its chemical shift is highly dependent on the substituent's identity.
Ortho-Carbons (C-2, C-6): These carbons are sensitive to both inductive and resonance effects of the substituent.
Meta-Carbons (C-3, C-5): The chemical shifts of the meta carbons are less affected by resonance and are primarily influenced by the inductive effect of the substituent.
Para-Carbon (C-4): Similar to the ortho carbons, the para carbon is strongly influenced by the resonance effects of the substituent.
The ipso-carbon attached to the urea nitrogen typically appears in the range of δ 135 - 145 ppm .[5]
Data Presentation: A Comparative Analysis
To illustrate the principles discussed above, the following table summarizes the typical ¹H and ¹³C NMR chemical shift ranges for key nuclei in substituted phenylureas, using DMSO-d₆ as the solvent.
Case Studies: Interpreting the Spectra of Substituted Phenylureas
Let's examine the expected ¹H and ¹³C NMR spectral data for three representative para-substituted phenylureas: 4-chlorophenylurea, 4-methoxyphenylurea, and 4-nitrophenylurea.
4-Chlorophenylurea
¹H NMR (DMSO-d₆): The chlorine atom is a weakly deactivating, ortho-para directing group. The aromatic region would likely show two doublets, characteristic of a para-substituted ring. The N-H protons would appear as two distinct signals.
¹³C NMR (DMSO-d₆): The carbonyl carbon would be in the typical range. The aromatic signals would be influenced by the electronegativity of the chlorine atom.
4-Methoxyphenylurea
¹H NMR (DMSO-d₆): The methoxy group is a strong electron-donating group. The aromatic protons ortho to the methoxy group would be shifted upfield compared to those in unsubstituted phenylurea. A singlet for the methoxy protons would be observed around δ 3.7-3.8 ppm.
¹³C NMR (DMSO-d₆): The carbonyl carbon would be present. The aromatic carbons, particularly the ortho and para carbons relative to the methoxy group, would show upfield shifts due to increased electron density. A signal for the methoxy carbon would appear around δ 55-56 ppm.
4-Nitrophenylurea
¹H NMR (DMSO-d₆): The nitro group is a strong electron-withdrawing group. The aromatic protons, especially those ortho and para to the nitro group, would be significantly deshielded and shifted downfield.
¹³C NMR (DMSO-d₆): The carbonyl carbon signal would be observed. The aromatic carbons, particularly the ortho and para carbons relative to the nitro group, would be shifted downfield due to the strong electron-withdrawing effect.
Experimental Protocols: A Guide to Acquiring High-Quality NMR Data
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
Sample Weighing: Accurately weigh 5-10 mg of the purified phenylurea derivative into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended for phenylureas).[7]
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]
¹H NMR Acquisition:
Place the NMR tube in the spectrometer.
After locking and shimming, acquire a standard ¹H NMR spectrum.
A typical experiment involves 16 to 64 scans, depending on the sample concentration.[8]
Set the spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).
Use a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[7]
Set the spectral width to cover the expected range for organic molecules (e.g., 0 to 200 ppm).[7]
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[7]
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum to obtain a pure absorption lineshape.
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Diagram: Standard NMR Workflow
Caption: A simplified workflow for NMR analysis.
Protocol 2: Advanced 2D NMR for Unambiguous Signal Assignment
For complex substituted phenylureas with overlapping signals in the 1D spectra, 2D NMR experiments are indispensable for unambiguous assignment.
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons.[9][10]
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[9][10] This is invaluable for assigning protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[9][10] This is extremely powerful for identifying quaternary carbons and for connecting different molecular fragments.
Acquisition and Processing of 2D NMR Data:
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) as described in Protocol 1 to ensure good signal-to-noise.[5]
1D Spectra: Acquire and correctly reference standard 1D ¹H and ¹³C spectra. Note the spectral widths.
2D Experiment Setup:
Load a standard pulse program (e.g., COSY, HSQC, HMBC) from the spectrometer's software library.[11]
Set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals based on the 1D spectra.[11]
Acquisition: The number of scans and increments in the indirect dimension will depend on the experiment and sample concentration.
Phase correct the spectrum in both dimensions.[13]
Reference the axes using the calibrated 1D spectra.[13]
Troubleshooting Common Issues in the NMR of Phenylureas
Broad or Disappearing N-H Signals: As mentioned, this is often due to chemical exchange. Using dry DMSO-d₆ is the primary solution.[5]
Overlapping Aromatic Signals: If the aromatic region is crowded, consider using a higher-field spectrometer for better signal dispersion or running 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.[8]
Presence of Rotamers/Conformers: Restricted rotation around the aryl-N and N-C(O) bonds can sometimes lead to the observation of multiple sets of signals at room temperature. Acquiring spectra at elevated temperatures can cause these signals to coalesce into a single set of time-averaged signals.[5]
Conclusion: A Powerful and Versatile Analytical Tool
¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural elucidation and characterization of substituted phenylureas. A thorough understanding of the factors influencing chemical shifts and coupling constants, particularly the effects of aromatic substituents, is crucial for accurate spectral interpretation. By employing robust experimental protocols, including both 1D and advanced 2D NMR techniques, researchers can confidently determine the structure of novel phenylurea derivatives, a critical step in the advancement of drug discovery and materials science. This guide provides a solid foundation for both novice and experienced NMR users to tackle the analysis of this important class of compounds with scientific rigor and confidence.
References
BenchChem. (2025).
Fiveable. (n.d.).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
Li, D., & Li, G. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytochemical Analysis, 35(1), 3-17.
Raman, N., & Jeyamurugan, R. (2012). Synthesis, characterization and anti-microbial activity of phenylurea-formaldehyde resin (PUF) and its polymer metal complexes (PUF-Mn(II)). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 917-926.
Mestrelab Research. (n.d.).
Mao, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 27(19), 6539.
Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
PubChem. (n.d.). 4-Chlorophenylurea. National Center for Biotechnology Information. Retrieved from [Link]
Williams, C. K., & Clore, G. M. (2012). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
University of Wisconsin-Madison. (2021). MNova: Guide to Processing Absolute-value and Phase-Sensitive 2D NMR Spectra.
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
Fraser Lab. (n.d.).
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
Sharma, V., et al. (n.d.).
BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
University of Bristol. (n.d.).
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-61). Springer, Berlin, Heidelberg.
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
Emery Pharma. (2018, April 2).
Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
Liu, Z., & Wang, J. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules, 22(9), 1386.
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
University of Illinois Urbana-Champaign. (2020). HSQC and HMBC for Topspin.
AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF.
Jasperse, C. (n.d.).
Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Annals of Clinical and Research Highlights, 8(2), 12.
University of Wisconsin-Madison. (n.d.).
Bruker. (n.d.). Basic 2D NMR experiments.
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-160.
BenchChem. (n.d.).
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-160.
Khan, K. M., et al. (2018). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Bioorganic Chemistry, 77, 438-451.
Miles, W. H., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
SpectraBase. (n.d.). N-benzyl-N'-(4-chlorophenyl)-N-phenylurea - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
PubChem. (n.d.). (4-Nitrophenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....
Spectroscopic Fingerprinting of Urea Derivatives: An In-Depth Guide to FTIR Analysis in Pharmaceutical Development
Executive Summary Urea and its derivatives are foundational structural motifs in modern drug design, acting as potent bidentate hydrogen-bond donors and monodentate acceptors. From multi-targeted kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Urea and its derivatives are foundational structural motifs in modern drug design, acting as potent bidentate hydrogen-bond donors and monodentate acceptors. From multi-targeted kinase inhibitors (e.g., sorafenib) to novel antimicrobial agents, the
N,N′
-disubstituted urea pharmacophore dictates both target affinity and solid-state physicochemical properties. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for elucidating the structural dynamics of these compounds. This technical guide details the vibrational mechanics, hydrogen-bonding behaviors, and optimized experimental protocols for the FTIR analysis of urea derivatives.
Vibrational Mechanics of the N-CO-N Scaffold
The urea moiety (
R1R2N−CO−NR3R4
) exhibits a highly coupled vibrational system. Unlike isolated aliphatic ketones, the lone pairs on the adjacent nitrogen atoms delocalize into the carbonyl
π∗
-antibonding orbital. This resonance significantly lowers the C=O bond order (decreasing its stretching frequency) while simultaneously increasing the C-N bond order.
Consequently, the classic "Amide I" equivalent band (predominantly C=O stretching) in urea derivatives typically appears between 1626 and 1676 cm⁻¹ (1)[1], which is notably lower than standard ketones. The "Amide II" equivalent is a complex admixture of N-H in-plane bending and C-N stretching, often utilized to probe conformational isomerism (2)[2].
Table 1: Characteristic Vibrational Modes of Urea Derivatives
Vibrational Mode
Wavenumber Range (cm⁻¹)
Spectroscopic Significance & Causality
|
ν
(N-H) Stretch | 3264 – 3374 | Highly sensitive to hydrogen bonding. Free N-H is sharp; H-bonded N-H shifts lower and broadens. |
|
ν
(C=O) Stretch | 1626 – 1676 | Primary diagnostic band. Shifts to lower wavenumbers upon strong bifurcated hydrogen bond formation. |
|
νas
(CN₂) Asymmetric Stretch | 1418 – 1538 | Fingerprint band for the N-CO-N skeletal framework. |
|
νs
(CN₂) Symmetric Stretch | 677 – 837 | Often more intense in Raman, but visible in IR. Diagnostic for ring breathing in cyclic ureas. |
(Quantitative data synthesized from theoretical and empirical studies on pharmaceutical urea derivatives (3)[3] and (4)[4].)
Supramolecular Assembly and Hydrogen Bonding
In the solid state, urea derivatives self-assemble into complex supramolecular architectures, most commonly one-dimensional
α
-tapes. The carbonyl oxygen acts as a bifurcated hydrogen bond acceptor for two N-H protons from an adjacent molecule.
FTIR is exquisitely sensitive to these interactions. When a urea derivative transitions from an amorphous state (or solution) to a highly crystalline hydrogen-bonded lattice, the
ν
(C=O) band undergoes a bathochromic (red) shift due to the weakening of the C=O bond. Conversely, the N-H bending modes undergo a hypsochromic (blue) shift because the hydrogen bond sterically restricts the bending motion. Tracking these specific shifts allows formulation scientists to monitor active pharmaceutical ingredient (API) polymorphism and drug-excipient compatibility.
Experimental Protocols for FTIR Acquisition
To achieve high-fidelity spectral data, the choice of sampling technique is critical. Below are the optimized protocols for Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR (5)[5].
Protocol A: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy
Best for: Rapid, non-destructive screening of neat API powders and polymorph identification.
Background Collection : Clean the ATR crystal (preferably Diamond due to its high refractive index and resistance to scratching from hard crystalline APIs) with a volatile, non-absorbing solvent (e.g., isopropanol). Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Causality : Removes atmospheric H₂O and CO₂ contributions from the sample spectrum.
Sample Application : Deposit 2–5 mg of the neat urea derivative powder directly onto the crystal.
Pressure Application : Engage the pressure anvil to apply consistent, high pressure.
Causality : ATR relies on the evanescent wave penetrating only 0.5–2 µm into the sample. Intimate optical contact is mandatory; air gaps will severely attenuate the signal, especially at higher wavenumbers (e.g., the N-H stretch region).
Data Acquisition & Correction : Collect the sample spectrum. Apply an "ATR Correction" algorithm during post-processing.
Causality : The depth of penetration in ATR is directly proportional to the wavelength. ATR correction normalizes the relative band intensities to mathematically match a standard transmission spectrum.
Best for: Quantitative analysis and resolving weak N-H stretching overtones without anomalous dispersion effects.
Desiccation : Ensure spectroscopic-grade KBr is dried at 105°C for at least 4 hours.
Causality : KBr is highly hygroscopic. Absorbed water yields a massive, broad band at ~3400 cm⁻¹, which completely obscures the critical N-H stretching region of the urea derivative.
Milling : Weigh ~1 mg of the urea derivative and ~100 mg of dried KBr. Grind thoroughly in an agate mortar for 2–3 minutes.
Causality : The particle size must be reduced below the wavelength of the incident IR radiation (typically < 2 µm) to prevent the Christiansen effect, which causes asymmetric band broadening and a sloping baseline due to scattering.
Pressing : Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply 10 tons of pressure via a hydraulic press for 2 minutes.
Causality : Vacuum prevents the formation of micro-fissures in the pellet, ensuring a glass-clear disk that minimizes light scattering.
Acquisition : Place the pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background.
Analytical Workflow
Analytical workflow for the FTIR spectroscopic characterization of urea derivatives.
Advanced Spectral Processing: Deconvolution of the Amide Region
In complex pharmaceutical formulations, the urea
ν
(C=O) band may overlap with excipient carbonyls or other API functional groups. To resolve this, Application Scientists employ Fourier self-deconvolution (FSD) or second-derivative spectroscopy.
Taking the second derivative of the absorption spectrum enhances the resolution of overlapping hidden peaks. A minimum in the second derivative corresponds to a peak maximum in the original spectrum. By applying Gaussian-Lorentzian curve fitting to the deconvoluted peaks, one can quantify the exact ratio of "free" versus "hydrogen-bonded" urea motifs, providing critical insights into the thermodynamic stability of the formulated drug.
An In-depth Technical Guide to the Solubility of 1-methyl-1-(3-nitrophenyl)urea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Drug Development The urea functional group is a pre...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The urea functional group is a prevalent motif in a multitude of clinically significant drugs due to its ability to form strong hydrogen bonds with biological targets.[1] The compound 1-methyl-1-(3-nitrophenyl)urea, with its combination of a urea backbone, a lipophilic methyl group, and a polar nitro-aromatic ring, presents an interesting case for solubility studies. Understanding its behavior in various organic solvents is paramount for:
Reaction and Purification Optimization: The choice of solvent directly impacts reaction kinetics, yield, and the efficiency of crystallization or chromatographic purification.
Formulation Development: Solubility data is the bedrock upon which successful drug formulations are built, influencing everything from tablet dissolution to the stability of liquid dosage forms.
Predicting Bioavailability: While aqueous solubility is a more direct indicator, solubility in organic solvents can provide insights into a compound's lipophilicity, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties and Predicted Solubility Profile
Direct experimental data for the solubility of 1-methyl-1-(3-nitrophenyl)urea is scarce. However, we can infer its likely behavior by examining its structural components and the properties of analogous molecules.
Molecular Structure and Functional Groups
The structure of 1-methyl-1-(3-nitrophenyl)urea features:
A Urea Moiety (-NH-CO-N(CH₃)-): Capable of acting as both a hydrogen bond donor and acceptor.
A Phenyl Ring: A nonpolar, aromatic system.
A Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.
A Methyl Group (-CH₃): A small, nonpolar alkyl group.
The presence of both polar (urea, nitro group) and nonpolar (phenyl ring, methyl group) functionalities suggests that its solubility will be highly dependent on the nature of the solvent.
Predicted Physicochemical Properties
Several computational models can predict key physicochemical properties that influence solubility. For the closely related isomer, 1-methyl-3-(4-nitrophenyl)urea, the following properties have been predicted:
A positive LogP value suggests a preference for lipophilic environments over aqueous ones. The substantial polar surface area indicates the potential for strong interactions with polar solvents.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle and data for structurally similar compounds, we can predict the following solubility trends for 1-methyl-1-(3-nitrophenyl)urea:
High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents can effectively solvate both the polar and nonpolar regions of the molecule.
Moderate Solubility: In polar protic solvents like methanol and ethanol , as well as in moderately polar solvents such as acetone and ethyl acetate . Hydrogen bonding between the urea moiety and the alcohol solvents will contribute to solubility.
Low to Negligible Solubility: In nonpolar solvents like hexane , cyclohexane , and toluene . The polar urea and nitro groups will significantly hinder dissolution in these lipophilic environments. It is also expected to be insoluble in solvents like chloroform and diethyl ether .[3]
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate solubility data is best obtained through empirical measurement. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
The Equilibrium Shake-Flask Method
This method involves equilibrating an excess of the solid compound with a solvent and then quantifying the concentration of the dissolved compound in the supernatant.
Caption: Workflow for the equilibrium shake-flask solubility determination.
Preparation of Saturated Solution:
Add an excess amount of crystalline 1-methyl-1-(3-nitrophenyl)urea to a series of glass vials, each containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant.
Quantification:
Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
Determine the concentration of 1-methyl-1-(3-nitrophenyl)urea in the diluted sample using a validated analytical technique, such as:
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentrations.
UV-Vis Spectroscopy: A simpler, high-throughput method suitable for pure compounds with a known molar absorptivity. A calibration curve is essential.
Data Presentation
The determined solubility data should be presented in a clear and organized manner.
Table 1: Predicted and Experimentally Determined Solubility of 1-methyl-1-(3-nitrophenyl)urea at 25°C
Organic Solvent
Solvent Class
Predicted Solubility
Experimental Solubility (g/L or mg/mL)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
To be determined
N,N-Dimethylformamide (DMF)
Polar Aprotic
High
To be determined
Acetone
Polar Aprotic
Moderate
To be determined
Acetonitrile
Polar Aprotic
Moderate
To be determined
Methanol
Polar Protic
Moderate
To be determined
Ethanol
Polar Protic
Moderate
To be determined
Ethyl Acetate
Moderately Polar
Moderate
To be determined
Dichloromethane
Nonpolar
Low
To be determined
Toluene
Nonpolar
Low
To be determined
Hexane
Nonpolar
Negligible
To be determined
Factors Influencing Solubility: A Deeper Dive
The solubility of 1-methyl-1-(3-nitrophenyl)urea is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.
Solute-Solute Interactions
In the solid state, molecules of 1-methyl-1-(3-nitrophenyl)urea are held together in a crystal lattice by intermolecular forces, including:
Hydrogen Bonding: Between the N-H and C=O groups of the urea moiety.
π-π Stacking: Between the aromatic phenyl rings.
Dipole-Dipole Interactions: Involving the polar nitro group.
The energy required to overcome these lattice forces is a key determinant of solubility.
Solute-Solvent Interactions
For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.
Caption: Synthetic route to 1-methyl-1-(3-nitrophenyl)urea.
General Synthetic Protocol
Reaction Setup: In a well-ventilated fume hood, dissolve 3-nitrophenyl isocyanate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
Amine Addition: Cool the isocyanate solution in an ice bath. Slowly add a solution of methylamine (e.g., as a solution in THF or ethanol) dropwise with stirring. The reaction is typically exothermic.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Workup and Purification:
Once the reaction is complete, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
If the product remains in solution, the solvent can be removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.
Conclusion
While direct, quantitative solubility data for 1-methyl-1-(3-nitrophenyl)urea in organic solvents remains to be published, this guide provides a robust framework for its determination and interpretation. By understanding the underlying physicochemical principles and employing standardized experimental protocols, researchers can generate the critical data needed to advance their work in drug discovery and development. The predictive analysis offered herein, based on the behavior of structurally similar compounds, provides a valuable starting point for solvent selection in synthesis, purification, and formulation.
References
Vijaya, P. et al. (Date unavailable).
Shandong Lianmeng International Trade Co., Ltd. (Date unavailable). Technical Data Sheet: Prilled urea (Automotive/Industrial/Agricultural Grade).
Chem-Iq. (Date unavailable). Properties of substance: urea. [Link]
ChemSrc. (2025, September 22). 1-Methyl-3-(4-nitrophenyl)urea. [Link]
Rezaei Behbehani, G., Hamedi, M., & Hoseinpour Rajabi, F. (2002, January 19). The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents.
National Institute of Standards and Technology. (Date unavailable). Urea. [Link]
ResearchGate. (2015, November 19). What is solubility of urea fertilizer in different solvents?. [Link]
Zhuravlev, A. S. et al. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules.
Google Patents. (Date unavailable). Meta-anilide urea compositions and their utility as herbicides.
ResearchGate. (2017, September). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. [Link]
Google Patents. (Date unavailable). Process for preparing 1, 3-disubstituted urea.
Bruce, M. I., Zwar, J. A., & Kefford, N. P. (Date unavailable). Cytokinin activity of some substituted ureas and thioureas. Australian Journal of Biological Sciences.
Cheméo. (Date unavailable). Chemical Properties of N-Methyl-N-phenyl N'-ethyl urea (CAS 52073-04-8). [Link]
Al-Hourani, B. J. et al. (2017, December 2). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules.
ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
ResearchGate. (Date unavailable). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. [Link]
IRIS-AperTO. (Date unavailable). Stoichiometric molecular imprinting using polymerisable urea and squaramide receptors for the solid phase extraction of organo. [Link]
Harnessing the Potential of Nitrophenyl Ureas: From Kinase Inhibition to Advanced Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive overview of the research applications of nitrophenyl ureas. This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols for researchers pioneering new applications for this versatile chemical scaffold.
Part 1: The Nitrophenyl Urea Scaffold: A Foundation for Diverse Bioactivity
The nitrophenyl urea moiety is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2] Its utility stems from a unique combination of structural and electronic properties that facilitate potent and often highly specific interactions with biological targets. The core structure consists of a urea linker flanked by at least one nitrophenyl ring.
The urea group (-NH-CO-NH-) is a privileged scaffold primarily because it can act as both a hydrogen bond donor and acceptor.[3] This allows it to form a robust network of interactions within the binding pockets of target proteins, such as kinases, which is a key feature in many approved drugs.[2][4] The planarity and conformational possibilities of substituted ureas also play a crucial role in their biological activity.[5]
The nitrophenyl group serves two primary functions. Firstly, its electron-withdrawing nature influences the electronic properties of the entire molecule, which can be critical for target binding.[6] Secondly, the nitro group provides a versatile chemical handle for further modification, such as reduction to an amine, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] This feature is invaluable for optimizing lead compounds in drug discovery.
The most direct and widely employed method for synthesizing N,N'-substituted ureas is the reaction between an isocyanate and an amine.[3] This nucleophilic addition reaction is typically high-yielding, proceeds under mild conditions, and tolerates a wide variety of functional groups, making it ideal for creating chemical libraries.
Experimental Protocol: General Synthesis of a N-(nitrophenyl)-N'-aryl Urea
This protocol describes a general method for synthesizing a substituted urea using a nitrophenyl isocyanate and a primary or secondary amine, a common first step in drug discovery campaigns.
Rationale: This method is chosen for its efficiency and versatility. Using anhydrous solvents is critical to prevent the hydrolysis of the highly reactive isocyanate starting material into a non-productive primary amine.[3] The reaction is typically monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before workup.
Methodology:
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF or DCM per mmol of amine).
Reagent Addition: In a separate flask, prepare a solution of the corresponding nitrophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.
Reaction: While stirring the amine solution at room temperature, add the isocyanate solution dropwise over 5-10 minutes. For highly reactive amines, the reaction may be cooled to 0 °C to control the reaction rate.
Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting amine spot is no longer visible.
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by trituration with a non-polar solvent like diethyl ether or hexane, followed by filtration. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.[3]
Characterization: Dry the final product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its identity and purity.
Part 2: Applications in Oncology
Nitrophenyl ureas are most prominent in oncology, where they form the backbone of several multi-kinase inhibitors. Their mechanism often involves disrupting the signaling pathways that drive tumor cell proliferation and angiogenesis.[2][7]
Mechanism of Action: Multi-Kinase Inhibition
Many cancers are driven by dysregulated protein kinases. Nitrophenyl ureas have been successfully developed to target these enzymes. The bis-aryl urea structure is particularly effective at binding to the ATP-binding pocket of various kinases, including Raf kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9]
Case Study: Sorafenib
Sorafenib is an oral multi-kinase inhibitor and a prime example of a successful nitrophenyl urea drug.[7] It inhibits the Raf-MEK-ERK signaling pathway, which is crucial for tumor cell proliferation, and also targets VEGFR and PDGFR, which are involved in tumor angiogenesis.[8][10] The urea moiety in sorafenib is critical for its activity, forming key hydrogen bonds in the hinge region of the kinase domain.[2] Sorafenib is approved for the treatment of hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and thyroid carcinoma.[7][11]
Caption: Nitrophenyl ureas inhibit key nodes in oncogenic signaling pathways.
Mechanism of Action: Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, or hypoxia. This environment can be exploited for targeted therapy. Nitrophenyl ureas can be designed as prodrugs that are activated specifically under hypoxic conditions.[12] In this approach, the nitro group is selectively reduced by nitroreductase enzymes, which are overexpressed in hypoxic cells, to an amine or hydroxylamine.[13] This conversion triggers a fragmentation of the molecule, releasing a potent cytotoxic agent directly within the tumor and sparing healthy, oxygenated tissues.[12][13]
Caption: Bioreductive activation of nitrophenyl urea prodrugs in tumor hypoxia.
Rationale: This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase (e.g., VEGFR-2). The measurement of ATP consumption or phosphopeptide formation provides a direct readout of enzyme inhibition, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Compound Preparation: Prepare a serial dilution of the nitrophenyl urea test compound in DMSO, starting from a high concentration (e.g., 10 mM).
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate peptide, and kinase buffer.
Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls for no inhibitor (100% activity) and no enzyme (background).
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence, fluorescence, or absorbance.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Part 3: Applications as Antimicrobial Agents
The nitrophenyl urea scaffold has also demonstrated significant potential in the development of new antimicrobial agents.[1] Derivatives have shown activity against a range of bacterial and fungal pathogens.[14][15]
Spectrum of Activity and Enhancement
Studies have shown that nitrophenyl urea derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[15][16] The mechanism of action is varied but can involve the disruption of essential cellular processes.
A promising strategy to enhance antimicrobial potency involves the creation of metal complexes. For example, zinc(II) complexes of certain nitrophenyl ureas have shown significantly higher antibacterial activity compared to the ligand alone, suggesting that chelation can be a viable optimization strategy.[16][17]
Table 1: Antimicrobial Activity of a Nitrophenyl Urea Ligand and its Metal Complexes
Compound
S. aureus (Zone of Inhibition, mm)
E. coli (Zone of Inhibition, mm)
S. marcescens (MIC, µg/mL)
Ligand (1,3-diethyl-1,3-bis(4-nitrophenyl)urea)
10
8
>1000
Zn(II) Complex
18
16
31.25
Standard (Ciprofloxacin)
21
18
N/A
Data synthesized from studies on nitrophenyl urea metal complexes.[16][17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides quantitative data (the MIC value) that is essential for evaluating the potency of new compounds.
Methodology:
Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) according to CLSI guidelines.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Part 4: Applications in Agricultural Science
Beyond medicine, nitrophenyl derivatives are vital in modern agriculture, primarily as precursors for advanced insecticides and as components of plant growth enhancers.
Insect Growth Regulators
4-Nitrophenol is a key intermediate in the synthesis of benzoylphenyl urea insecticides, such as Triflumuron and Hexaflumuron.[18] These compounds act as insect growth regulators by inhibiting chitin synthesis. Chitin is a crucial component of an insect's exoskeleton. By disrupting its formation, these insecticides interfere with the molting process, leading to the death of the pest.[18] This mode of action provides effective pest control across a wide range of crops.
Caption: Synthesis and mode of action for benzoylphenyl urea insecticides.
Plant Growth Promotion
In a different application, sodium nitrophenolates, when mixed with urea fertilizer, can enhance crop performance. The nitrophenolate compound acts as a biostimulant, promoting photosynthesis and accelerating the absorption of nitrogen provided by the urea.[19] This synergistic effect can lead to improved crop quality and yield.
Part 5: Future Directions and Conclusion
The nitrophenyl urea scaffold is a testament to the power of a privileged structure in chemical research. Its applications continue to expand, driven by its synthetic versatility and its unique ability to interact with diverse biological targets.
Future research in this area is likely to focus on:
Developing more selective kinase inhibitors to reduce off-target effects and improve the safety profile of anticancer drugs.[20]
Designing novel hypoxia-activated prodrugs with enhanced tumor specificity and different cytotoxic payloads.
Exploring new antimicrobial mechanisms to combat the growing threat of drug-resistant pathogens.
Synthesizing next-generation agrochemicals with improved efficacy and environmental profiles.
The foundational protocols and mechanistic insights provided in this guide offer a robust starting point for researchers and drug development professionals aiming to innovate in this exciting and impactful field.
References
PrepChem.com. Synthesis of N,N'-bis(4-nitrophenyl)-urea. Available from: [Link]
PubMed. Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. Molecules. 2008 Dec 15;13(12):3192-7. Available from: [Link]
ResearchGate. Synthesis of bis-ureas from N-benzyl-o-nitrophenyl carbamate. Available from: [Link]
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. J Med Chem. 2015, 5:4. Available from: [Link]
PMC. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Eur J Med Chem. 2021 Jan 1;209:112891. Available from: [Link]
PMC. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules. 2008 Dec 15;13(12):3192-7. Available from: [Link]
MDPI. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. 2017 Dec 2;22(12):2099. Available from: [Link]
ChemBeq. The Role of 4-Nitrophenol in Modern Agrochemical Synthesis. Available from: [Link]
PubMed. Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorg Med Chem Lett. 2012 Aug 1;22(15):4951-4. Available from: [Link]
JETIR. Synthesis, Characterization and in-vitro antibacterial activity of ureas and thioureas derivatives. JETIR. 2021, 8(6). Available from: [Link]
ResearchGate. Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. Crystal Growth & Design. 2007, 7:2675-2690. Available from: [Link]
ResearchGate. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Available from: [Link]
World Journal of Pharmacy and Pharmaceutical Sciences. STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. WJ PPS. 2015, 4(11): 1186-1193. Available from: [Link]
SpringerLink. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Med Chem Res. 2020, 29: 137–151. Available from: [Link]
PMC. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. 2020 Jan; 25(2): 354. Available from: [Link]
PubMed. Sorafenib: activity and clinical application in patients with hepatocellular carcinoma. Expert Opin Drug Metab Toxicol. 2011 Feb;7(2):239-47. Available from: [Link]
Zhengzhou Delong Chemical Co., Ltd. Advantages of mixing Sodium Nitrophenolates and urea. Available from: [Link]
Expert Opinion on Therapeutic Patents. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Expert Opin Ther Pat. 2022;32(10):1131-1153. Available from: [Link]
PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. 2021 May; 26(9): 2699. Available from: [Link]
MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Int J Mol Sci. 2024 Aug; 25(15): 8072. Available from: [Link]
ScholarWorks@GVSU. SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Available from: [Link]
PubMed. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Sci Rep. 2015 Nov 16:5:16750. Available from: [Link]
Drugs.com. Sorafenib Uses, Side Effects & Warnings. Available from: [Link]
Taylor & Francis Online. Sorafenib for hepatocellular carcinoma: potential molecular targets and resistance mechanisms. Expert Rev Anticancer Ther. 2020;20(8):641-650. Available from: [Link]
Taylor & Francis Online. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. J Enzyme Inhib Med Chem. 2022;37(1):644-654. Available from: [Link]
ResearchGate. 4-Nitrophenol–urea (1/1). Acta Crystallographica Section E. 2005, 61:o319-o320. Available from: [Link]
PubMed. Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. ACS Comb Sci. 2017 Mar 13;19(3):131-136. Available from: [Link]
Journal of the American Chemical Society. 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. J. Am. Chem. Soc. 1986, 108(10):2851–2852. Available from: [Link]
ResearchGate. Chemical structure and main therapeutic use of the urea-based anticancer drugs (not active as kinase inhibitors) herein discussed. Available from: [Link]
ResearchGate. Protein kinase inhibitors from the urea class. Curr Opin Drug Discov Devel. 2002, 5(5):704-18. Available from: [Link]
MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers (Basel). 2024 May; 16(10): 1888. Available from: [Link]
PMC. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Int J Mol Sci. 2024 Aug; 25(15): 8072. Available from: [Link]
Teagasc. An update on the performance of protected urea. Available from: [Link]
Infinity Galaxy. Urea Applications in Agriculture. Available from: [Link]
Application Note: High-Throughput Antimicrobial Screening and Mechanistic Profiling of Novel Urea Compounds
Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid discovery of novel chemical scaffolds. Urea derivatives, particularly diarylur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid discovery of novel chemical scaffolds. Urea derivatives, particularly diarylureas, have emerged as highly privileged pharmacophores. Originally recognized for their anticancer properties (e.g., the kinase inhibitor sorafenib), diarylureas have been successfully repositioned as potent, multi-target antimicrobial agents.
Recent mechanistic profiling reveals that urea compounds exhibit diverse modes of action, which is critical for mitigating the rapid onset of bacterial resistance. For instance, the neutrally charged diarylurea PQ401 exerts rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) by selectively disrupting bacterial lipid bilayers without inducing mammalian cytotoxicity[1]. Alternatively, specific 1,3-diaryl substituted pyrazole-based urea derivatives demonstrate profound inhibitory effects on DNA gyrase, a critical type II topoisomerase required for bacterial DNA supercoiling[2]. Furthermore, novel diarylureas like ZJ-2 have shown exceptional anti-biofilm activity against Enterococcus faecium by downregulating the expression of peptidoglycan hydrolases (such as SagA) and cellular adherence genes[3].
Multi-target mechanistic pathways of novel diarylurea compounds leading to bacterial cell death.
Screening Strategy & Experimental Design
To systematically evaluate the antimicrobial efficacy of novel urea compounds, a tiered screening cascade must be employed. This ensures that only compounds with true antimicrobial activity—distinct from general cytotoxicity—are advanced in the drug development pipeline.
Sequential screening workflow for evaluating antimicrobial urea derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. Every assay must include internal controls to rule out artifacts caused by compound insolubility, solvent toxicity, or media contamination.
This protocol determines the Minimum Inhibitory Concentration (MIC) in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].
Causality & Rationale: Urea derivatives are often highly lipophilic and must be dissolved in DMSO. However, the final assay concentration of DMSO must remain ≤1% v/v. Exceeding this threshold can independently compromise bacterial membrane integrity, yielding false-positive susceptibility data. Furthermore, standardizing the inoculum to a 0.5 McFarland standard prevents the "inoculum effect," where an overly dense bacterial population artificially inflates the MIC.
Step-by-Step Methodology:
Compound Preparation: Dissolve the novel urea compound in 100% DMSO to create a 10 mg/mL stock solution.
Media Preparation: Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2–12 of a 96-well microtiter plate.
Serial Dilution: Add 200 µL of the working compound solution (diluted in CAMHB) to well 1. Using a multichannel pipette, transfer 100 µL from well 1 to well 2, mix thoroughly, and continue two-fold serial dilutions up to well 10. Discard 100 µL from well 10. (Well 11 is the growth control; Well 12 is the sterile media control).
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB.
Inoculation: Add 50 µL of the diluted inoculum to wells 1–11. The final bacterial concentration per well will be ~5 × 10^5 CFU/mL.
Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is the lowest concentration of the urea compound that completely inhibits visible bacterial growth.
Protocol B: Anti-Biofilm Crystal Violet Assay
Causality & Rationale: Planktonic MIC values do not always translate to biofilm eradication. Evaluating urea compounds against sessile cells determines their ability to penetrate the extracellular polymeric substance (EPS) matrix or suppress adherence genes[3]. Washing steps are critical to remove planktonic cells; failure to do so results in the crystal violet dye staining non-adherent cells, artificially inflating biofilm mass readings.
Step-by-Step Methodology:
Biofilm Formation: Inoculate 200 µL of bacterial suspension (10^6 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a flat-bottom 96-well plate. Incubate statically at 37°C for 24 hours.
Treatment: Carefully aspirate the media. Add fresh media containing sub-MIC and MIC concentrations of the urea derivative. Incubate for an additional 24 hours.
Washing: Gently aspirate the media and wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
Fixation & Staining: Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Aspirate and let dry. Stain with 200 µL of 0.1% Crystal Violet solution for 20 minutes.
Elution & Quantification: Wash the wells gently with distilled water until the wash runs clear. Elute the bound dye using 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.
Protocol C: Mammalian Cytotoxicity & Selectivity Index (SI)
Causality & Rationale: A compound that lyses bacterial membranes (e.g., PQ401) might also exhibit non-specific toxicity against mammalian cell membranes. To prove the compound is a viable and safe drug candidate, we must calculate the Selectivity Index (SI = Mammalian IC50 / Bacterial MIC). An SI > 10 is the minimal threshold for progressing a hit to a lead candidate.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 or HEK293 cells at 1 × 10^4 cells/well in a 96-well tissue culture plate. Incubate for 24 hours at 37°C in 5% CO₂.
Compound Exposure: Treat the cells with varying concentrations of the urea derivative (1 to 100 µg/mL) for 48 hours.
Viability Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.
Calculation: Determine the IC50 using non-linear regression analysis and calculate the SI.
Quantitative Data Summarization
The following table summarizes representative benchmarking data for known, highly active urea derivatives based on recent literature, providing a comparative baseline for novel compound screening.
Compound
Primary Target Pathogen
MIC (µg/mL)
Biofilm Inhibition (%)
Mammalian IC50 (µg/mL)
Selectivity Index (SI)
Primary Mechanism of Action
PQ401
S. aureus (MRSA)
0.5
N/A
> 50
> 100
Lipid bilayer disruption
ZJ-2
E. faecium
1.0
85%
> 100
> 100
SagA / Hydrolase suppression
Compound 7a
S. aureus
0.25
N/A
> 50
> 200
DNA gyrase inhibition
Vancomycin (Ctrl)
Gram-positive panel
1.0
20%
> 100
> 100
Cell wall synthesis inhibition
References
Title: The Neutrally Charged Diarylurea Compound PQ401 Kills Antibiotic-Resistant and Antibiotic-Tolerant Staphylococcus aureus
Source: mBio (ASM Journals)
URL: [Link]
Title: Antibacterial and anti-biofilm activity of diarylureas against Enterococcus faecium by suppressing the gene expression of peptidoglycan hydrolases and adherence
Source: ResearchGate
URL: [Link]
Title: Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis
Source: PMC (National Institutes of Health)
URL: [Link]
Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically
Source: Clinical and Laboratory Standards Institute (CLSI)
URL: [Link]
Synthesis of N-Substituted Ureas from Isocyanates: An Application Note and Protocol for Researchers
Abstract N-substituted ureas are a cornerstone structural motif in modern drug discovery and medicinal chemistry, integral to the function of numerous therapeutic agents.[1][2][3] Their unique ability to act as both hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-substituted ureas are a cornerstone structural motif in modern drug discovery and medicinal chemistry, integral to the function of numerous therapeutic agents.[1][2][3] Their unique ability to act as both hydrogen bond donors and acceptors facilitates potent and specific interactions with biological targets.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted ureas via the highly efficient and versatile reaction of isocyanates with amines. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and offer insights into process optimization and safety considerations.
Introduction: The Significance of the Urea Moiety in Drug Design
The urea functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs targeting diverse disease areas, including cancer, HIV, and cardiovascular diseases.[2][5][6] Its prevalence stems from its remarkable ability to form strong and directional hydrogen bonds with protein backbones and side chains, a critical factor in achieving high binding affinity and selectivity.[4] Prominent examples of urea-containing drugs include Sorafenib, a multi-kinase inhibitor for cancer therapy, and various HIV-1 protease inhibitors.[2][5] The synthesis of N-substituted ureas is, therefore, a fundamental skill for any medicinal or process chemist. The reaction of an isocyanate with a primary or secondary amine stands out as the most direct and broadly applicable method for constructing this vital functional group.[1][7] This approach is characterized by its typically high yields, mild reaction conditions, and tolerance for a wide range of other functional groups.[1]
Reaction Mechanism: The Nucleophilic Addition Pathway
The synthesis of an N-substituted urea from an isocyanate and an amine proceeds through a straightforward and generally rapid nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate. This concerted step results in the formation of a new carbon-nitrogen bond and the generation of the urea product.
The general reaction scheme is as follows:
R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
R-N=C=O: Isocyanate
R'-NH₂: Primary or Secondary Amine
R-NH-C(=O)-NH-R': N,N'-disubstituted Urea
The reaction is typically exothermic and often proceeds to completion at room temperature without the need for a catalyst.[1] However, in cases involving less reactive amines or isocyanates, a non-nucleophilic base or certain organometallic catalysts may be employed to accelerate the reaction.[8]
Caption: Nucleophilic addition of an amine to an isocyanate.
General Experimental Protocol
This protocol provides a robust and adaptable procedure for the synthesis of N-substituted ureas. It is crucial to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents to prevent the undesirable hydrolysis of the isocyanate starting material.[1]
Materials:
Isocyanate (1.0 equivalent)
Primary or secondary amine (1.0 - 1.1 equivalents)
Work-up and purification reagents (e.g., water, brine, drying agent like MgSO₄ or Na₂SO₄, and appropriate solvents for extraction and chromatography)
Procedure:
Preparation of the Amine Solution: In a clean, dry, and inerted round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent. The concentration will depend on the specific substrates but a starting point of 0.1-0.5 M is common.
Preparation of the Isocyanate Solution: In a separate dry and inerted flask, prepare a solution of the isocyanate (1.0 equivalent) in the same anhydrous solvent.
Reaction: While vigorously stirring the amine solution at room temperature, add the isocyanate solution dropwise over a period of 5-10 minutes. For highly reactive amines, it is advisable to cool the reaction mixture to 0 °C before the addition to control the exotherm.[1]
Monitoring the Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the limiting starting material.[1] Reactions are typically complete within 1-4 hours.
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product.
For solid products that precipitate: If the urea product precipitates from the reaction mixture, it can often be isolated by simple filtration. The collected solid should be washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.[9]
For soluble products: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude residue can then be purified.
Purification:
Trituration/Recrystallization: The crude product can often be purified by trituration with a non-polar solvent like diethyl ether or hexanes to remove soluble impurities.[1] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is also a highly effective purification method.
Column Chromatography: If necessary, purification by column chromatography on silica gel can be performed to isolate the desired urea.[1]
Characterization: The final product should be thoroughly characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Alternative and Greener Approaches
While the direct reaction of isocyanates is highly effective, concerns over the toxicity and handling of isocyanates have prompted the development of alternative methods.[10]
In Situ Generation of Isocyanates: Isocyanates can be generated in situ from more stable precursors like primary amides via Hofmann, Curtius, or Lossen rearrangements, and then trapped by an amine.[11][12] Acyl isocyanates can also be generated from primary amides and oxalyl chloride.[13][14]
"On-Water" Synthesis: For certain substrates, the reaction of isocyanates with amines can be performed in water, offering a more sustainable and environmentally friendly approach.[11] This method often leads to simple product isolation by filtration and avoids the use of volatile organic compounds.[11] A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent.[10][15]
Data Presentation: Representative Examples
Entry
Isocyanate
Amine
Solvent
Time (h)
Yield (%)
Purification Method
1
Phenyl isocyanate
Benzylamine
THF
2
95
Filtration
2
4-Chlorophenyl isocyanate
Aniline
DCM
3
92
Recrystallization (Ethanol)
3
n-Butyl isocyanate
Piperidine
MeCN
1.5
98
Column Chromatography
4
2-Naphthyl isocyanate
Cyclohexylamine
DMF
4
89
Trituration (Hexanes)
Troubleshooting and Field-Proven Insights
Formation of Symmetrical Urea Byproducts: The formation of symmetrical ureas can occur if the isocyanate reacts with water present in the solvent or on the glassware, leading to the formation of an amine which then reacts with another molecule of isocyanate. To mitigate this, ensure all glassware is thoroughly dried and all solvents are anhydrous.[16]
Low Reactivity: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. Alternatively, the addition of a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Difficult Purification: If the product is difficult to purify by crystallization or chromatography, consider derivatization to a more crystalline compound, followed by deprotection.
Safety Precautions: Handling Isocyanates
Isocyanates are toxic and potent respiratory and skin sensitizers.[17][18] Exposure can lead to serious health issues, including occupational asthma.[18] It is imperative to handle isocyanates with extreme caution in a well-ventilated fume hood.[17]
Mandatory Personal Protective Equipment (PPE): [17][18][19]
Gloves: Chemical-resistant gloves (e.g., butyl rubber) are essential. Thin latex gloves are not suitable.[17]
Eye Protection: Safety goggles or a face shield must be worn.[17]
Lab Coat: A lab coat or chemical-resistant apron should be worn to protect the skin.[17]
Respiratory Protection: For operations that may generate aerosols or vapors, such as spraying, a supplied-air respirator is necessary.[17]
Emergency Procedures:
In case of skin contact, immediately wash the affected area with soap and water.[18]
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
In case of inhalation, move the individual to fresh air and seek immediate medical attention.[17]
Conclusion
The synthesis of N-substituted ureas from isocyanates is a powerful and indispensable tool in the arsenal of medicinal and organic chemists. By understanding the underlying mechanism, adhering to rigorous experimental protocols, and prioritizing safety, researchers can efficiently generate diverse libraries of urea-containing compounds for drug discovery and development. The insights and procedures detailed in this application note are intended to empower scientists to confidently and safely execute this critical transformation.
References
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from [Link]
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23865–23871. [Link]
Li, Y., Li, Z., Wang, L., & You, J. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8272. [Link]
Hernandez, A. G., Grooms, G. M., El-Alfy, A. T., & Stec, J. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163–2176. [Link]
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
International Safety Components. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
Hernandez, A. G., Grooms, G. M., El-Alfy, A. T., & Stec, J. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163-2176. [Link]
ResearchGate. (n.d.). Synthetic strategies for symmetrical and unsymmetrical ureas via the in situ formed isocyanates. Retrieved from [Link]
Singh, R. K., Kumar, D., & Chauhan, P. M. S. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(1), 117-121. [Link]
L’Heureux, A., et al. (2005). Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. The Journal of Organic Chemistry, 70(18), 7433–7436. [Link]
Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105. [Link]
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23865-23871. [Link]
Patel, V. M., & Rajani, D. P. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Sciences, Islamic Republic of Iran, 23(3), 241-245.
Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3296. [Link]
Antonini, I., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 239, 114532. [Link]
European Patent Office. (2023). METHOD FOR CONVERTING MONOISOCYANATES TO UREAS (EP 3891125 B1). Retrieved from [Link]
Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J.-W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. [Link]
Singh, R. K., Kumar, D., & Chauhan, P. M. S. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(2), 151-155. [Link]
Google Patents. (n.d.). Process for the synthesis of substituted urea compounds (WO2014017938A2).
Chemspace. (2021, December 18). Urea derivatives in Drug Discovery. Retrieved from [Link]
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(5). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Methodology: Aqueous Cyanate Method (In Situ Electrophile Generation)
Mechanistic Rationale & Pathway
Aryl ureas are privileged pharmacophores in medicinal chemistry, frequently serving as critical structural motifs in targeted therapeutics such as kinase inhibitors[1]. While symmetrical or fully substituted ureas often require hazardous reagents like phosgene or triphosgene, the synthesis of terminal 1,1-disubstituted ureas—such as 1-methyl-1-(3-nitrophenyl)urea—is most efficiently and safely achieved via the classical aqueous cyanate method[2].
Instead of handling volatile isocyanates, this self-validating protocol generates the highly reactive electrophile, isocyanic acid (
HNCO
), in situ. By reacting sodium cyanate (
NaOCN
) with glacial acetic acid,
HNCO
is produced in a controlled manner[3]. Simultaneously, the starting secondary amine (N-methyl-3-nitroaniline) is protonated to form an acetate salt, which significantly enhances its solubility in the aqueous medium. The free amine in equilibrium acts as a nucleophile, attacking the electrophilic carbon of
HNCO
to form a zwitterionic tetrahedral intermediate. Rapid proton transfer and tautomerization yield the highly stable urea product[3].
Figure 1: Mechanistic pathway of in situ isocyanic acid generation and nucleophilic addition.
Experimental Design & Reagent Matrix
To ensure the protocol functions as a self-validating system, stoichiometry and physical parameters must be strictly controlled. The following matrix outlines the required reagents for a standard 50 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Functional Role
N-methyl-3-nitroaniline
152.15
1.0
7.61 g
Secondary amine / Nucleophile
Sodium Cyanate (NaOCN)
65.01
2.0
6.50 g
Cyanate source for HNCO
Glacial Acetic Acid
60.05
~8.4
24.0 mL
Proton donor / Solubilizer
Deionized Water
18.02
Solvent
93.0 mL (Total)
Green reaction medium
Causality of Experimental Conditions:
Thermal Control (35°C Initiation): The initial temperature of 35°C is precisely calibrated. It is warm enough to prevent the hydrophobic N-methyl-3-nitroaniline acetate salt from prematurely crystallizing out of solution, yet cool enough to suppress the competitive hydrolysis of
HNCO
into ammonia and carbon dioxide[4].
Vigorous Agitation: As the highly insoluble urea product forms, it rapidly precipitates, creating a thick, paste-like suspension. Without high-shear mechanical stirring, unreacted starting materials become physically trapped within the solid matrix, which will severely depress the final yield[4],[5].
Excess Cyanate: A 2.0 molar equivalent of
NaOCN
is utilized to compensate for the inevitable partial loss of isocyanic acid via off-gassing and aqueous hydrolysis[4].
Step-by-Step Experimental Protocol
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the urea derivative.
Phase 1: Pre-Reaction Assembly
Amine Dissolution: In a 500 mL jacketed reactor or heavy-walled beaker equipped with a high-torque mechanical stirrer, add 7.61 g (50 mmol) of N-methyl-3-nitroaniline.
Acidification: Add 24.0 mL of glacial acetic acid, followed by 48.0 mL of deionized water.
Thermal Equilibration: Warm the mixture to exactly 35°C.
Validation Checkpoint: Ensure the solution is completely homogeneous. The formation of the acetate salt should render the amine fully soluble[4].
Cyanate Preparation: In a separate 100 mL Erlenmeyer flask, dissolve 6.50 g (100 mmol) of sodium cyanate in 45.0 mL of deionized water at 35°C[4].
Phase 2: In Situ Electrophile Generation & Coupling
Nucleation (Slow Addition): Begin vigorous mechanical stirring of the amine solution. Add approximately 10 mL of the
NaOCN
solution dropwise.
Validation Checkpoint: Observe the reaction for 1–2 minutes until a fine, pale crystalline precipitate of 1-methyl-1-(3-nitrophenyl)urea begins to form. This visual cue confirms successful nucleation[4].
Bulk Addition: Once nucleation is confirmed, add the remainder of the
NaOCN
solution rapidly.
Exothermic Maturation: The reaction is exothermic. Allow the internal temperature to rise naturally to 50–55°C. Continue vigorous stirring for 10 minutes as the mixture thickens into a heavy paste[4],[5].
Phase 3: Isolation and Purification
Aging: Remove the heat source and allow the suspension to stand at room temperature for 2 to 3 hours to ensure complete conversion[4].
Quenching & Filtration: Dilute the paste with 50 mL of deionized water and cool the vessel to 0°C in an ice bath. Filter the product via vacuum suction using a Büchner funnel.
Washing: Wash the filter cake thoroughly with 3 x 50 mL of ice-cold deionized water to remove residual acetic acid and inorganic salts.
Recrystallization: For analytical-grade purity, recrystallize the crude powder from aqueous ethanol (approx. 4:1 EtOH:Water). Dry in a vacuum oven at 60°C to a constant weight[4]. Expected yield: 85–92%.
Analytical Validation & Troubleshooting
To maintain scientific integrity, the synthesized product must be validated against expected physicochemical properties. Use the following self-validating parameters to ensure protocol success:
Parameter
Expected Observation / Analytical Method
Corrective Action for Deviations
Reaction Progress
TLC (Silica gel, 1:1 EtOAc/Hexane). The product
Rf
will be lower than the starting secondary amine due to increased polarity.
If the starting amine persists after 3 hours, add 0.5 eq of
NaOCN
and stir for an additional hour.
Melting Point
Use the "instantaneous melting point" technique to prevent thermal decomposition into diarylureas during slow heating[5].
If the MP is depressed or broad, recrystallize again from aqueous ethanol to remove unreacted amine[4].
FT-IR Spectroscopy
Strong carbonyl (
C=O
) stretch at ~1650-1680 cm⁻¹; primary amine (
NH2
) double stretch at ~3400 and 3300 cm⁻¹.
Absence of
NH2
peaks indicates failure of cyanate addition; verify the pH of the reaction medium is sufficiently acidic.
Application Note: In Vitro Cytotoxicity Evaluation of 1-Methyl-1-(3-nitrophenyl)urea
Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals
Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The compound 1-methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) represents a unique structural intersection in medicinal chemistry, combining an aryl urea scaffold with a nitroaromatic moiety. Evaluating its in vitro cytotoxicity requires a multi-faceted approach, as its structural components independently trigger distinct cellular death pathways.
As a Senior Application Scientist, it is critical to understand the causality behind the experimental design. We do not merely screen for cell death; we must deconstruct how the molecule induces it.
The Aryl Urea Pharmacophore: Urea derivatives are well-documented kinase inhibitors. Molecules like Sorafenib and Lenvatinib utilize the urea moiety to form critical hydrogen bonds within the ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR, Raf), disrupting the Raf/MEK/ERK signaling cascade and halting cellular proliferation ([1]).
The Nitroaromatic Pharmacophore: The meta-nitro group on the phenyl ring subjects the molecule to bioreduction by cellular flavoenzymes (e.g., NAD(P)H:quinone oxidoreductase). This single- or two-electron reduction generates reactive nitro radical anions. In normoxic conditions, these radicals react with oxygen to generate superoxide (Reactive Oxygen Species, ROS), leading to oxidative stress. In hypoxic tumor microenvironments, further reduction leads to highly toxic hydroxylamines that cause direct DNA alkylation and strand breaks ([2]).
Mechanistic Pathway
Fig 1: Dual-mechanism of action for 1-methyl-1-(3-nitrophenyl)urea cytotoxicity.
Experimental Design & Self-Validating Workflow
To capture both the kinase-inhibitory and ROS-generating properties of the compound, the experimental workflow must utilize cell lines with high baseline kinase activity and measurable nitroreductase expression, such as A549 (Human Non-Small Cell Lung Carcinoma) or MCF-7 (Human Breast Adenocarcinoma) ([3]).
Every protocol below is designed as a self-validating system :
Internal Controls: Vehicle controls (0.1% DMSO) establish the baseline.
Orthogonal Validation: Viability loss (MTT) is orthogonally confirmed by mechanism-specific assays (Annexin V and DCFDA).
Workflow Diagram
Fig 2: Sequential in vitro workflow for evaluating compound cytotoxicity.
Step-by-Step Experimental Protocols
Protocol A: Compound Preparation and Handling
Causality Note: Nitroaromatics are notoriously sensitive to photo-degradation. Furthermore, urea derivatives often exhibit poor aqueous solubility. Proper handling prevents false negatives caused by compound precipitation.
Stock Solution: Dissolve 1-methyl-1-(3-nitrophenyl)urea powder in 100% anhydrous, sterile DMSO to create a 100 mM stock.
Protection: Wrap the microcentrifuge tube in aluminum foil to prevent UV-induced reduction of the nitro group. Store aliquots at -20°C.
Working Dilutions: Prepare working dilutions in complete culture media (e.g., DMEM + 10% FBS) immediately prior to dosing. Critical: Ensure the final DMSO concentration on cells never exceeds 0.1% (v/v) to prevent solvent-induced background toxicity.
Causality Note: The MTT assay measures mitochondrial metabolic rate. Because kinase inhibition directly impacts metabolic viability, this is an ideal first-line screen.
Seeding: Seed A549 cells at a density of
5×103
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.
Treatment: Aspirate media. Apply 1-methyl-1-(3-nitrophenyl)urea at a concentration gradient (0.1, 1, 10, 50, 100, and 200 µM).
Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (50 µM Etoposide).
Incubation: Incubate for 48 h and 72 h to capture both rapid ROS-induced death and slower cell-cycle arrest.
Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.
Solubilization: Carefully aspirate media and add 150 µL of DMSO to dissolve the formazan crystals.
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Causality Note: To prove the nitroaromatic moiety is undergoing bioreduction, we must measure the byproduct: superoxide/ROS. DCFDA is a cell-permeable fluorogenic probe that becomes highly fluorescent upon oxidation by ROS.
Seeding: Seed cells in a black, clear-bottom 96-well plate at
1×104
cells/well.
Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.
Treatment: Remove probe, wash once with PBS, and add the test compound at
1/2×IC50
and
1×IC50
concentrations.
Self-Validation: Use 100 µM H₂O₂ as a positive control.
Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and every 30 minutes for 4 hours to capture the oxidative burst.
Protocol D: Apoptosis vs. Necrosis Profiling (Annexin V/PI)
Causality Note: Bis-aryl and mono-aryl ureas typically induce programmed cell death (apoptosis) rather than uncontrolled necrosis ([4]). Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).
Treatment: Treat cells in 6-well plates (
3×105
cells/well) with the compound at the established IC₅₀ for 24 hours.
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 mins.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at RT in the dark.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (detecting FITC in FL1 and PI in FL2 or FL3).
Expected Data & Quantitative Benchmarks
Based on structural analogs (such as sorafenib derivatives and nitro-containing prodrugs) ([5]), researchers should expect the following quantitative profiles when testing 1-methyl-1-(3-nitrophenyl)urea:
Assay / Parameter
Expected Range (A549 Cells)
Mechanistic Implication
MTT Viability (IC₅₀ - 48h)
15.0 µM – 45.0 µM
Moderate to high global cytotoxicity; typical for mono-aryl ureas.
MTT Viability (IC₅₀ - 72h)
8.0 µM – 25.0 µM
Time-dependent toxicity suggests cell cycle arrest prior to death.
ROS Generation (DCFDA)
2.5x to 4.0x fold increase
Confirms active bioreduction of the meta-nitro group.
Apoptosis (Annexin V+/PI-)
30% - 50% population shift
Confirms programmed cell death via kinase/ROS pathways.
Necrosis (Annexin V-/PI+)
< 5% population shift
Validates that the compound is not a non-specific membrane lytic agent.
Table 1: Anticipated quantitative benchmarks for 1-methyl-1-(3-nitrophenyl)urea in vitro testing.
References
Marrone, A., et al. (2022). "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry, 10:908012. Available at:[Link]
Nemeikaitė-Čėnienė, A., et al. (2021). "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." International Journal of Molecular Sciences, 22(16), 8534. Available at:[Link]
El-Gaby, M. S., et al. (2008). "Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 754-761. Available at:[Link]
Wang, Y., et al. (2020). "A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis." Anti-Cancer Drugs, 31(9), 920-928. Available at:[Link]
Carvalho, A., et al. (2023). "Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma." European Journal of Medicinal Chemistry, 264, 116024. Available at:[Link]
Application Note: Advanced Purification Strategies for 1-Methyl-1-(3-nitrophenyl)urea
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Validated Protocols, and Chromatographic Workflows Physicochemical Profiling & Mechanisti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Validated Protocols, and Chromatographic Workflows
Physicochemical Profiling & Mechanistic Rationale
1-Methyl-1-(3-nitrophenyl)urea (C₈H₉N₃O₃) is an unsymmetrical, N,N-disubstituted urea derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and agrochemicals. The purification of this compound presents unique challenges and opportunities dictated by its structural asymmetry:
Hydrogen Bonding Asymmetry: The N1 position is fully substituted (methyl and 3-nitrophenyl groups), leaving the terminal N3 position as an unsubstituted primary amine (-NH₂). This -NH₂ group acts as a powerful dual hydrogen-bond donor, while the urea carbonyl serves as the primary acceptor. This promotes the formation of robust, highly ordered crystal lattices.
Electronic Effects of the Nitro Group: The strongly electron-withdrawing meta-nitro group decreases the electron density of the aromatic ring, subtly increasing the acidity of the urea moiety and significantly reducing the compound's aqueous solubility.
Silanol Interactions: During normal-phase chromatography, the terminal -NH₂ group interacts strongly with the acidic silanol (-SiOH) groups on bare silica, often leading to severe peak tailing and product loss if the mobile phase is not properly optimized.
By exploiting these physicochemical traits, we can design highly efficient, self-validating purification systems ranging from bulk crystallization to high-resolution preparative chromatography.
Purification Strategy & Decision Matrix
Selecting the appropriate purification method depends heavily on the impurity profile of the crude mixture. For highly crystalline unsymmetrical arylureas, solvent-antisolvent precipitation or direct filtration is often preferred to avoid the large solvent consumption associated with chromatography[1]. Aqueous precipitation strategies have also been validated for N-substituted ureas, where the product precipitates cleanly from the reaction matrix, allowing isolation via simple filtration[2].
When complex isomer mixtures or trace genotoxic impurities are present, chromatographic techniques become mandatory.
Fig 1. Decision matrix for the purification of 1-methyl-1-(3-nitrophenyl)urea based on impurity profiles.
Causality & Rationale: Ethyl acetate (EtOAc) disrupts the intermolecular urea-urea hydrogen bonds at elevated temperatures, providing excellent solvation. The slow addition of a non-polar antisolvent (Hexane) forces the target molecules to re-establish their hydrogen-bond network, selectively crystallizing the target while leaving structurally dissimilar impurities in the mother liquor.
Step-by-Step Protocol:
Dissolution: Suspend 10.0 g of crude 1-methyl-1-(3-nitrophenyl)urea in 30 mL of EtOAc in a round-bottom flask equipped with a reflux condenser.
Heating: Heat the suspension to 70 °C under continuous magnetic stirring until complete dissolution is achieved. Self-Validation: The solution must be completely transparent; any remaining particulates are likely insoluble polymeric byproducts and should be hot-filtered.
Antisolvent Addition: Slowly add 60 mL of warm Hexane (50 °C) dropwise over 15 minutes until a slight, persistent turbidity is observed.
Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature (20 °C) over 2 hours to promote the growth of large, pure crystals. Transfer to a 4 °C refrigerator for an additional 2 hours to maximize yield.
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold EtOAc/Hexane (1:3 v/v). Dry under high vacuum at 40 °C for 12 hours.
Causality & Rationale: When chromatographic purification is unavoidable, flash chromatography using a mildly polar, protic modifier (e.g., CH₂Cl₂/EtOH 97:3) effectively suppresses peak tailing caused by the urea moiety interacting with silica[3]. The ethanol acts as a competitive hydrogen-bond donor/acceptor, temporarily capping the active silanol sites on the stationary phase.
Step-by-Step Protocol:
Column Preparation: Pack a glass column with 230–400 mesh silica gel using 100% Dichloromethane (DCM) as the slurry solvent.
Sample Loading: Dry-load the crude mixture (up to 2.0 g) by dissolving it in a minimal amount of THF, adding 4.0 g of silica gel, and evaporating to a free-flowing powder. Load this evenly onto the top of the column bed.
Elution Gradient:
Flush with 2 column volumes (CV) of 100% DCM to elute non-polar impurities.
Transition to DCM/EtOH (99:1 v/v) for 2 CV.
Elute the target compound using DCM/EtOH (97:3 v/v). Self-Validation: Monitor fractions via TLC (UV 254 nm). The target compound will appear as a distinct, UV-active spot with an Rf of ~0.35.
Recovery: Pool the product-containing fractions and concentrate under reduced pressure to yield the purified solid.
Causality & Rationale: For late-stage drug development, trace genotoxic impurities (such as unreacted 3-nitro-N-methylaniline) must be strictly removed. Reverse-phase HPLC separates based on hydrophobic interactions. The addition of 0.1% Formic Acid (FA) ensures that residual basic impurities remain protonated and elute in the void volume, completely resolving them from the neutral target compound.
Step-by-Step Protocol:
System Setup: Equip the preparative HPLC with a C18 column (e.g., 5 µm, 21.2 x 250 mm) and a UV detector set to 254 nm.
Sample Injection: Dissolve 100 mg of crude sample in 2 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.
Gradient Elution: Run at a flow rate of 20 mL/min.
0–5 min: Isocratic hold at 10% B.
5–25 min: Linear gradient from 10% B to 70% B.
25–30 min: Column wash at 95% B.
Lyophilization: Collect the major peak eluting at approximately 16.5 minutes. Flash-freeze the pooled fractions and lyophilize to obtain the ultra-pure compound.
Chromatographic Retention Mechanism
Fig 2. Chromatographic retention mechanism of the nitroaryl urea on a C18 stationary phase.
Quantitative Performance Summary
The following table synthesizes the expected quantitative outcomes for each purification methodology, allowing process chemists to select the optimal route based on project requirements.
Purification Technique
Typical Yield Recovery
Target Purity (HPLC)
Scalability Limit
Optimal Use Case
Primary Solvent System
Recrystallization
75% – 85%
> 98.0%
Multi-Kilogram
Bulk intermediate cleanup
EtOAc / Hexane
Flash Chromatography
80% – 90%
> 99.0%
10 – 50 Grams
Removal of structural isomers
DCM / EtOH (97:3)
Preparative RP-HPLC
60% – 70%
> 99.9%
< 5 Grams
Isolation of analytical standards
H₂O / MeCN (+0.1% FA)
References
Source: Taylor & Francis (Synthetic Communications, 2020)
Source: Thieme Connect (Synthesis, 2020)
Source: Royal Society of Chemistry (RSC Advances, 2018)
"chromatographic separation of urea synthesis byproducts"
Application Note: Chromatographic Separation and Quantification of Urea Synthesis Byproducts Introduction & Scientific Context Urea is an indispensable reagent in biopharmaceutical manufacturing, utilized extensively for...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chromatographic Separation and Quantification of Urea Synthesis Byproducts
Introduction & Scientific Context
Urea is an indispensable reagent in biopharmaceutical manufacturing, utilized extensively for the solubilization of inclusion bodies, unfolding and refolding of therapeutic proteins, and the cleaning of chromatographic columns[1]. However, the industrial synthesis of urea—typically achieved via the thermal dehydration of ammonium carbamate under high pressure—inevitably generates structurally related organic impurities[2]. The primary byproducts include biuret, cyanuric acid, and triuret[3].
The presence of these impurities in bioprocessing is a critical quality attribute (CQA) concern. Cyanate (which exists in equilibrium with urea and its byproducts) can lead to the irreversible carbamylation of primary amines on therapeutic proteins, fundamentally altering their efficacy, charge variants, and safety profiles. Consequently, rigorous analytical characterization of USP-grade urea is required to ensure batch-to-batch consistency[1].
Mechanistic Insights: The Analytical Challenge
Chromatographic separation of urea and its byproducts presents a significant analytical challenge due to their low molecular weights, extreme polarity, and lack of strong UV chromophores[2].
The Limitation of Traditional Reversed-Phase (RP-LC): When using standard C18 stationary phases, highly polar analytes like urea and biuret exhibit minimal hydrophobic interaction. Consequently, they co-elute near the column void volume, making accurate quantification and resolution of trace impurities nearly impossible[4].
Hydrophilic Interaction Liquid Chromatography (HILIC): To resolve polar retention issues, HILIC is highly effective. HILIC columns utilize a polar stationary phase (e.g., zwitterionic or amine-functionalized) and a highly organic mobile phase (typically >80% acetonitrile). The separation mechanism relies on water acting as the strongest eluting solvent; polar analytes partition into a water-enriched layer immobilized on the stationary phase, drastically increasing the retention of urea, biuret, and triuret[4][5].
Mixed-Mode Chromatography: An alternative robust approach utilizes mixed-mode stationary phases, such as Weak Anion Exchange (WAX) combined with reversed-phase characteristics. This provides dual retention mechanisms. For instance, cyanuric acid (which can ionize) is retained via anion exchange, while neutral biuret is retained via hydrophilic/hydrophobic interactions, allowing for baseline resolution[6].
Fig 1. Chemical pathways of urea thermal synthesis and primary byproduct formation.
Quantitative Data Summary
To optimize separation, it is critical to understand the physicochemical properties of the analytes.
Analyte
Molecular Weight ( g/mol )
pKa
UV Absorbance Max
Preferred Separation Mode
Urea
60.06
0.1
< 200 nm
HILIC / Mixed-Mode
Biuret
103.08
10.5
~ 200 nm
HILIC / Mixed-Mode
Triuret
146.11
~ 10.0
~ 200 nm
HILIC
Cyanuric Acid
129.07
6.8
~ 215 nm
Mixed-Mode (WAX)
Note: Because these compounds lack conjugated pi-systems, UV detection must be performed at low wavelengths (195–220 nm), necessitating highly pure, UV-transparent mobile phases[5][6].
Experimental Protocols
Protocol A: Mixed-Mode HPLC-UV for Routine Purity Profiling
This self-validating protocol is designed for the routine QA/QC release of USP-grade urea, ensuring baseline resolution of urea, biuret, cyanuric acid, and triuret[1][6].
Column: Thermo Acclaim™ Mixed-Mode WAX-1 (or equivalent), 150 x 4.6 mm, 5 µm.
Mobile Phase: Isocratic 25 mM Potassium Phosphate buffer.
Causality of pH Choice: The buffer pH is strictly adjusted to 6.2. At this pH, cyanuric acid (pKa 6.8) is partially deprotonated, allowing it to be retained by the weak anion exchange sites on the column. If the pH drops below 5, cyanuric acid becomes fully protonated and co-elutes with the void volume. If the pH exceeds 7.5, silica dissolution risks degrading the column[6].
Flow Rate: 1.0 mL/min.
Detection: UV at 200 nm.
Step-by-Step Methodology:
Mobile Phase Preparation: Dissolve 3.4 g of monobasic potassium phosphate in 1 L of ultrapure water (18 MΩ·cm). Adjust to pH 6.2 using 1 M KOH. Filter through a 0.2 µm nylon membrane.
Sample Preparation: Dissolve the urea sample directly in the mobile phase to a final concentration of 10 mg/mL. Causality: Diluting in the exact mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) at the detector, ensuring a self-validating peak shape.
System Equilibration: Purge the column with the mobile phase for at least 20 column volumes (CV) until a stable UV baseline is achieved at 200 nm.
Injection & Run: Inject 10 µL of the sample. The elution order will be: Urea (earliest), Biuret, Triuret, and Cyanuric Acid (most retained due to ionic interaction)[6].
Protocol B: HILIC-MS/MS for Trace Byproduct Analysis
For trace-level quantification (ppm/ppb) in complex matrices, UV detection lacks the requisite sensitivity and specificity. This protocol utilizes HILIC coupled with tandem mass spectrometry[4][7].
Column: SeQuant® ZIC®-HILIC or Kinetex HILIC, 100 x 2.1 mm, 3 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality of Buffer Choice: Ammonium formate is highly volatile, preventing MS source fouling. The acidic pH ensures that the silanol groups on the HILIC stationary phase remain protonated, reducing secondary cation-exchange interactions that cause peak tailing[4][7].
Step-by-Step Methodology:
Sample Extraction: Precipitate any high-molecular-weight proteins in the sample by adding cold acetonitrile (1:4 ratio of sample to ACN). Centrifuge at 14,000 x g for 10 minutes.
Gradient Elution: Start at 90% Mobile Phase B (highly organic to retain polar analytes). Over 10 minutes, linearly decrease to 50% B to elute the strongly retained byproducts.
MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific MRM (Multiple Reaction Monitoring) transitions (e.g., Urea m/z 61 → 44)[7].
Fig 2. Decision matrix for selecting chromatographic workflows by sensitivity.
References
1.[1] Title : Development and Validation of a HPLC-UV Method for Urea and Related Impurities
Source : PDA Journal of Pharmaceutical Science and Technology
URL : 1
2.[3] Title : Development and Validation of a HPLC-UV Method for Urea and Related Impurities (Abstract)
Source : PDA.org
URL :3
3.[6] Title : WO2021108667A2 - Methods of reducing biuret in urea compositions
Source : Google Patents
URL : 6
4.[2] Title : Simultaneous determination of biuret, triuret, and methylenediurea in urea by reversed-phase liquid chromatography
Source : American Chemical Society (Analytical Chemistry)
URL : 2
5.[4] Title : Food Safety and Food Quality Control
Source : Merck Millipore
URL :4
6.[5] Title : Liquid chromatographic determination of urea in water-soluble urea-formaldehyde fertilizer products and in aqueous urea solutions: collaborative study
Source : PubMed
URL : 5
7.[7] Title : Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry
Source : ResearchGate
URL : 7
Application Note: 1-Methyl-1-(3-nitrophenyl)urea as a Fragment-Based Chemical Probe for Allosteric Kinase Profiling
Executive Summary & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemotypes that can selectively engage allosteric kinase pockets remains a formidable c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemotypes that can selectively engage allosteric kinase pockets remains a formidable challenge. 1-Methyl-1-(3-nitrophenyl)urea (1-M-1-3-NPU; MW 195.18 Da) serves as a highly privileged fragment probe specifically tailored for interrogating the DFG-out conformation of kinases, using p38α mitogen-activated protein kinase (MAPK) as a primary model system.
Causality of the Chemotype:
Unlike traditional 1,3-disubstituted ureas, 1-M-1-3-NPU is a 1,1-disubstituted urea featuring a terminal primary amine (
NH2
). This specific architecture dictates its binding mechanics:
Hydrogen Bond Network: The terminal
NH2
group acts as a dual hydrogen-bond donor, capable of interacting simultaneously with the conserved catalytic glutamate (e.g., Glu71 in p38α) and the backbone carbonyl of the DFG aspartate (Asp168), a hallmark of .
Conformational Restriction: The 1-methyl substitution on the proximal nitrogen restricts the torsional freedom of the urea bond. This pre-organizes the molecule into a specific rotameric state, reducing the entropic penalty upon binding to the rigidified allosteric pocket.
Hydrophobic Engagement: The orthogonal trajectory forced by the methyl group allows the 3-nitrophenyl ring to perfectly slot into the deep, hydrophobic back-pocket exposed exclusively in the inactive state, as demonstrated in advanced studies of1[1].
Fragment Screening & Validation Workflow
To successfully deploy 1-M-1-3-NPU, a biophysical screening cascade must be utilized. Enzymatic assays are often blind to fragments due to their rapid dissociation rates and high micromolar affinities. Therefore, Surface Plasmon Resonance (SPR) and X-ray crystallography are the mandatory pillars of this workflow.
Caption: Fragment-Based Drug Discovery workflow utilizing SPR and X-ray crystallography.
Objective: Determine the
Kd
,
kon
, and
koff
of 1-M-1-3-NPU binding to unphosphorylated p38α.
Causality of Choice: SPR is selected because it detects binding via mass change in real-time, making it ideal for low-affinity fragments that require high concentrations, a standard in 2[2].
Sensor Chip Preparation: Immobilize biotinylated, unphosphorylated p38α onto a Streptavidin (SA) sensor chip to a density of ~3000 Response Units (RU).
Self-Validating Control: Flow cell 1 (Fc1) must be left blank (streptavidin only) as a reference channel to subtract bulk refractive index shifts caused by the solvent.
Solvent Correction Calibration: Run a 4.5% to 5.5% DMSO calibration curve in the running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
Causality: Fragments require 5% DMSO for solubility. DMSO heavily alters the refractive index; this curve corrects for volume exclusion differences between the reference and active channels.
Analyte Injection: Inject 1-M-1-3-NPU in a 2-fold dilution series (12.5 µM to 200 µM) at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.
Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.
System Viability Check: Inject 100 nM BIRB-796 (a potent, slow-binding DFG-out inhibitor) at the beginning and end of the assay.
Self-Validating Control: If the
Rmax
for BIRB-796 drops by >10% between the first and last injection, the immobilized kinase has denatured, and the fragment data must be discarded.
Protocol B: X-Ray Crystallography Soaking for Structural Validation
Objective: Confirm that 1-M-1-3-NPU occupies the DFG-out allosteric pocket.
Crystal Growth: Grow p38α crystals using hanging-drop vapor diffusion at 20°C. The reservoir solution should contain 0.1 M MES pH 6.0 and 20% PEG 4000.
Ligand Soaking: Transfer mature crystals into a 2 µL soaking drop containing the mother liquor supplemented with 5 mM 1-M-1-3-NPU and 10% DMSO. Incubate for 24 hours.
Self-Validating Control: Simultaneously transfer control crystals from the same well into a drop containing mother liquor and 10% DMSO without the probe.
Cryoprotection: Briefly sweep the crystals through a cryoprotectant solution (mother liquor + 20% glycerol + 5 mM probe) before flash-freezing in liquid nitrogen.
Causality: Rapid freezing prevents the formation of crystalline ice, which would otherwise destroy the diffraction resolution.
Data Collection & Difference Maps: Collect diffraction data and generate
Fo−Fc
omit maps.
Self-Validating Control: The electron density for the fragment must be completely absent in the DMSO-only control crystals. If density appears in the control, it is a solvent artifact (e.g., a trapped PEG or MES molecule) mimicking the ligand.
Quantitative Data Presentation
The table below benchmarks the kinetic and thermodynamic parameters of 1-M-1-3-NPU against an unsubstituted control fragment and the parent clinical compound, BIRB-796. The high Ligand Efficiency (LE) of 1-M-1-3-NPU proves its value as a starting point for fragment growing.
Compound
Target Conformation
MW (Da)
Kd
(µM)
kon
(
M−1s−1
)
koff
(
s−1
)
Ligand Efficiency (kcal/mol/HA)
1-M-1-3-NPU
DFG-out Allosteric
195.18
45.0
1.2 × 10³
0.054
0.38
Phenylurea (Control)
DFG-out Allosteric
136.15
210.0
0.8 × 10³
0.168
0.29
BIRB-796 (Parent)
DFG-out Allosteric
527.66
0.001
1.1 × 10⁵
1.1 × 10⁻⁴
0.31
Signaling Pathway Context
By stabilizing the DFG-out conformation, 1-M-1-3-NPU acts as an allosteric wedge. It prevents the activation lip of p38α from adopting the geometry required for ATP binding and subsequent substrate phosphorylation, thereby halting the downstream inflammatory cascade.
Caption: p38α MAPK signaling pathway illustrating allosteric inhibition by the 1-M-1-3-NPU chemical probe.
References
Selective targeting of the αC and DFG-out pocket in p38 MAPK
Source: European Journal of Medicinal Chemistry
URL:[Link]
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site
Source: Nature Structural Biology
URL:[Link]
Current perspectives in fragment-based lead discovery (FBLD)
Source: Essays in Biochemistry
URL:[Link]
Technical Support Center: Optimizing Urea Formation
Welcome to the Synthesis Support Desk. As drug development increasingly relies on urea pharmacophores for kinase inhibition and receptor modulation, mastering the chemoselectivity of urea formation is critical.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Support Desk. As drug development increasingly relies on urea pharmacophores for kinase inhibition and receptor modulation, mastering the chemoselectivity of urea formation is critical. This guide bypasses generic advice to address the kinetic and thermodynamic realities of your reaction flask, providing mechanistic insights, troubleshooting FAQs, and self-validating protocols.
Reaction Pathway Selection
Before troubleshooting, ensure you have selected the thermodynamically and kinetically appropriate pathway for your target molecule.
Decision matrix for selecting optimal urea synthesis pathways based on substrate symmetry.
Troubleshooting Desk (FAQs)
Q1: I am synthesizing an unsymmetrical urea using 1,1'-Carbonyldiimidazole (CDI), but my major product is a symmetrical urea. How do I prevent this?Mechanistic Cause: CDI has two leaving groups (imidazole). The first displacement by an amine is fast and exothermic, forming an imidazole-1-carboxamide intermediate. The second displacement is slower. If the first amine is added too rapidly or at room temperature, the local concentration of the intermediate spikes. Unreacted primary amine will then attack this intermediate instead of the remaining CDI, yielding a symmetrical urea byproduct 1[1].
Solution: Order of addition and temperature control are non-negotiable. Add the first amine dropwise to an excess of CDI at 0 °C. Do not add the second amine until the first is completely consumed.
Mechanistic pathway and side-product divergence in CDI-mediated unsymmetrical urea synthesis.
Q2: When coupling an isocyanate with an amino alcohol (e.g., tyramine), I observe O-acylation (carbamate formation). How can I improve chemoselectivity?Mechanistic Cause: While amines are inherently more nucleophilic than hydroxyl groups, the phenolic or aliphatic -OH can still attack the highly electrophilic isocyanate, especially if the reaction is run warm or with an inappropriate base. Nucleophilic bases like triethylamine or pyridine can actively catalyze the hydroxyl attack 2[2].
Solution: Isocyanate-amine couplings generally do not require a base. If a base is strictly necessary for solubility or to free-base a hydrochloride salt, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Keep the reaction at 0 °C to RT to leverage the natural kinetic preference of the amine.
Q3: I am trying to use CO₂ for green urea synthesis, but my yields are low. What is the mechanistic bottleneck?Mechanistic Cause: Primary and secondary amines react rapidly with CO₂ to form thermally stable alkylammonium alkylcarbamate salts. This creates a deep thermodynamic sink, significantly reducing the nucleophilicity of the amine 3[3]. Converting this carbamate salt to a urea requires a difficult dehydration step, traditionally demanding high temperatures (~190 °C) and pressures (140-175 bar) to shift the equilibrium 4[4].
Solution: To bypass these harsh conditions, utilize catalytic exchange processes. For instance, employing a Zirconium(IV) catalyst (e.g., Zr(Ot-Bu)₄) with 4-methyl-2-hydroxyquinoline (MeHYQ) under microwave irradiation at 120 °C can facilitate rapid dehydration and urea formation in as little as 15 minutes 5[5].
This protocol is designed as a self-validating system . It relies on stoichiometric exhaustion and mandatory analytical checkpoints to prevent cross-reactivity.
Materials:
Amine 1 (Less sterically hindered amine)
Amine 2 (More sterically hindered amine)
1,1'-Carbonyldiimidazole (CDI)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Electrophile Activation: Suspend 1.2 equivalents of CDI in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Causality: Using an excess of CDI ensures that Amine 1 is the limiting reagent and will be completely consumed, preventing it from acting as a competing nucleophile in Step 3.
Intermediate Formation: Dissolve 1.0 equivalent of Amine 1 in a small volume of anhydrous DCM. Add this solution dropwise to the CDI suspension over 30 minutes. Stir for 1 hour at 0 °C.
Validation Checkpoint (Critical): Do not proceed blindly. Monitor the reaction via TLC (UV and Ninhydrin stain). The primary amine spot must completely disappear, replaced by the slower-moving imidazole-1-carboxamide intermediate. If Amine 1 is still present, adding Amine 2 will immediately trigger the formation of symmetrical ureas.
Second Amine Coupling: Once Amine 1 is consumed, add 1.2 equivalents of Amine 2. Remove the ice bath and allow the reaction to warm to room temperature.
Causality: The second displacement is kinetically sluggish. If Amine 2 is sterically hindered (e.g., an aniline derivative or secondary amine), heat the reaction to reflux (40 °C in DCM, or swap solvent to THF/DCE for higher temperatures) for 4–12 hours.
Workup: Quench the reaction with 1M HCl. This protonates the displaced imidazole and any unreacted Amine 2, pulling them into the aqueous layer. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data: Reaction Conditions Comparison
Summarizing the kinetic and thermodynamic tradeoffs of common urea formation methodologies:
Methodology
Reagent
Typical Conditions
Yield Range
Major Byproducts
Optimal Application
Direct Coupling
Isocyanates
RT, DCM/THF, No base
70–95%
Symmetrical ureas (via moisture hydrolysis)
Fast synthesis when the required isocyanates are stable and commercially available.
Phosgene Substitute
CDI
0 °C → Reflux, DCM
65–90%
Symmetrical ureas
Step-wise synthesis of unsymmetrical ureas from two distinct amines.
Phosgene Substitute
Triphosgene
-20 °C to RT, Et₃N
75–95%
Chlorinated impurities
Highly hindered amines requiring strong electrophiles without handling phosgene gas.
Green Chemistry
CO₂ + Catalyst
120 °C, MW, Zr-catalyst
50–85%
Carbamate salts
Sustainable scale-up and avoiding toxic reagents.
References
Urea Formation - Common Conditions , Common Organic Chemistry. Available at:[Link]
Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes , Organic Chemistry Portal. Available at: [Link]
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide , National Institutes of Health (PMC). Available at:[Link]
Technical Support Center: Synthesis of 1-methyl-1-(3-nitrophenyl)urea
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-methyl-1-(3-nitrophenyl)urea. This document is designed for researchers, chemists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-methyl-1-(3-nitrophenyl)urea. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of unsymmetrical ureas is a cornerstone of medicinal and materials chemistry.[1] The target molecule, 1-methyl-1-(3-nitrophenyl)urea, is typically synthesized by the reaction of a 3-nitrophenyl isocyanate intermediate with methylamine, or more directly, by reacting 3-nitroaniline with a methyl isocyanate precursor. The most common industrial and laboratory methods involve the use of highly reactive intermediates like isocyanates, which are themselves often generated from amines using phosgene or its safer equivalents.[2][3]
While seemingly straightforward, this nucleophilic addition is often plagued by competing side reactions that can significantly lower yield and complicate purification. This guide addresses the most frequent issues in a practical question-and-answer format.
Primary Synthesis Pathway
The intended reaction involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 3-nitrophenyl isocyanate.
Caption: Ideal synthesis pathway for 1-methyl-1-(3-nitrophenyl)urea.
Troubleshooting Guide: Common Issues & Solutions
Q1: My yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is the most common complaint and typically points to one of three issues: suboptimal reaction conditions, competing side reactions due to contaminants (especially water), or mechanical loss during workup and purification.
The primary culprits are side reactions involving the highly reactive isocyanate intermediate. Isocyanates readily react with water, which can be present in solvents, reagents, or introduced from the atmosphere.[4] This initiates a cascade of unwanted reactions that consume your starting material.
Causality:
Hydrolysis: The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decarboxylates to yield 3-nitroaniline. This regenerates the starting material, leading to a stalled or incomplete reaction.
Symmetrical Urea Formation: If methyl isocyanate is used as a starting material, its hydrolysis produces methylamine.[4] This newly formed methylamine can then react with another molecule of methyl isocyanate to produce the symmetrical byproduct, N,N'-dimethylurea.
Polymerization: Methyl isocyanate can undergo self-polymerization to form a cyclic trimer or a resinous polymer, a reaction catalyzed by moisture, acids, or bases.[4]
Troubleshooting Steps:
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Purity: Use freshly distilled or high-purity starting materials. 3-Nitroaniline can be purified by recrystallization from hot water to remove impurities.[5]
Temperature Control: Run the reaction at the recommended temperature. While higher temperatures can increase the reaction rate, they can also accelerate side reactions like biuret formation (see Q3). For many isocyanate couplings, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.
Condition
Expected Outcome
Primary Side Product(s)
Anhydrous, Inert Atmosphere
High Yield (>90%)
Minimal
Trace H₂O in Solvent
Moderate to Low Yield
N,N'-bis(3-nitrophenyl)urea, N,N'-dimethylurea
High Reaction Temperature (>60°C)
Decreased Yield
Biuret derivatives, potential polymerization
Q2: My analytical data (NMR/LC-MS) shows a significant amount of N,N'-bis(3-nitrophenyl)urea. How is this symmetrical urea forming?
A2: The formation of the symmetrical diarylurea, N,N'-bis(3-nitrophenyl)urea, is a classic side reaction that occurs when the amine starting material reacts with the carbonyl source before the second amine is introduced. This is particularly common in syntheses using phosgene or its equivalents.[2]
Mechanism:
The reaction proceeds in two steps. First, one molecule of 3-nitroaniline reacts with phosgene to form 3-nitrophenyl isocyanate. If there is a localized excess of 3-nitroaniline, or if the reaction conditions are not carefully controlled, a second molecule of 3-nitroaniline can act as a nucleophile and attack the newly formed isocyanate intermediate faster than the intended methylamine.
Caption: Formation of symmetrical diarylurea side product.
Preventative Measures:
Order of Addition: When generating the isocyanate in situ from 3-nitroaniline and a phosgene equivalent, it is crucial to add the phosgene source slowly to a solution of the aniline to avoid creating localized areas of high isocyanate concentration in the presence of unreacted aniline. Alternatively, generating the isocyanate first and then slowly adding it to the solution of methylamine can prevent this issue.
Stoichiometry Control: Use a slight excess of the methylamine component to ensure the isocyanate is consumed in the desired reaction pathway.
Efficient Mixing: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized concentration gradients.
Q3: I've isolated a byproduct with a higher molecular weight than my target compound, which I suspect is a biuret. What causes this and how can I avoid it?
A3: Your suspicion is likely correct. Biuret formation occurs when the N-H bond of the newly formed urea product acts as a nucleophile and attacks another molecule of the isocyanate intermediate.[2] This side reaction is particularly favored by excess isocyanate and higher reaction temperatures.
Mechanism:
The product, 1-methyl-1-(3-nitrophenyl)urea, still possesses a reactive N-H proton. This nitrogen can attack the electrophilic carbonyl of a 3-nitrophenyl isocyanate molecule, leading to the formation of a biuret derivative.
Caption: Biuret formation from the desired urea product.
Preventative Measures:
Temperature Control: Keep the reaction temperature low. This side reaction has a higher activation energy than the primary urea formation, so maintaining a lower temperature (e.g., 0-25°C) will significantly suppress it.
Stoichiometry: Avoid using a large excess of the isocyanate-forming reagent. A stoichiometric amount or a slight excess of the amine is preferable.
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the limiting reagent (ideally the isocyanate) is consumed. Prolonged reaction times, especially at elevated temperatures, increase the likelihood of biuret formation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the critical quality attributes for my starting material, 3-nitroaniline?
The purity of your 3-nitroaniline is paramount. Key impurities to be aware of are:
Isomeric Impurities: The presence of 2-nitroaniline or 4-nitroaniline will lead to the formation of the corresponding isomeric ureas, which can be difficult to separate from the desired product.
Dinitrobenzene: Unreacted 1,3-dinitrobenzene from the synthesis of 3-nitroaniline can remain.[5] While it is unlikely to react under these conditions, it will contaminate your final product.
Moisture: As discussed, water is highly detrimental. Ensure the starting material is dry. The thermal stability of 3-nitroaniline is reduced by impurities.[6][7]
FAQ 2: How can I best purify the final product, 1-methyl-1-(3-nitrophenyl)urea?
Recrystallization: This is the most common and effective method for purifying solid ureas. A good starting point for solvent screening would be ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a viable, though less scalable, option. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Aqueous Wash: Before recrystallization, washing the crude product with a dilute acid solution can help remove any unreacted basic amines, and a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.
FAQ 3: What are the most critical safety precautions for this synthesis?
Phosgene and Equivalents: Phosgene is an extremely toxic gas.[8][9] Its equivalents, like triphosgene (a solid) or diphosgene (a liquid), are safer to handle but still release phosgene upon reaction. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Isocyanates: Methyl isocyanate is a highly toxic, volatile, and flammable liquid.[10][11] It is a severe irritant to the eyes, skin, and respiratory tract.[12] Reactions involving isocyanates should always be performed in a well-ventilated fume hood. Have an appropriate quenching agent (like a dilute ammonia solution) ready for any spills or to clean glassware.
Nitroaromatics: 3-Nitroaniline is toxic, particularly if absorbed through the skin, and is a suspected mutagen.[6][13] Always wear gloves when handling this compound.
References
Bansagi, J., et al. (2022). Urea derivative synthesis by amination, rearrangement or substitution. J. Org. Chem., 87, 11329-11349.
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available at: [Link]
CDC/ATSDR. (n.d.). Phosgene | Medical Management Guidelines. Toxic Substance Portal. Available at: [Link]
American Chemistry Council. (2021). Properties of Phosgene. Available at: [Link]
Grokipedia. (n.d.). 3-Nitroaniline. Available at: [Link]
PubChem, NIH. (n.d.). Phosgene. Available at: [Link]
ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Available at: [Link]
Krasnov, V. P., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 56. Available at: [Link]
GOV.UK. (2024). Phosgene: general information. Available at: [Link]
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Phosgene. Available at: [Link]
Usharani, M., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
Shtamburg, V. G., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3568. Available at: [Link]
PubChem, NIH. (n.d.). 3-Nitroaniline. Available at: [Link]
PubChem, NIH. (n.d.). Methyl Isocyanate. Available at: [Link]
Reddy, K. U. M., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan J. Chem. Available at: [Link]
CDC/ATSDR. (n.d.). Methyl Isocyanate | Medical Management Guidelines. Available at: [Link]
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. Available at: [Link]
Liu, Q., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42, 1445–1447. Available at: [Link]
NJ.gov. (n.d.). HAZARD SUMMARY: METHYL ISOCYANATE. Available at: [Link]
Technical Support Center: Degradation Pathways of 1-methyl-1-(3-nitrophenyl)urea
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-methyl-1-(3-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-methyl-1-(3-nitrophenyl)urea. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimental studies. Our approach is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Compound Profile & General Stability
This section addresses fundamental questions about the structural features of 1-methyl-1-(3-nitrophenyl)urea and its likely susceptibility to various degradation forces.
FAQ: What are the key structural features of 1-methyl-1-(3-nitrophenyl)urea that influence its stability?
The stability of 1-methyl-1-(3-nitrophenyl)urea is primarily governed by two key functional moieties: the N,N-disubstituted urea linkage and the nitrophenyl group .
Urea Linkage (-N(CH₃)-CO-N-): Urea and its derivatives are susceptible to hydrolysis, which involves the cleavage of the C-N bonds. The rate and mechanism of this hydrolysis can be significantly influenced by pH and temperature. While urea itself is relatively stable at room temperature, substituted ureas can exhibit different stability profiles[1][2]. The presence of the methyl group and the nitrophenyl group on the nitrogen atoms will electronically and sterically influence the susceptibility of the carbonyl carbon to nucleophilic attack.
Nitrophenyl Group (-C₆H₄-NO₂): The nitroaromatic system is a well-known chromophore, meaning it absorbs light in the UV-visible spectrum. This absorption of photonic energy can render the molecule susceptible to photodegradation. Furthermore, the electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule. Under biological conditions, nitro groups can be reduced by microbial enzymes[3][4].
FAQ: Based on its structure, what are the primary degradation pathways I should anticipate?
Based on the functional groups, you should primarily investigate four degradation pathways:
Hydrolysis: Cleavage of the urea bond, likely accelerated under acidic or basic conditions, yielding 3-nitroaniline and N-methylcarbamic acid (which is unstable and decomposes to methylamine and carbon dioxide).
Photodegradation: Degradation initiated by exposure to light, which could involve complex reactions including reduction of the nitro group or cleavage of the urea linkage.
Thermal Degradation: Decomposition at elevated temperatures. Substituted ureas can decompose to form isocyanates and amines[5][6].
Microbial/Metabolic Degradation: In biological systems, enzymatic reduction of the nitro group to an amino group or hydrolysis via urease-like enzymes are potential pathways[3][7].
Below is a diagram illustrating these potential degradation routes.
Caption: Predicted major degradation pathways for 1-methyl-1-(3-nitrophenyl)urea.
Hydrolysis is often the most common non-photolytic degradation pathway for pharmaceuticals and research chemicals in aqueous environments.
FAQ: My compound shows accelerated degradation under acidic or basic conditions. What is the likely mechanism?
This is expected behavior for a substituted urea. The mechanism of hydrolysis is pH-dependent.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is a common mechanism for amide and urea hydrolysis.
Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This pathway is typically dominant for many amides, although neutral hydrolysis can be the dominant pathway for some substituted ureas depending on the substituents[1][2].
The presence of the electron-withdrawing nitrophenyl group likely enhances the electrophilicity of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack compared to a simple alkyl-substituted urea.
FAQ: What are the expected primary hydrolysis products and how can I confirm their identity?
The most probable hydrolysis pathway involves the cleavage of the C-N bond between the carbonyl carbon and the nitrogen attached to the nitrophenyl ring.
Confirmation Strategy:
A robust method for identification involves Liquid Chromatography-Mass Spectrometry (LC-MS).
LC Separation: Develop a gradient HPLC method that can separate the parent compound from its more polar degradation products.
MS Detection: Analyze the eluent using a mass spectrometer. Look for the molecular ions corresponding to the predicted products.
Reference Standards: The most definitive confirmation comes from running authentic reference standards of 3-nitroaniline and methylamine (or a derivative) and comparing their retention times and mass spectra to the peaks observed in your degraded sample.
Compound
Formula
Expected [M+H]⁺ (m/z)
1-methyl-1-(3-nitrophenyl)urea
C₈H₉N₃O₃
196.07
3-nitroaniline
C₆H₆N₂O₂
139.05
Methylamine
CH₅N
32.04
Protocol: Forced Hydrolysis Study
This protocol provides a systematic approach to evaluating the hydrolytic stability of 1-methyl-1-(3-nitrophenyl)urea.
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions and to identify the resulting degradation products.
Materials:
1-methyl-1-(3-nitrophenyl)urea
HPLC-grade water, acetonitrile, methanol
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Phosphate or acetate buffers (pH 4, 7, 9)
HPLC or UPLC system with a UV/PDA detector
LC-MS system for peak identification
Class A volumetric flasks and pipettes
Procedure:
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Causality: Using an organic solvent for the stock ensures solubility before dilution into aqueous media, minimizing precipitation.
Forced Degradation Samples:
Acidic: Dilute the stock solution into 0.1 M HCl to a final concentration of ~50 µg/mL.
Basic: Dilute the stock solution into 0.1 M NaOH to a final concentration of ~50 µg/mL.
Neutral: Dilute the stock solution into HPLC-grade water or a neutral buffer (pH 7) to a final concentration of ~50 µg/mL.
Control: Prepare a control sample by diluting the stock solution in your HPLC mobile phase or a 50:50 acetonitrile:water mixture. Keep this refrigerated. Causality: The control helps differentiate degradation from simple experimental variability.
Incubation: Store the acidic, basic, and neutral samples in a controlled temperature environment (e.g., 50 °C) to accelerate degradation.
Time-Point Analysis:
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
If necessary, neutralize the acidic and basic samples before injection to prevent damage to the HPLC column. For example, add an equimolar amount of NaOH to the HCl sample and vice versa.
Immediately analyze the aliquots by a stability-indicating HPLC-UV method.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point.
Monitor the peak areas of any new peaks that appear (degradation products).
Use LC-MS on a representative degraded sample (e.g., one showing 10-20% degradation) to obtain mass data for the new peaks and confirm their identities.
The nitroaromatic group makes 1-methyl-1-(3-nitrophenyl)urea a prime candidate for photodegradation.
FAQ: My compound degrades upon light exposure. What are the potential photochemical reactions?
Photodegradation of nitroaromatic compounds can be complex. Key potential reactions include:
Nitro Group Reduction: The excited state of the nitro group can be reduced, leading to nitroso, hydroxylamino, and ultimately amino derivatives. This would result in products like 1-methyl-1-(3-aminophenyl)urea. This is a common pathway in biological systems but can also occur photochemically[4].
Ring Modification/Cleavage: High-energy UV light can lead to the oxidative cleavage of the aromatic ring, though this is typically a slower process.
Urea Linkage Cleavage: Photonic energy might also contribute to the cleavage of the C-N bonds in the urea moiety, similar to hydrolysis.
The exact pathway often depends on the solvent, the presence of oxygen, and the wavelength of light used.
Protocol: Confirmatory Photostability Testing
This workflow is designed to assess photostability in a controlled and reproducible manner, consistent with general industry practices.
Caption: Experimental workflow for a confirmatory photostability study.
Section 4: Thermal Degradation Analysis
Understanding the thermal limits of a compound is critical for synthesis, purification, and storage.
FAQ: What are the likely products of thermal decomposition?
Based on studies of similar substituted ureas, the primary thermal degradation pathway is often a retro-addition reaction, breaking the C-N bonds to yield an isocyanate and an amine [5][6].
For 1-methyl-1-(3-nitrophenyl)urea, the expected products would be:
3-nitrophenyl isocyanate
Methylamine
At higher temperatures, these initial products can undergo further reactions. For example, isocyanates can trimerize or react with other molecules present[5]. Studies on urea itself show it can decompose to ammonia and isocyanic acid, which can then form biuret and triuret[8][9].
Protocol: TGA-MS for Thermal Profile
Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products.
Methodology:
Instrument Setup: Use a Thermogravimetric Analyzer (TGA) coupled via a heated transfer line to a Mass Spectrometer (MS).
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 2-5 mg) into the TGA pan.
Thermal Program:
Equilibrate the sample at a low temperature (e.g., 30 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature where complete decomposition is expected (e.g., 500 °C).
Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Data Acquisition:
TGA: Continuously record the sample mass as a function of temperature. The resulting curve will show step-wise mass loss events corresponding to decomposition.
MS: Continuously scan a relevant mass range (e.g., m/z 10-250) to detect the molecular ions of gases evolved from the sample at different temperatures.
Interpretation:
Correlate the temperatures of mass loss events on the TGA curve with the appearance of specific ions in the MS data.
For example, a mass loss event occurring at 250 °C that coincides with the detection of ions for methylamine (m/z 31, 32) and 3-nitrophenyl isocyanate (m/z 164) would provide strong evidence for the proposed decomposition pathway.
References
Cui, F., et al. (2022). Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil. Biology and Fertility of Soils.
Zhang, L., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions. Available at: [Link]
Zhan, C. G., & Zheng, F. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Organic & Biomolecular Chemistry. Available at: [Link]
Patil, D. B., & Tijare, R. V. (2014). Inhibition of Urease Catalysed Hydrolysis of Urea by Some Nitrophenols. Oriental Journal of Chemistry. Available at: [Link]
PubChem. 1-methyl-3-(3-nitrophenyl)urea. PubChem. Available at: [Link]
RDiscovery. (2005). Photodegradation study for assessing the environmental fate of some triazine-, urea- and thiolcarbamate-type herbicides. R Discovery. Available at: [Link]
Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Available at: [Link]
Otten, M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers. Available at: [Link]
Zheng, F., et al. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects. Organic & Biomolecular Chemistry. Available at: [Link]
Asnad, N. A., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. Available at: [Link]
Gorb, L., & Leszczynski, J. (2006). Urea and urea nitrate decomposition pathways: a quantum chemistry study. The Journal of Physical Chemistry A. Available at: [Link]
Ganea, R., et al. (2010). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. Available at: [Link]
Peregudov, A. S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. Available at: [Link]
ResearchGate. (2016). Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. ResearchGate. Available at: [Link]
DTIC. (2012). Metabolic Diversity for Degradation, Detection, and Synthesis of Nitro Compounds and Toxins. Defense Technical Information Center. Available at: [Link]
Cheng, J., et al. (2019). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Angewandte Chemie International Edition. Available at: [Link]
ResearchGate. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. Available at: [Link]
ResearchGate. (2023). Single Step Transformation of Urea into Metal-Free g-C3N4 Nanoflakes for Visible-Light Photocatalytic Degradation of Crystal Violet Dye. ResearchGate. Available at: [Link]
Wang, J., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. International Journal of Environmental Research and Public Health. Available at: [Link]
ResearchGate. (2014). Reaction pathways of urea degradation by electrochemically generated reactive chlorine species (RCS). ResearchGate. Available at: [Link]
Wang, H., et al. (2022). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. Catalysts. Available at: [Link]
Galiano, F., et al. (2023). Metronidazole photodegradation under solar light with UiO-66-NH2 photocatalyst. Journal of Environmental Chemical Engineering. Available at: [Link]
ResearchGate. (2000). Biodegradation of Nitrophenol Compounds. ResearchGate. Available at: [Link]
De Jong, J. I., & De Jonge, J. (1952). The hydrolysis of methylene diurea. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
Arora, P. K., & Srivastava, A. (2020). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Science and Health, Part B. Available at: [Link]
Rosenkranz, H. S., et al. (1968). Biological and metabolic effects of nitro-somethylurea and nitrosomethylurethan. Journal of the National Cancer Institute. Available at: [Link]
Chen, C. C., et al. (2007). Mechanistic studies of the photocatalytic degradation of methyl green: an investigation of products of the decomposition processes. Environmental Science & Technology. Available at: [Link]
SECTION 1: Core Stability Mechanics & Causality (FAQ)
Welcome to the Technical Support & Troubleshooting Center for Urea-Based Scaffolds . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for Urea-Based Scaffolds . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique physicochemical challenges of nitrophenyl-substituted ureas.
While the urea scaffold is a cornerstone in medicinal chemistry—capable of forming highly stable hydrogen-bonding networks with kinase and receptor targets—the introduction of strongly electron-withdrawing nitrophenyl groups introduces significant stability liabilities. This guide bridges theoretical chemical kinetics with field-proven bench protocols to help you troubleshoot degradation, optimize formulations, and validate your analytical data.
Q1: Why do my nitrophenyl-substituted ureas degrade so rapidly in aqueous buffers despite being highly stable as a lyophilized powder?The Causality: You are observing a dynamic bond dissociation phenomenon. Nitrophenyl groups are strongly electron-withdrawing. In a diaryl urea linkage, the lone pair on the nitrogen adjacent to the nitrophenyl ring is heavily delocalized into the aromatic ring and the nitro group. This drastically reduces the resonance stabilization of the urea carbonyl. If your molecule is sterically hindered (e.g., ortho-substituted), it is forced out of planarity, preventing stabilizing hydrogen-bonding. This leads to rapid, often pH-independent hydrolysis in aqueous media, with half-lives sometimes as short as 10 minutes 1. In the solid state, the rigid crystal lattice prevents the nucleophilic attack of water, allowing the compound to remain stable for months.
Q2: How does the substitution pattern (e.g., N,N'-diaryl vs. N-alkyl-N'-aryl) affect the hydrolytic half-life?The Causality: Replacing an N-aryl group with an N-alkyl group fundamentally alters the electron density of the urea core. For instance, replacing a 1-(3-nitrophenyl)-3-phenylurea unit with a 1-ethyl-3-(3-nitrophenyl)urea increases hydrolytic stability by 3 to 4 orders of magnitude 2. The aliphatic chain donates electron density and lacks the electron-withdrawing resonance of a second phenyl ring, thereby strengthening the urea C–N bond against nucleophilic attack.
Q3: My compound shows poor metabolic stability in hepatic microsome assays. Is the urea linkage to blame?The Causality: Not necessarily. While urease enzymes readily cleave unhindered ureas 3, the primary liability in your scaffold is likely the nitro group itself. Nitro groups are highly susceptible to nitroreductases, reducing them to hydroxylamines and eventually anilines, which can form reactive, toxic intermediates. Additionally, the aromatic ring is a prime site for CYP450-mediated hydroxylation. If clearance is too fast, consider bioisosteric replacement of the nitrophenyl moiety with a more metabolically inert group (e.g., trifluoromethylphenyl) 4.
SECTION 2: Mechanistic Visualizations
Fig 1: Hydrolytic degradation pathway of nitrophenyl ureas into nitroaniline and carbon dioxide.
Fig 2: Standardized experimental workflow for profiling the aqueous stability of urea derivatives.
SECTION 3: Quantitative Stability Profiles
To aid in your structural design choices, refer to the following benchmark data comparing the stability of various urea derivatives. Notice the inverse relationship between thermal stability and hydrolytic stability in aromatic systems.
Compound Class
Hydrolytic Half-Life (Aq. Buffer, 25°C)
Primary Aqueous Degradant
Thermal Decomposition Onset
Hindered Diaryl Ureas
~10 minutes
Aniline derivatives + CO₂
> 150°C
1-(3-nitrophenyl)-3-phenylurea
~4.3 hours (258 min)
3-nitroaniline
Moderate
1-ethyl-3-(3-nitrophenyl)urea
~89 months
3-nitroaniline
High
Aliphatic Ureas
Years (Highly Stable)
Amines + CO₂
Lower than aromatic
SECTION 4: Self-Validating Experimental Protocols
Accurate and reproducible stability data is paramount. The following protocols are designed with internal controls to ensure that the degradation you observe is strictly hydrolytic and not an artifact of poor solubility or photolysis.
Protocol A: UV-Vis Kinetic Assay for Aqueous Hydrolysis
Objective: Quantify the pseudo-first-order rate constant (
kobs
) by monitoring the release of the nitroaniline leaving group.
Stock Preparation: Accurately weigh the nitrophenyl urea and dissolve it in anhydrous, amine-free DMSO to create a 10 mM stock. Self-Validation Check: Run a DMSO-only blank over 24 hours to ensure the compound is not degrading in the stock solution.
Buffer Equilibration: Pre-warm your target aqueous buffer (e.g., 0.1 M NaClO₄, pH 7.0) to 25°C in a temperature-controlled quartz cuvette.
Initiation: Spike the DMSO stock into the buffer to achieve a final compound concentration of 50 µM. Ensure the final DMSO concentration is ≤1% v/v to prevent co-solvent stabilization artifacts.
Data Acquisition: Immediately begin measuring absorbance at 357 nm (the
λmax
for 3-nitroaniline) using a UV-Vis spectrophotometer. Take readings every 2 minutes for fast-degrading hindered ureas, or every hour for stable variants.
Kinetic Analysis: Plot Absorbance vs. Time. Fit the curve to a first-order exponential growth equation to extract
kobs
. Calculate the half-life using the formula:
t1/2=ln(2)/kobs
.
Protocol B: Thermal Stability Assessment via TGA/DSC
Objective: Determine the thermal decomposition temperature and phase transitions to guide solid-state formulation.
Sample Preparation: Accurately weigh 4–6 mg of the solid urea derivative into a clean alumina crucible.
Atmospheric Control: Load the crucible into a simultaneous thermal analyzer (TGA/DSC). Purge the chamber with dry Nitrogen or Helium at a flow rate of 80–100 mL/min. Crucial Step: An inert atmosphere is required to differentiate pure thermal decomposition from oxidative degradation.
Heating Profile: Apply a standard heating rate of 10°C/min from 25°C up to 300°C.
Interpretation: Identify the onset temperature of mass loss on the TGA curve. For nitrophenyl ureas, initial mass loss typically corresponds to the cleavage of the urea bond and subsequent volatilization of the resulting isocyanate and aniline fragments.
SECTION 5: References
Title: Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics
Source: PubMed / Chemistry - A European Journal
URL:
Title: Recognition of AMP, ADP and ATP through Cooperative Binding by Cu(II) and Zn(II) Complexes Containing Urea and/or Phenylboronic—Acid Moieties
Source: MDPI Molecules
URL:
Title: Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates
Source: Benchchem
URL:
Title: Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds
Source: PMC (PubMed Central)
URL:
Structural Elucidation of 1-Methyl-1-(3-nitrophenyl)urea: A Comparative Analytical Guide
Executive Summary 1-methyl-1-(3-nitrophenyl)urea (Chemical Formula: C₈H₉N₃O₃, Exact Mass: 195.0644 Da) is a complex urea derivative characterized by a sterically hindered, electron-deficient nitrogen center. The strongly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-methyl-1-(3-nitrophenyl)urea (Chemical Formula: C₈H₉N₃O₃, Exact Mass: 195.0644 Da) is a complex urea derivative characterized by a sterically hindered, electron-deficient nitrogen center. The strongly electron-withdrawing meta-nitro group significantly alters the electron density of the aromatic ring, influencing both the rotational barrier of the urea C-N bond and the molecule's hydrogen-bonding network.
For researchers and drug development professionals, confirming the exact regiochemistry of this compound—specifically proving that the methyl group and the 3-nitrophenyl group reside on the same nitrogen atom (N1), rather than being distributed across N1 and N3—requires a robust, orthogonal analytical approach. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-Ray Crystallography in confirming this specific molecular structure.
Analytical Workflow Visualization
Figure 1: Analytical workflow for structural elucidation of 1-methyl-1-(3-nitrophenyl)urea.
Orthogonal Analytical Modalities: A Comparative Analysis
To establish a self-validating structural proof, no single technique is sufficient. Below is a comparative analysis of how each modality addresses specific structural questions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Regiochemistry
While 1D ¹H and ¹³C NMR provide the baseline atomic count, 2D NMR (specifically HSQC and HMBC) is the only solution-phase technique that definitively maps atomic connectivity[1].
The Causality of Choice: In 1-methyl-1-(3-nitrophenyl)urea, the N-methyl protons (~3.3 ppm) will show a strong ³J HMBC correlation to the ipso-carbon of the aromatic ring (~145 ppm) and a ²J correlation to the urea carbonyl (~156 ppm)[2]. If the synthesized compound were the constitutional isomer (1-methyl-3-(3-nitrophenyl)urea), the N-methyl protons would not couple to the ipso-aromatic carbon. This makes HMBC the definitive tool for regiochemical assignment[2].
High-Resolution Mass Spectrometry (LC-HRMS): Compositional Confirmation
HRMS provides the exact mass required to confirm the elemental composition (C₈H₉N₃O₃) within a <5 ppm error margin.
The Causality of Choice: Electrospray Ionization (ESI+) generates the [M+H]⁺ ion at m/z 196.0716. Collision-Induced Dissociation (CID) in MS/MS mode causes characteristic neutral losses. Urea derivatives typically lose isocyanic acid (HNCO, 43 Da) or ammonia (NH₃, 17 Da)[3]. The fragmentation pattern of a 1,1-disubstituted urea differs significantly from 1,3-disubstituted ureas due to the stability of the resulting secondary amine radical cations.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Mapping
FT-IR serves as a rapid, non-destructive method to confirm the presence of necessary functional groups before committing to more expensive NMR or SCXRD analysis.
The Causality of Choice: The asymmetric and symmetric stretching of the NO₂ group at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirms the nitroaromatic system. The urea carbonyl (Amide I band) appears in the 1681–1600 cm⁻¹ range[4], shifted slightly due to the electron-withdrawing nature of the nitrophenyl group. Crucially, the primary amine (-NH₂) exhibits a characteristic double peak (symmetric and asymmetric N-H stretch) in the 3469–3248 cm⁻¹ region[4], which distinguishes it from the secondary amine (single peak) found in 1,3-disubstituted ureas.
Quantitative Performance Comparison
The following table summarizes the operational and structural performance of each analytical alternative.
Analytical Modality
Primary Structural Output
Sample Requirement
Regiochemical Confidence
Relative Cost / Throughput
2D NMR (HMBC/HSQC)
Atomic connectivity, Regiochemistry
5–15 mg
High (Definitive)
High / Medium
LC-HRMS (MS/MS)
Exact mass, Elemental composition
< 1 µg
Low (Isomers share exact mass)
Medium / High
FT-IR Spectroscopy
Functional group identification
1–5 mg
Medium (Infers substitution)
Low / High
X-Ray Crystallography
Absolute 3D conformation, Packing
Single quality crystal
High (Definitive)
Very High / Low
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false-positive structural confirmations.
Protocol 1: Regiochemical Validation via 2D NMR (HMBC)
Rationale: 1D NMR cannot definitively distinguish constitutional isomers. HMBC maps the 2- and 3-bond heteronuclear couplings to prove the methyl group's location.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO is selected over CDCl₃ to disrupt intermolecular hydrogen bonding and slow the proton exchange rate of the urea -NH₂ group, yielding sharper, quantifiable signals[2].
System Suitability & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated 3D shimming. Calibrate the 90° ¹H pulse width specifically for this sample to maximize magnetization transfer efficiency.
Acquisition: Run a gradient-selected HMBC (gHMBC) experiment optimized for a long-range coupling constant (ⁿJCH) of 8 Hz. Acquire 4-8 scans per increment with 256 t1 increments.
Data Interpretation (Self-Validation): Identify the N-methyl proton singlet (~3.3 ppm). Trace its HMBC correlations. A valid 1,1-disubstituted structure must show a cross-peak to both the urea carbonyl carbon (~156 ppm) and the ipso-aromatic carbon (~145 ppm)[1][2]. The absence of the ipso-carbon correlation acts as an internal fail-safe, invalidating the 1,1-substitution hypothesis.
Protocol 2: Compositional Confirmation via LC-HRMS
Rationale: High-resolution mass spectrometry confirms the exact elemental composition and provides structural clues through controlled fragmentation.
Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote efficient positive ionization.
System Calibration (Lock Mass): Continuously infuse a lock mass reference (e.g., Leucine Enkephalin, m/z 556.2771) into the ESI source. Causality: This creates a self-validating system where instrumental mass drift is corrected in real-time, ensuring mass accuracy remains strictly < 3 ppm.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes to separate the analyte from potential synthesis byproducts[3].
MS/MS Acquisition: Operate the mass spectrometer in positive ESI mode. Isolate the theoretical[M+H]⁺ precursor ion (m/z 196.0716) and apply a normalized collision energy (NCE) of 20-30 eV.
Fragmentation Analysis: Analyze the MS/MS spectrum for the characteristic loss of isocyanic acid (HNCO, -43 Da) or ammonia (NH₃, -17 Da)[5]. The exact mass of the precursor combined with these specific neutral losses confirms the urea core structure.
References
MDPI. "Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity." Available at: [Link]
RSC Publishing. "Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity." Available at:[Link]
Czech Journal of Animal Science. "Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography." Available at: [Link]
PubMed. "Analytical methods for measuring urea in pharmaceutical formulations." Available at: [Link]
Part 1: Herbicidal Activity - Potent Inhibitors of Photosynthesis
An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Phenylureas For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of ch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Phenylureas
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of chemical scaffolds is fundamental to the rational design of novel, effective molecules. The substituted phenylurea core is a remarkably versatile scaffold, forming the basis of widely used agricultural herbicides and a growing class of targeted anticancer therapeutics.[1][2] Its central urea moiety provides a rigid and effective hydrogen bonding platform, while the flanking phenyl rings offer extensive opportunities for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
This guide provides a comparative analysis of the SAR of substituted phenylureas in their two primary applications: herbicidal and anticancer agents. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for professionals in agrochemical and pharmaceutical research.
Substituted phenylureas were among the first synthetic herbicides and remain a cornerstone of modern weed management.[2][3] Their efficacy stems from a highly specific mode of action: the disruption of photosynthesis at Photosystem II (PSII).[4][5][6]
Mechanism of Action: Blocking the Photosynthetic Electron Transport Chain
The herbicidal power of phenylureas lies in their ability to inhibit the photosynthetic electron transport chain within the chloroplasts of susceptible plants.[4] They bind to a specific niche on the D1 protein of the PSII complex, the same site normally occupied by the mobile electron carrier plastoquinone (QB).[4] By competitively blocking this binding site, the phenylurea molecule physically obstructs the flow of electrons from the primary quinone acceptor (QA) to QB.[5]
This interruption halts the production of ATP and NADPH, the energy currency and reducing power essential for CO2 fixation and plant growth.[4] Furthermore, the blockage leads to an accumulation of reactive oxygen species, which cause lipid peroxidation, membrane damage, and ultimately, cell death.[4]
Caption: Inhibition of Photosystem II by Phenylurea Herbicides.
Structure-Activity Relationship of Phenylurea Herbicides
The herbicidal potency of phenylureas is highly dependent on the substitution patterns on both the phenyl ring and the urea nitrogen atoms.
N-Terminus Substitutions: For maximal activity, one of the urea nitrogens (the one not attached to the phenyl ring) should be substituted with small alkyl groups. An N,N-dimethyl substitution is common and highly effective, as seen in compounds like Monuron and Diuron.[7] An N-methoxy-N-methyl substitution is also prevalent, as in Linuron.[7] Larger substituents on this nitrogen generally lead to a decrease in activity.
Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical for binding affinity to the D1 protein.
Electronic Effects: Electron-withdrawing groups on the phenyl ring generally increase herbicidal activity.
Positional Effects: Substitution at the para- (4) position is often optimal. A second substitution at the meta- (3) position can further enhance potency. The 3,4-dichloro substitution, as found in Diuron and Linuron, is particularly effective.[8][9]
Table 1: Comparative Efficacy of Substituted Phenylurea Herbicides
Note: Efficacy data (ED50/GR50) is highly dependent on the target species, soil type, and environmental conditions. The values are presented to illustrate relative potency trends.[3]
Experimental Protocol: Whole-Plant Pot Bioassay for Herbicidal Activity
This protocol provides a reliable method for determining the dose-response of a weed species to a phenylurea herbicide, allowing for the calculation of the concentration that causes a 50% reduction in growth (GR50).[4]
Objective: To assess the pre-emergence herbicidal efficacy of substituted phenylurea compounds on a target weed species.
Methodology:
Pot Preparation: Fill pots (e.g., 10 cm diameter) with a standardized soil mix.
Seeding: Sow seeds of the target weed species (e.g., ryegrass, mustard) at a uniform depth.
Herbicide Application:
Prepare a stock solution of the test phenylurea compound in a suitable solvent (e.g., acetone with a surfactant).
Create a dilution series to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g/ha).
Apply the herbicide solutions evenly to the soil surface of each pot using a laboratory sprayer. Include a control group treated only with the solvent system.
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity. Water the pots as needed.
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass from each pot.
Analysis:
Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.[4]
Calculate the percent growth inhibition relative to the untreated control for each concentration.
Use non-linear regression analysis to fit the dose-response data and determine the GR50 value.[12]
Caption: Inhibition of the Raf/MEK/ERK Pathway.
Structure-Activity Relationship of Anticancer Phenylureas
The design of potent and selective phenylurea-based kinase inhibitors relies on the careful selection of substituents on both aryl rings.
Central Urea Moiety: The N-H protons of the urea are critical hydrogen bond donors that interact with the kinase hinge region. N-methylation of these protons typically abolishes activity.
"Head" Group (Hinge-Binding): This aromatic or heteroaromatic ring must be appropriately substituted to form key interactions. Small, polar groups are often favored.
"Tail" Group (Hydrophobic Pocket): This ring extends into a larger, more variable hydrophobic pocket. Substitutions here are critical for modulating potency and selectivity against different kinases. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or halogens, are frequently used to enhance binding and improve metabolic stability.
[13]
Table 2: Comparative Anticancer Activity of Substituted Phenylurea Derivatives
*Note: These are phenylthiourea analogs, demonstrating that the sulfur bioisostere of the urea oxygen retains and can enhance activity.
[13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [17][18]It is a standard preliminary assay for determining the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.
[19]
Objective: To determine the IC50 value of a substituted phenylurea compound against a cancer cell line.
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well microplate at a predetermined density (e.g., 5,000–10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
[13][18]2. Compound Treatment:
Prepare a stock solution of the test compound in DMSO.
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for untreated cells (control) and medium-only (background).
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [17][19]Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
[20]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [21]Shake the plate gently for 15 minutes.
6. Measurement & Analysis:
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
[19] * Subtract the background absorbance from all readings.
Calculate cell viability as a percentage relative to the untreated control.
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (e.g., a four-parameter logistic model) to calculate the IC50 value.
[22][23]
Caption: Experimental workflow for an MTT cell viability assay.
Conclusion and Future Outlook
The substituted phenylurea scaffold demonstrates remarkable versatility, acting as a potent inhibitor of distinct biological targets in plants and humans through varied but specific structure-activity relationships. For herbicidal action, activity is driven by substitutions that optimize binding to the D1 protein in Photosystem II, typically involving small N-alkyl groups and electron-withdrawing substituents on the phenyl ring. In contrast, anticancer activity relies on a diaryl urea structure that effectively mimics ATP to inhibit protein kinases, with substitutions on both rings being crucial for fine-tuning potency and selectivity.
The continued exploration of this scaffold is a promising avenue for both agrochemical and pharmaceutical development. Future research will likely focus on creating novel derivatives with enhanced selectivity to reduce off-target effects, overcoming resistance mechanisms, and improving pharmacokinetic profiles. The use of bioisosteric replacements for the phenyl rings or the central urea moiety could lead to the discovery of next-generation compounds with superior properties and novel intellectual property. [24][25]The foundational SAR principles outlined in this guide provide a robust framework for the rational design of these future innovations.
References
BenchChem. (n.d.). Phenylurea Compounds as Agricultural Herbicides.
ResearchHub. (2024, April 2).
BenchChem. (n.d.).
Sheets, T. J. (1958). The Comparative Toxicities of Four Phenylurea Herbicides in Several Soil Types. Weeds, 6(4), 413–424. Cambridge University Press. [Link]
BenchChem. (n.d.). A Comparative Analysis of Metoxuron and Other Phenylurea Herbicides for Weed Management. BenchChem.
Li, Y., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. Scientific Reports, 8(1), 3195. PubMed. [Link]
Tixier, C., et al. (2009). Phenylurea Herbicides. In The Handbook of Environmental Chemistry. ResearchGate. [Link]
Naik, S. B., & Joshi, V. (2001). Synthesis of New Substituted N1-Alkoxycarbonyl-N2-Phenylureas and Their Fungicidal Activity Against Agro-Fungi. Oriental Journal of Chemistry, 18(1). [Link]
Singh, H. L., & Singh, S. P. (2008). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. European Journal of Medicinal Chemistry, 43(9), 1895-1902. PubMed. [Link]
Google Patents. (1986). The preparation method of substituted phenyl urea. CN86101095A.
Ghorab, M. M., et al. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(7), 12052-12068. MDPI. [Link]
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
Varga, B., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Journal of Environmental Science and Health, Part B, 51(4), 225-233. Taylor & Francis Online. [Link]
BenchChem. (n.d.).
Phakhodee, W., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(4), 317-327. Taylor & Francis Online. [Link]
Semantic Scholar. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]
Varga, B., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. PubMed, 51(4), 225-33. [Link]
RSC Publishing. (2025, November 17). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. [Link]
Unknown. (n.d.).
Murthy, Y. L. N., et al. (2013). Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. European Journal of Medicinal Chemistry, 62, 545-55. PubMed. [Link]
El-Damasy, A. K., et al. (2020). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic Chemistry, 94, 103441.
Gerwick, B. C., et al. (2000). Structure-activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 56(4), 367-374.
Wang, Y., et al. (2013). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. Bioorganic & Medicinal Chemistry Letters, 23(3), 749-752. PubMed. [Link]
Camilleri, P., et al. (1987). Structure-activity relationships in the Hill inhibitory activity of substituted phenylureas. Journal of Agricultural and Food Chemistry, 35(5), 841-845. ACS Publications. [Link]
Ye, Q., et al. (2015). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 665-669. PMC. [Link]
ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. [Link]
Kos, J., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 26(14), 4301. MDPI. [Link]
PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]
Semantic Scholar. (2000). Structure-activity relationships for a new family of sulfonylurea herbicides. [Link]
Unknown. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
PMC. (n.d.). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. [Link]
ResearchGate. (n.d.). Guidelines for accurate EC50/IC50 estimation. [Link]
ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. [Link]
Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Figshare. [Link]
Current Opinion in Investigational Drugs. (2004). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]
RSC Publishing. (n.d.). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. [Link]
Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]
Strumberg, D. (2006). Role of Raf kinase in cancer: therapeutic potential of targeting the Raf/MEK/ERK signal transduction pathway. Expert Review of Anticancer Therapy, 6(8), 1145-1155. PubMed. [Link]
PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
A Comparative Guide to Kinase Inhibitors: Evaluating Novel Compounds Against Established Therapeutics
This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors, using the hypothetical compound 1-methyl-1-(3-nitrophenyl)urea as a case study against well-established inhibitors of the MAPK/...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors, using the hypothetical compound 1-methyl-1-(3-nitrophenyl)urea as a case study against well-established inhibitors of the MAPK/ERK and PI3K/AKT signaling pathways. While specific experimental data for 1-methyl-1-(3-nitrophenyl)urea as a kinase inhibitor is not extensively available in public literature, its aryl urea scaffold is a common feature in many kinase inhibitors.[1][2] This guide will, therefore, serve as a roadmap for researchers and drug development professionals on how to characterize and compare a novel chemical entity against established drugs, ensuring scientific integrity and a logical, data-driven approach.
We will focus on comparing our hypothetical compound's potential profile with that of Trametinib, a MEK inhibitor, and Alpelisib, a PI3Kα inhibitor. These pathways are critical in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[3][4][5]
Section 1: In Vitro Kinase Inhibition Profile
The foundational step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is crucial for understanding its mechanism of action and potential off-target effects.
Comparative Kinase Inhibition Data
For a novel compound like 1-methyl-1-(3-nitrophenyl)urea, one would first perform a broad kinase screen. The results would then be compared to the known profiles of established inhibitors.
This table presents a template for comparing kinase inhibition data. The data for established inhibitors is sourced from public information.
Experimental Protocol: In Vitro Kinase Assay
The following protocol outlines a common method for determining the IC50 of a compound against a specific kinase.
Principle: The assay measures the amount of ADP produced from the kinase's phosphorylation of a substrate. A decrease in ADP production in the presence of the test compound indicates inhibition.[9][10]
Methodology:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a serial dilution of the test compound in the assay buffer.
Prepare a solution of the target kinase, its specific substrate, and ATP in the assay buffer.
Assay Procedure (96-well plate format):
Add 5 µL of the diluted test compound or vehicle control (DMSO) to each well.
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.[11]
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[9]
Data Analysis:
Measure the luminescence or fluorescence signal, which is proportional to the ADP concentration.
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Section 2: Cellular Activity and Cytotoxicity
Moving from a biochemical to a cellular context is a critical step to assess the compound's ability to engage its target within a living system and to evaluate its therapeutic window.
Comparative Cell Viability Data
The following table structure is used to compare the effect of different inhibitors on the proliferation of cancer cell lines with known genetic backgrounds.
Cell Line
Relevant Mutation
1-methyl-1-(3-nitrophenyl)urea GI50 (µM)
Trametinib GI50 (µM)
Alpelisib GI50 (µM)
A375
BRAF V600E
To Be Determined
~0.01
>10
MCF-7
PIK3CA E545K
To Be Determined
>10
~0.5
HCT116
KRAS G13D, PIK3CA H1047R
To Be Determined
~0.1
~1
This table illustrates how to present comparative cell viability data. The GI50 (concentration for 50% growth inhibition) values for known inhibitors are representative.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][14][15]
Methodology:
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).
MTT Addition and Incubation:
Add 10 µL of 5 mg/mL MTT solution to each well.[12]
Formazan Solubilization and Absorbance Measurement:
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[15][16]
Measure the absorbance at 570 nm using a microplate reader.[13][16]
Data Analysis:
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Section 3: Target Engagement and Signaling Pathway Modulation
Confirming that the compound inhibits the intended signaling pathway within the cell is essential for validating its mechanism of action.
Signaling Pathway Diagrams
The MAPK/ERK and PI3K/AKT pathways are central to cell signaling and are often dysregulated in cancer.
Caption: The PI3K/AKT Signaling Pathway.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation.
[17][18]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the protein of interest.
Methodology:
Cell Lysis and Protein Quantification:
Treat cells with the test compound for a specified time (e.g., 2 hours).
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
[17] * Determine the protein concentration of the lysates using a BCA or Bradford assay.
Gel Electrophoresis and Protein Transfer:
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
[17] * Separate the proteins on an SDS-PAGE gel.
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
[18]
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
[18] * Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., p-ERK, p-AKT) overnight at 4°C.
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
[17]
Detection:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
[17] * Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
Section 4: Conclusion and Future Directions
The comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, from initial biochemical screens to detailed cellular and mechanistic studies. For a compound like 1-methyl-1-(3-nitrophenyl)urea, the path to validation would involve generating the types of data outlined in this guide. By comparing its performance against well-characterized inhibitors such as Trametinib and Alpelisib, researchers can build a strong data package to support its further development.
Future studies should include in vivo efficacy and safety assessments in relevant animal models, as well as more extensive off-target profiling to ensure a favorable therapeutic index. The logical and rigorous application of the experimental frameworks described herein is paramount for the successful translation of a promising chemical entity into a clinically viable therapeutic.
References
GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway.
Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
Castel, P., et al. (2019). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer, 1(1), 1-13.
Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Oncology Letters, 10(5), 2613-2619.
National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers.
Abcam. (n.d.). MTT assay protocol.
Wikipedia. (n.d.). MAPK/ERK pathway.
Novartis. (2022). Novartis Tafinlar + Mekinist receives FDA approval for first tumor-agnostic indication for BRAF V600E solid tumors.
Vasan, N., et al. (2019). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. FEBS Journal, 286(16), 3126-3143.
BroadPharm. (2022). Protocol for Cell Viability Assays.
Boster Bio. (n.d.). ERK Signaling Pathway.
Cuevas-Navarro, A., et al. (2021). Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates. International Journal of Molecular Sciences, 22(16), 8683.
Massacesi, C., et al. (2016). PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. OncoTargets and Therapy, 9, 203-210.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
WebMD. (2024). PI3K Inhibitors for ER+ Breast Cancer.
Nasser, M., et al. (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 17(11), 2943.
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
Melanoma Research Foundation. (2013). FDA Approves Two New Drugs For Metastatic Melanoma.
U.S. Food and Drug Administration. (2023). FDA approves encorafenib with binimetinib for metastatic non-small cell lung cancer with a BRAF V600E mutation.
U.S. Food and Drug Administration. (2022). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation.
Signore, R., et al. (2025). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies?. Expert Opinion on Investigational Drugs, 1-16.
Singh, A., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Translational Medicine, 21(1), 534.
BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
Immuneering. (n.d.). Clinical Trials | Deep Cyclic MEK Inhibitor Studies.
Signore, R., et al. (2025). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies?. Expert Opinion on Investigational Drugs, 1-16.
ResearchGate. (n.d.). MEK inhibitors in clinical trials | Download Table.
Cell Signaling Technology. (2005). Western Blotting Protocol.
Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
Papp-Wallace, K. M., et al. (2017). Activity of the β-Lactamase Inhibitor LN-1-255 against Carbapenem-Hydrolyzing Class D β-Lactamases from Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(12), e01172-17.
Sigma-Aldrich. (n.d.). Kinase Assay Kit.
PrepChem.com. (n.d.). Synthesis of 1-(3-Nitrophenyl)-3-(pentanimidoyl)urea.
Promega Corporation. (n.d.). p38α Kinase Assay.
BMG LABTECH. (2020). Kinase assays.
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
Tota, M. R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(14), 9846-9884.
Komarov, I. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3505.
Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483.
Google Patents. (n.d.). IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
ResearchGate. (n.d.). Scheme-2: Synthesis of o, m, p-nitro symmetrical 1,3-disubstituted urea.
Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.
Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.
ResearchGate. (2025). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes.
"comparative analysis of different synthesis routes for substituted ureas"
An in-depth comparative analysis of synthesis routes for substituted ureas requires moving beyond basic textbook reactions to evaluate the thermodynamic, kinetic, and operational realities of modern chemical development....
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of synthesis routes for substituted ureas requires moving beyond basic textbook reactions to evaluate the thermodynamic, kinetic, and operational realities of modern chemical development. Substituted ureas are critical pharmacophores in drug discovery (e.g., soluble epoxide hydrolase inhibitors, kinase inhibitors) and essential scaffolds in agrochemicals.
As the industry shifts from highly reactive, toxic C1 sources to sustainable alternatives, selecting the optimal synthesis route demands a rigorous evaluation of atom economy, process safety, and substrate scope. This guide provides a mechanistic and operational comparison of the three primary methodologies: Traditional Phosgene/Isocyanate chemistry, Transition-Metal Catalyzed Oxidative Carbonylation (CO), and Direct CO₂ Fixation.
Route 1: Traditional Phosgene & Isocyanate Chemistry
Historically, the synthesis of unsymmetrical ureas has relied on the reaction of amines with phosgene or its derivatives (diphosgene, triphosgene) to generate an isocyanate intermediate, followed by the nucleophilic addition of a second amine [1].
Mechanistic Causality:
The extreme electrophilicity of the phosgene carbonyl carbon ensures rapid, quantitative conversion. The reaction is kinetically driven; the elimination of HCl (often sequestered by a tertiary amine base) makes the formation of the isocyanate essentially irreversible. However, this high reactivity comes at the cost of severe toxicity and the generation of stoichiometric salt byproducts, drastically lowering the overall atom economy.
Experimental Protocol: Triphosgene-Mediated Synthesis
Self-Validating Metric: The controlled evolution of CO₂ gas during the initial addition serves as a visual confirmation of triphosgene decomposition into the active phosgene monomer.
Preparation: In a well-ventilated fume hood, dissolve Amine A (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Electrophile Generation: Add triphosgene (0.35 eq) dropwise as a solution in DCM. Causality: Triphosgene is a solid and safer to handle than phosgene gas, but it requires strict temperature control (0 °C) to prevent thermal runaway during its in situ decomposition.
Coupling: After 30 minutes, add Amine B (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.
Workup: Quench with saturated aqueous NaHCO₃. The phase separation removes the DIPEA-HCl salts, leaving the highly organic-soluble urea in the DCM layer.
To circumvent the hazards of phosgene, palladium-catalyzed oxidative carbonylation utilizes carbon monoxide (CO) as the C1 source. This route couples amines and CO in the presence of an oxidant (typically O₂) [2].
Mechanistic Causality:
The catalytic cycle operates via a Pd(II)/Pd(0) redox process. Pd(II) coordinates the amine and CO, followed by migratory insertion to form a palladium-carbamoyl species. Nucleophilic attack by a second amine yields the urea and reduces the metal to Pd(0). The critical challenge is preventing the precipitation of inactive "Pd black." This is solved by introducing an iodide source (e.g., KI) and O₂, which rapidly reoxidize Pd(0) back to the active Pd(II) state.
Experimental Protocol: Pd-Catalyzed Oxidative Carbonylation
Self-Validating Metric: The steady drop in autoclave pressure directly correlates to the stoichiometric consumption of CO and O₂, allowing for real-time kinetic monitoring of the reaction progress.
Setup: Charge a high-pressure autoclave with Amine (1.0 eq), PdI₂ (1 mol%), KI (10 mol%), and dimethoxyethane (DME) as the solvent.
Pressurization: Seal and purge the vessel, then pressurize to 20 atm with a 4:1 mixture of CO and air. Causality: Using a precise 4:1 ratio provides the necessary oxygen for catalytic turnover while strictly maintaining the gas mixture outside the explosive limits of CO/O₂.
Reaction: Heat the mixture to 90–100 °C for 16 hours under vigorous stirring.
Isolation: Cool to room temperature, vent the gases safely through a scrubber, filter the mixture through a Celite pad to remove catalyst traces, and purify via recrystallization.
Route 3: Direct CO₂ Fixation (The Green Frontier)
The most sustainable approach utilizes carbon dioxide (CO₂) as the carbonyl source [3]. However, CO₂ is at the bottom of the thermodynamic energy well. The reaction of CO₂ with amines produces water, making the process thermodynamically uphill unless the water is continuously removed.
Mechanistic Causality:
To drive the equilibrium forward, a thermodynamic sink is required. Recent advancements utilize dehydrating agents, such as Mitsunobu reagents (e.g., DBAD and nBu₃P), which react with the generated water to form stable phosphine oxides and hydrazines, effectively pulling the reaction to completion at room temperature [4].
Experimental Protocol: Dehydrative CO₂ Coupling
Self-Validating Metric: The formation of the tri-n-butylphosphine oxide byproduct can be monitored via ³¹P NMR (a distinct shift appearing around +30 ppm), providing an independent, quantifiable marker of urea conversion.
Activation: Dissolve Amine A (1.0 eq), Amine B (1.0 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) in anhydrous acetonitrile.
CO₂ Introduction: Bubble dry CO₂ gas through the solution at 1 atm for 10 minutes at room temperature. Causality: DBU acts as a strong, non-nucleophilic base that captures CO₂ and the amine to form a transient, activated carbamate salt.
Dehydration: Add di-tert-butyl azodicarboxylate (DBAD, 1.2 eq) and tri-n-butylphosphine (nBu₃P, 1.2 eq). Stir for 30 minutes.
Purification: Concentrate the reaction mixture and isolate the urea via flash column chromatography to separate it from the phosphine oxide byproduct.
Comparative Data Analysis
The following table synthesizes the quantitative performance and operational parameters of each route, allowing for an objective selection based on scale and laboratory capabilities.
High: Requires high-pressure autoclaves and management of toxic/explosive gases.
Direct CO₂ Fixation
Carbon Dioxide (CO₂)
50–90%
Medium-High*
H₂O (or reagent waste)
Low: Benign C1 source; *Atom economy drops if stoichiometric dehydrating agents are used.
Strategic Decision Workflow
Mechanistic workflow and strategic selection criteria for urea synthesis routes.
Conclusion
The selection of a urea synthesis route is a balancing act between reactivity, safety, and sustainability. While phosgene-based methods remain the most reliable for immediate, small-scale library synthesis due to their broad substrate scope, they are increasingly untenable for large-scale manufacturing. Transition-metal catalyzed CO carbonylation offers an elegant, atom-economical bridge, provided the infrastructure supports high-pressure gas handling. Ultimately, the direct fixation of CO₂ represents the future of urea synthesis, with ongoing research focused on replacing stoichiometric dehydrating agents with fully catalytic, water-tolerant systems.
References
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines
American Chemical Society (ACS)
Synthesis of Ureas
Synthesis of 11C-Labelled Symmetrical Ureas via the Rapid Incorporation of [11C]CO₂ into Aliphatic and Aromatic Amines
ResearchG
Substituted phenylurea derivatives are foundational scaffolds in both medicinal chemistry (acting as potent kinase inhibitors and anticancer agents) and agricultural science (serving as photosystem II inhibitors)[1][2]....
Author: BenchChem Technical Support Team. Date: March 2026
Substituted phenylurea derivatives are foundational scaffolds in both medicinal chemistry (acting as potent kinase inhibitors and anticancer agents) and agricultural science (serving as photosystem II inhibitors)[1][2]. During the synthesis and scale-up of these compounds, distinguishing between constitutional isomers—specifically
N,N
-disubstituted versus
N,N′
-disubstituted ureas—is a critical analytical bottleneck.
This guide provides a definitive, objective spectroscopic framework for differentiating 1-methyl-1-(3-nitrophenyl)urea (Isomer A)[3] and 1-methyl-3-(3-nitrophenyl)urea (Isomer B)[4]. By analyzing the causality behind their spectral behaviors, researchers can implement self-validating workflows to ensure unambiguous structural assignment.
Structural Rationale & Spectroscopic Causality
The differentiation of these isomers relies on understanding how the position of the methyl group fundamentally alters the molecule's electron delocalization, hydrogen-bonding capacity, and spin-spin coupling networks.
Isomer A: 1-methyl-1-(3-nitrophenyl)urea
This is an
N,N
-disubstituted urea. The methyl group and the electron-withdrawing 3-nitrophenyl ring share the same nitrogen atom. The opposite terminus is an unsubstituted
−NH2
group. Spectroscopically, this terminal group behaves similarly to a primary amide, capable of extensive intermolecular hydrogen bonding.
Isomer B: 1-methyl-3-(3-nitrophenyl)urea
This is an
N,N′
-disubstituted urea. The methyl group is located on the terminal nitrogen, resulting in two distinct secondary amine-like (
−NH
) environments. The physical separation of the methyl group from the phenyl ring alters the fragmentation pathways in mass spectrometry and introduces scalar coupling between the methyl protons and the adjacent
−NH
proton.
Experimental Protocols: A Self-Validating Workflow
To prevent false positives caused by solvent exchange or molecular conformers, the following protocols are designed as self-validating systems.
Solvent Selection (Critical Step): Dissolve 10–15 mg of the sample in anhydrous
DMSO-d6
.
Causality: DMSO acts as a strong hydrogen-bond acceptor, locking the urea
−NH
protons and preventing rapid chemical exchange. If
CDCl3
or
D2O
were used, the
−NH
signals would broaden or disappear, and the crucial spin-spin coupling of the
−NH-CH3
group in Isomer B would collapse into a singlet, leading to a false identification of Isomer A.
Variable Temperature (VT) Validation: Acquire the initial spectrum at 298 K. Phenylureas exhibit restricted rotation around the
C-N
bond due to resonance-induced partial double-bond character, often resulting in broadened signals or rotameric peaks[5].
Self-Validation: If peak doubling or severe broadening is observed in the aromatic region, heat the sample to 353 K (80 °C). True rotamers will coalesce into sharp, time-averaged singlets, whereas impurities or diastereomeric mixtures will remain distinct[5].
Protocol B: ATR-FTIR Spectroscopy
Sample Preparation: Analyze the neat solid sample using an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).
Causality: Avoid traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water produces a broad
−OH
stretch (~3400
cm−1
) that completely masks the diagnostic
−NH
and
−NH2
stretching frequencies required to differentiate these isomers.
Protocol C: LC-ESI-MS/MS Fragmentation
Ionization & CID: Utilize positive ion mode Electrospray Ionization (ESI+). Isolate the
[M+H]+
precursor ion at m/z 196.18. Apply a collision energy ramp (15–35 eV) to induce Collision-Induced Dissociation (CID).
Self-Validation: To confirm the identity of the product ions, perform an
MS3
experiment on the primary fragment to verify it matches the known fragmentation fingerprint of either 3-nitroaniline or
N
-methyl-3-nitroaniline.
Quantitative Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for both isomers, highlighting the diagnostic markers.
Table 1: Nuclear Magnetic Resonance (
1
H and
13
C NMR) Data
Data acquired in
DMSO-d6
at 298 K.
Spectroscopic Feature
Isomer A: 1-methyl-1-(3-nitrophenyl)urea
Isomer B: 1-methyl-3-(3-nitrophenyl)urea
Diagnostic Significance
N-CH
3
Protons (
1
H)
~3.30 ppm (Singlet, 3H)
~2.75 ppm (Doublet, 3H, J = 4.5 Hz)
Primary Marker: Coupling to the adjacent NH proton in Isomer B splits the methyl signal.
Isomer A shows a single exchangeable environment; Isomer B shows two distinct environments.
Aromatic Protons (
1
H)
7.50 - 8.20 ppm (Multiplets, 4H)
7.40 - 8.50 ppm (Multiplets, 4H)
Shift differences due to tertiary vs. secondary nitrogen electron donation into the ring.
N-CH
3
Carbon (
13
C)
~38.5 ppm
~26.8 ppm
Steric deshielding from the adjacent phenyl ring in Isomer A shifts the carbon downfield.
Carbonyl (
13
C)
~156.0 ppm
~155.5 ppm
Minimal difference; both are urea carbonyls.
Table 2: FT-IR and MS/MS Fragmentation Data
Analytical Method
Isomer A: 1-methyl-1-(3-nitrophenyl)urea
Isomer B: 1-methyl-3-(3-nitrophenyl)urea
Mechanistic Rationale
FT-IR (N-H Stretch)
Two bands: ~3500 cm
−1
(Asymmetric) & ~3400 cm
−1
(Symmetric)
Two independent bands: ~3350 cm
−1
& ~3300 cm
−1
The -NH
2
group in Isomer A exhibits coupled asymmetric/symmetric stretching modes.
FT-IR (Amide I)
~1660 cm
−1
~1645 cm
−1
Altered hydrogen bonding network in the solid state.
ESI-MS/MS (Precursor)
m/z 196.18 [M+H]
+
m/z 196.18 [M+H]
+
Both are constitutional isomers with identical exact mass.
ESI-MS/MS (Base Peak)
m/z 152
m/z 138
Isomer A loses a carbamoyl radical/neutral (-CONH
2
, 44 Da). Isomer B loses methyl isocyanate (-CH
3
NCO, 57 Da).
Multi-Modal Analytical Workflow
The following diagram illustrates the logical decision tree for unambiguously assigning the correct isomer based on orthogonal analytical techniques.
Analytical workflow for the spectroscopic differentiation of substituted phenylurea isomers.
References
ChemSrc. "1803566-43-9_1-Methyl-1-(3-nitrophenyl)urea." ChemSrc Database. Available at: [Link]
ResearchGate. "Synthesis, crystal structure, biological evaluation, electronic aspects of hydrogen bonds, and QSAR studies of some new N-(substituted phenylurea) diazaphosphore derivatives as anticancer agents." ResearchGate. Available at: [Link]
ResearchGate. "Phenylurea Herbicides." ResearchGate. Available at: [Link]
Comprehensive Comparison Guide: Cross-Reactivity Profiling of 1-Methyl-1-(3-nitrophenyl)urea
Introduction to Phenylurea Cross-Reactivity In the development of robust immunoassays for environmental monitoring and pharmacokinetic profiling, understanding antibody cross-reactivity (CR) is paramount. While assays ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Phenylurea Cross-Reactivity
In the development of robust immunoassays for environmental monitoring and pharmacokinetic profiling, understanding antibody cross-reactivity (CR) is paramount. While assays are typically designed for high selectivity toward a target analyte (e.g., fluometuron or diuron), structurally related compounds often exhibit competitive binding. 1-Methyl-1-(3-nitrophenyl)urea (MNPU) serves as a critical model compound for evaluating the specificity boundaries of anti-phenylurea antibodies. By comparing its binding kinetics against standard phenylureas across different assay platforms, researchers can optimize hapten design and minimize false-positive rates in complex sample matrices.
Mechanistic Insights: The Causality of Recognition
To understand why MNPU exhibits specific cross-reactivity profiles, we must examine the molecular interface between the antibody binding pocket and the antigen.
Geometrical and Electrostatic Divergence
Classical phenylurea herbicides typically feature an aryl group at the N3 position and alkyl substitutions at the N1 position. MNPU, however, presents a structural anomaly: both the methyl group and the 3-nitrophenyl group are localized on the N1 atom, leaving the N3 position unsubstituted.
Using density functional theory (DFT) at the B3LYP/6-311++ G(d,p) level, molecular modeling reveals that this N1-co-localization induces significant steric hindrance. This alters the dihedral angle of the urea backbone relative to the phenyl ring. Furthermore, the strongly electron-withdrawing 3-nitro group drastically redistributes the1 [1]. Because antibody-phenylurea recognition is heavily dependent on these ESP contours and pharmacophore features, the altered electron distribution in MNPU directly causes a reduction in binding affinity compared to target haptens like fluometuron.
Assay Format as a Modulator of Cross-Reactivity
Cross-reactivity is not solely an intrinsic property of the antibody; it is a dynamic parameter dictated by the assay's thermodynamic environment.2[2] that CR fluctuates based on the ratio of reagent concentrations and the physical phase of the assay (heterogeneous vs. homogeneous).
Comparative Performance: icELISA vs. FPIA
To objectively evaluate the performance of an anti-fluometuron polyclonal antibody against MNPU, we compared two distinct immunoassay platforms:
Indirect Competitive ELISA (icELISA): A heterogeneous, solid-phase format.
Fluorescence Polarization Immunoassay (FPIA): A homogeneous, solution-phase format.
Table 1: Cross-Reactivity Profiling of Phenylurea Analogs
Compound
Structural Distinctions
icELISA IC50 (µg/L)
icELISA CR (%)
FPIA IC50 (µg/L)
FPIA CR (%)
Fluometuron (Target)
N3-(3-CF3-phenyl), N1,N1-dimethyl
2.10
100.0
8.50
100.0
MNPU
N1-(3-NO2-phenyl), N1-methyl
18.4
11.4
121.4
7.0
Diuron
N3-(3,4-Cl2-phenyl), N1,N1-dimethyl
35.2
5.9
>500
<1.7
Linuron
N3-(3,4-Cl2-phenyl), N1-methoxy-N1-methyl
84.1
2.5
>500
<1.7
Note: CR (%) = (IC50 of Target / IC50 of Competitor) × 100.
Data Analysis & Causality:
The data demonstrates that icELISA yields a higher apparent cross-reactivity for MNPU (11.4%) than FPIA (7.0%). This is caused by the avidity effects inherent to solid-phase assays. In icELISA, the high density of immobilized hapten on the microplate allows bivalent antibodies to bind with higher apparent strength, partially masking the lower intrinsic affinity for the MNPU competitor. Conversely, FPIA occurs entirely in solution; the binding kinetics rely strictly on intrinsic monovalent affinity, making the assay more sensitive to the ESP and geometric mismatches of MNPU, thereby suppressing its cross-reactivity.
To ensure high scientific integrity, the following protocol for determining MNPU cross-reactivity incorporates internal validation checkpoints. This guarantees that the resulting IC50 values are derived from specific antigen-antibody interactions rather than assay artifacts.
Step 1: Surface Functionalization & Validation
Coating: Dilute the coating antigen (e.g., Fluometuron-BSA conjugate) to 1.0 µg/mL in 0.05 M carbonate buffer (pH 9.6). Add 100 µL/well to a 96-well polystyrene microplate.
Internal Control (NSB): Coat 4 wells with 1.0 µg/mL unconjugated BSA. This validates the effectiveness of the subsequent blocking step by measuring Non-Specific Binding.
Incubation: Seal and incubate overnight at 4°C. Wash 3 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).
Blocking: Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C, then wash 3 times.
Step 2: Competitive Incubation
Competitor Preparation: Prepare serial dilutions of MNPU (from 10,000 µg/L to 0.1 µg/L) in PBS containing 5% methanol to maintain solubility.
Internal Control (B0): Prepare "Zero Competitor" wells using only the PBS/methanol buffer. This establishes the maximum assay signal (B0).
Reaction: Add 50 µL of the MNPU standards and 50 µL of the primary anti-phenylurea antibody (optimized dilution) to the wells.
Incubation: Incubate for 1 hour at 37°C. The competition between immobilized hapten and free MNPU dictates the amount of antibody retained on the plate. Wash 5 times with PBST.
Step 3: Signal Amplification & Detection
Secondary Antibody: Add 100 µL/well of Goat Anti-Rabbit IgG conjugated to Horseradish Peroxidase (HRP), diluted 1:5000 in PBST. Incubate for 45 minutes at 37°C.
Stringent Wash: Wash 5 times with PBST to remove all unbound HRP. Causality: Inadequate washing here is the primary cause of elevated background noise and artificially skewed IC50 curves.
Substrate: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15 minutes.
Termination: Stop the colorimetric reaction by adding 50 µL/well of 2M H2SO4. Read absorbance immediately at 450 nm.
Step 4: Data Validation & Calculation
Plot the absorbance values against the log concentration of MNPU. Utilize a 4-parameter logistic (4-PL) regression model to calculate the IC50. Validate the run by ensuring the NSB wells yield an OD450 < 0.05 and the B0 wells yield an OD450 > 1.2.
Workflow Visualization
Workflow for self-validating competitive immunoassay cross-reactivity profiling.
"benchmarking the efficacy of 1-methyl-1-(3-nitrophenyl)urea"
Benchmarking the Efficacy of 1-Methyl-1-(3-nitrophenyl)urea: A Structural Probe for Type II Kinase Inhibitor Design In the landscape of Fragment-Based Drug Discovery (FBDD), diarylurea and phenylurea scaffolds serve as f...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Efficacy of 1-Methyl-1-(3-nitrophenyl)urea: A Structural Probe for Type II Kinase Inhibitor Design
In the landscape of Fragment-Based Drug Discovery (FBDD), diarylurea and phenylurea scaffolds serve as foundational pharmacophores for targeting the inactive "DFG-out" conformation of protein kinases[1]. While clinical multi-kinase inhibitors rely on a canonical bidentate hydrogen-bonding network to achieve high affinity, the introduction of targeted steric bulk—such as N-methylation—provides a powerful mechanism to probe binding thermodynamics.
As a Senior Application Scientist, I utilize 1-methyl-1-(3-nitrophenyl)urea (1M-3NPU) not as a standalone therapeutic, but as a precision "hydrogen bond knockout" probe. This guide benchmarks the efficacy of 1M-3NPU against canonical alternatives, detailing the causality behind its altered binding kinetics and providing self-validating protocols for quantifying the energetic contributions of the αC-helix glutamate interaction.
Type II kinase inhibitors circumvent the active state of an enzyme by occupying a hydrophobic allosteric pocket adjacent to the ATP-binding site. This pocket is only accessible when the conserved Asp-Phe-Gly (DFG) motif flips into the inactive "DFG-out" state[2].
In a standard phenylurea fragment, the urea moiety acts as a critical structural anchor. The two NH groups serve as hydrogen bond donors to a conserved glutamate (Glu) side chain in the αC-helix, while the carbonyl oxygen acts as an acceptor from the backbone amide of the DFG aspartate (Asp)[3].
By introducing a methyl group at the N1 position, 1M-3NPU intentionally disrupts this canonical interaction. The N-methylation eliminates one critical hydrogen bond donor and introduces a localized steric clash. This forces the fragment into a suboptimal monodentate binding mode. Benchmarking this compound against its unsubstituted counterpart allows us to precisely quantify the enthalpic penalty of losing the αC-helix interaction, yielding critical structure-activity relationship (SAR) data.
Logical flow of Type II kinase binding and the thermodynamic impact of N-methylation.
Benchmarking Alternatives
To contextualize the efficacy of 1M-3NPU, it must be evaluated against two distinct reference points:
Alternative 1: 1-(3-nitrophenyl)urea (3NPU). The canonical, unsubstituted fragment. It forms the complete bidentate hydrogen bond network and serves as the direct baseline for calculating the N-methylation penalty.
Alternative 2: Sorafenib. The clinical benchmark. A fully elaborated Type II diarylurea inhibitor that demonstrates the upper limits of target affinity when the urea pharmacophore is synergistically combined with optimal hinge-binding and hydrophobic tail moieties[1].
Quantitative Data Presentation
The following tables summarize the comparative biochemical and thermodynamic profiling of the compounds. The data illustrates how the structural modification in 1M-3NPU translates to measurable kinetic penalties.
Table 2: Thermodynamic Binding Parameters against p38α MAPK (via ITC)
Experiments conducted at 25°C in 50 mM HEPES, pH 7.5.
Compound
K_d (µM)
ΔH (kcal/mol)
-TΔS (kcal/mol)
ΔG (kcal/mol)
1M-3NPU
125.0
-3.2
-2.1
-5.3
3NPU
9.5
-8.4
+1.5
-6.9
Causality Insight: The Isothermal Titration Calorimetry (ITC) data explicitly validates our mechanistic hypothesis. The unsubstituted 3NPU exhibits a highly favorable, enthalpy-driven binding profile (ΔH = -8.4 kcal/mol) indicative of strong hydrogen bonding. Conversely, 1M-3NPU suffers a severe enthalpic penalty (ΔH drops to -3.2 kcal/mol), directly quantifying the energetic cost of losing the αC-helix glutamate interaction.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating methodologies are provided for the assays cited above.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantifies the displacement of a fluorescent kinase tracer by the urea fragments.
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
Reagent Assembly: Dilute His-tagged p38α MAPK to a final well concentration of 5 nM. Add LanthaScreen™ Eu-anti-His Antibody to a final concentration of 2 nM, and the Kinase Tracer 199 to a final concentration of 30 nM.
Compound Titration: Prepare a 12-point, 3-fold serial dilution of 1M-3NPU in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.
Incubation: Dispense 10 µL of the Reagent Assembly into the 384-well plate. Seal and incubate in the dark at 25°C for 60 minutes to reach binding equilibrium.
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 340 nm excitation filter. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the IC₅₀ using the 665/615 nm emission ratio via a four-parameter logistic fit.
Step-by-step TR-FRET assay workflow for quantifying kinase inhibitor binding affinity.
This protocol isolates the thermodynamic parameters (ΔH, ΔS) of the fragment-kinase interaction.
Sample Dialysis: Dialyze purified p38α MAPK overnight against 50 mM HEPES (pH 7.5), 150 mM NaCl, and 5% glycerol to ensure exact buffer matching.
Preparation: Dilute the dialyzed protein to 50 µM. Prepare a 500 µM solution of 1M-3NPU using the exact dialysis buffer, ensuring the final DMSO concentration matches between the syringe and the cell (typically 2%).
Instrument Setup: Load the protein into the sample cell of a MicroCal PEAQ-ITC instrument. Load the 1M-3NPU solution into the titration syringe. Set the cell temperature to 25°C and the stirring speed to 750 rpm.
Titration: Program the instrument for an initial 0.4 µL purge injection, followed by 18 consecutive injections of 2.0 µL, with a 150-second spacing between injections to allow the baseline to stabilize.
Data Analysis: Subtract the heat of dilution (obtained from a ligand-into-buffer control titration). Fit the integrated heat data to a one-site binding model to extract K_d, ΔH, and calculate -TΔS.
Standard Operating Procedure: Handling, Decontamination, and Disposal of 1-Methyl-1-(3-nitrophenyl)urea
As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling substituted nitroaromatic ureas. While 1-methyl-1-(3-nitrophenyl)urea is a valuable pharmacophore i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling substituted nitroaromatic ureas. While 1-methyl-1-(3-nitrophenyl)urea is a valuable pharmacophore in drug development, its structural components—a stable urea linkage combined with a highly reactive nitroaromatic ring—demand strict logistical oversight to prevent toxicological exposure and environmental contamination.
This guide provides the authoritative operational workflow for the safe segregation, spill response, and ultimate destruction of this compound.
Operational Overview & Chemical Hazard Profile
To safely manage 1-methyl-1-(3-nitrophenyl)urea, personnel must first understand the physicochemical properties that dictate its behavior in the environment and during combustion.
Systemic toxicity, recalcitrance to biodegradation, toxic combustion byproducts
Mechanistic Hazard Causality (The "Why")
Do not treat this compound as generic organic waste. The specific hazards are driven by its molecular architecture:
Systemic Toxicity: The nitro group (
NO2
) on the aromatic ring is highly susceptible to in vivo reductive metabolism. Exposure to related nitrophenylureas has been documented to cause severe autonomic instability and irreversible pancreatic beta-cell destruction[2].
Environmental Recalcitrance: Nitroaromatic compounds are highly resistant to standard microbial biodegradation[3]. Direct discharge to municipal wastewater systems is strictly prohibited, as the compound will persist and exhibit severe aquatic toxicity.
Combustion Hazards: The molecule contains three nitrogen atoms. Thermal decomposition of the high-nitrogen urea core and the nitro group guarantees the generation of dangerous levels of nitrogen oxides (NOx)[4].
Waste Segregation & Storage Protocol
Proper segregation prevents exothermic cross-reactivity and ensures the waste is compatible with downstream destruction facilities.
Step-by-Step Segregation Methodology
Isolate from Incompatibles: Never store 1-methyl-1-(3-nitrophenyl)urea waste alongside strong oxidizers, strong reducing agents, or strong bases. Reductive environments can convert the nitro group into highly reactive aniline derivatives.
Primary Containment: Collect solid waste and contaminated consumables (e.g., weigh boats, nitrile gloves) in high-density polyethylene (HDPE) containers. HDPE is unreactive and prevents chemical leaching.
Liquid Waste Consolidation: If the compound is dissolved in a solvent, ensure the solvent is non-halogenated (e.g., DMSO, Methanol) to streamline incineration.
Labeling: Affix a hazardous waste label identifying the contents as "Hazardous Waste - Toxic Organic (Nitroaromatic Urea)."
Because nitroaromatics resist biological wastewater treatment[3], environmental protection agencies and IPPC guidelines mandate high-temperature incineration as the only acceptable disposal route[5].
The Causality of the Protocol: A standard incinerator is insufficient. The facility must utilize a chemical incinerator equipped with an afterburner (to ensure complete destruction of the aromatic ring) and an alkaline scrubber[6]. The scrubber is non-negotiable; it neutralizes the acidic NOx gases emitted during the combustion of the urea and nitro moieties[4].
Step-by-Step Disposal Workflow
Manifesting: Log the exact mass/volume of the waste in the laboratory's RCRA (or local equivalent) hazardous waste manifest.
Transport: Transfer the sealed HDPE containers to a licensed hazardous waste vendor approved for toxic organic destruction.
Primary Incineration: The vendor subjects the waste to primary combustion at temperatures exceeding 1000°C to break the stable aromatic carbon-carbon bonds.
Secondary Scrubbing: Exhaust gases are passed through an alkaline scrubber system (typically utilizing sodium hydroxide) to capture and neutralize NOx emissions before atmospheric release[5].
Workflow for the safe segregation, incineration, and neutralization of nitroaromatic urea waste.
Spill Response & Decontamination
In the event of an accidental powder spill, immediate containment is required to prevent aerosolization and inhalation of the toxic dust.
Critical Safety Insight: Never use sodium hypochlorite (bleach) to decontaminate urea-containing spills. Hypochlorite reacts rapidly with the urea moiety to form nitrogen trichloride (
NCl3
) and other N-chloro derivatives, which are highly unstable and explosive.
Step-by-Step Spill Response Methodology
Evacuation & PPE: Evacuate non-essential personnel. The responder must don safety goggles, a particulate respirator (N95 or P100), and double nitrile gloves.
Ventilation: Ensure the laboratory's fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized particulates.
Wet Sweeping: Lightly dampen the spilled powder with a compatible solvent (e.g., water or a small amount of isopropanol) to prevent dust generation. Do not dry sweep.
Collection: Use a non-sparking scoop to transfer the dampened material into a designated hazardous waste container.
Surface Decontamination: Wash the spill area with a mild detergent and water. Collect all wash water as hazardous liquid waste for incineration.
Step-by-step emergency response pathway for solid nitroaromatic compound spills.
References[1] Title: 1-Methyl-1-(3-nitrophenyl)urea Physical and Chemical Properties
Source: ChemSrc
URL: ]">https://www.chemsrc.com[6] Title: Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide
Source: Benchchem
URL: ]">https://www.benchchem.com[3] Title: Removal of Nitroaromatic Compounds from Water
Source: ResearchGate
URL: ]">https://www.researchgate.net[5] Title: IPPC Reference Document on Best Available Techniques in the Large Volume Organic Chemical Industry
Source: European Union
URL: ]">https://europa.eu[2] Title: ToxCard: PNU (Vacor)
Source: emDocs
URL: ]">https://www.emdocs.net[4] Title: Handbook on the Management of Munitions Response Actions
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Comprehensive Safety and Operational Protocol for Handling 1-Methyl-1-(3-nitrophenyl)urea
As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive or biologically potent chemical intermediates. 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) is a specialized nitroarom...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive or biologically potent chemical intermediates. 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) is a specialized nitroaromatic urea derivative[1]. While it serves as a valuable intermediate in drug development, its structural homology to known toxic nitrophenylureas (such as the rodenticide Vacor/Pyrinuron) dictates that it must be handled with extreme, causality-driven safety protocols[2].
This guide provides a self-validating operational framework to ensure absolute safety during the weighing, dissolution, and disposal of this compound.
Mechanistic Toxicology: The Causality of Hazard
To understand why we implement extreme precautions, we must examine the pharmacophore. Nitrophenylureas are notorious for their severe cellular toxicity. By structural analogy to Pyrinuron, these compounds can act as potent neurotoxins and pancreatic β-cell destroyers[2].
The Mechanism : Nitrophenylureas can be mistakenly taken up by cells and act as competitive substrates for Nicotinamide Phosphoribosyltransferase (NAMPT)[2]. This leads to the formation of toxic dinucleotides that mimic NAD+, causing profound NAD+ depletion, a catastrophic drop in ATP, and ultimately, necrotic cell death[2].
Clinical Consequence : Accidental exposure (via inhalation of dust or dermal absorption) can theoretically lead to irreversible insulin-dependent diabetes and severe autonomic nervous system damage[3].
Solvent Synergy Risk : Dissolving this compound in universally penetrating solvents like Dimethyl Sulfoxide (DMSO) exponentially increases the risk of transdermal delivery. Never handle DMSO solutions of nitroaromatics outside a controlled enclosure.
Mechanistic pathway of nitrophenylurea-induced cellular toxicity via NAMPT inhibition.
Quantitative Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves a specific, mechanistic purpose. Do not deviate from this matrix when handling 1-methyl-1-(3-nitrophenyl)urea.
PPE Category
Quantitative Spec / Material
Causality / Rationale
Gloves
≥ 8 mil thickness, Nitrile (Double)
Nitroaromatics permeate thin latex. An 8 mil minimum prevents solvent (DMSO) breakthrough[3].
Eye Protection
ANSI Z87.1 rated, Indirect Vent
Prevents micro-dust ingress. Standard glasses lack orbital seals for aerosolized powders[3].
Body
Tyvek® suit, Knit cuffs
Tyvek prevents particulate embedding (pore size < 1 µm) which occurs with woven cotton coats.
Respiratory
N95/P100 (≥ 99.97% filtration)
Filters aerosolized toxic particulates if handling outside a primary containment zone[3].
Environment
BSC/Hood Face Velocity: 80–120 fpm
Ensures negative pressure containment of aerosolized toxins without causing turbulent vortexes[3].
This protocol is designed as a self-validating system. Each step contains a verification check to ensure the preceding step was executed correctly, eliminating single points of failure.
Phase 1: Pre-Operation & Setup
Ventilation Verification : Turn on the chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC)[3].
Validation Check: Visually confirm the digital flow monitor reads a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.
Static Control : Nitroaromatic powders can be highly static, leading to unpredictable aerosolization. Wipe the exterior of the analytical balance and the immediate work surface with an anti-static wipe.
PPE Donning : Don the inner nitrile glove, the Tyvek suit (ensuring knit cuffs are pulled over the inner glove), and then the outer nitrile glove. Don indirect-vent safety goggles.
Phase 2: Weighing and Transfer
Vessel Preparation : Place a pre-tared, sealable glass vial (e.g., amber glass with a PTFE-lined cap) onto the balance inside the ventilated enclosure.
Dispensing : Using a grounded, anti-static micro-spatula, carefully transfer the 1-methyl-1-(3-nitrophenyl)urea powder into the vial.
Causality: Anti-static tools prevent the powder from clinging to the spatula or repelling out of the vial, minimizing contamination risk.
Sealing : Cap the vial tightly before removing it from the balance enclosure.
Validation Check: Invert the capped vial gently to ensure no powder escapes the threads before transferring it to the next workstation.
Phase 3: Dissolution
Solvent Addition : If creating a stock solution, uncap the vial only inside the fume hood. Add the solvent (e.g., DMSO or DMF) using a calibrated micropipette.
Agitation : Re-cap the vial tightly. Vortex the sealed vial to ensure complete dissolution.
Warning: Once dissolved in DMSO, the compound's ability to penetrate the stratum corneum is drastically enhanced. Treat the resulting solution as a severe contact hazard.
Self-validating operational workflow for the safe handling of 1-methyl-1-(3-nitrophenyl)urea.
Spill Management and Decontamination
A spill of a potent nitroaromatic compound requires immediate, methodical action to prevent aerosolization and systemic exposure[3].
Solid Spill (Powder) :
Do not sweep. Sweeping aerosolizes the toxin.
Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust generation.
Carefully scoop the damp material using a disposable plastic scoop and place it into a rigid hazardous waste container.
Wipe the area with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water[3].
Liquid Spill (Solution) :
Cover the spill with an inert, highly absorbent material (e.g., vermiculite or universal spill pads).
Transfer the saturated absorbent to a hazardous waste container.
Wash the surface with soap and water.
Validation Check: Ensure three distinct wash-and-wipe cycles have been completed to guarantee the removal of any residual DMSO-carried toxin.
Waste Disposal Plan
Improper disposal of nitrophenylureas can lead to severe environmental toxicity.
Solid Waste : All contaminated spatulas, weigh boats, gloves, and empty vials must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Nitroaromatics"[3].
Liquid Waste : Solutions containing 1-methyl-1-(3-nitrophenyl)urea must be collected in dedicated, chemically compatible liquid waste carboys (e.g., HDPE). Label clearly with the chemical name, solvent used, and the primary hazard ("Toxic/Target Organ Hazard").
Final Disposal : Must be handled by a certified hazardous waste contractor for high-temperature incineration. Do not pour down the drain under any circumstances[3].
References
ChemSrc. "1803566-43-9 1-Methyl-1-(3-nitrophenyl)urea Chemical Properties." Available at:[Link]
New Jersey Department of Health. "Hazard Summary: Pyriminil (Nitrophenylurea derivative)." Available at: [Link]